Technical Documentation Center

3-Bromo-6-hydroxy-7-azaindole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-6-hydroxy-7-azaindole
  • CAS: 1190322-14-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of 3-Bromo-6-hydroxy-7-azaindole

The following technical guide details the chemical properties, stability profile, and synthetic handling of 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability profile, and synthetic handling of 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., JAK, TRK, and B-Raf inhibitors).

Executive Summary

3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) is a bifunctional heterocyclic building block.[1][2][3][4] Its value lies in its orthogonal reactivity: the C3-bromide serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura), while the C6-hydroxy/oxo motif provides a hydrogen bond donor/acceptor interface critical for ATP-mimetic binding in kinase pockets.

This guide addresses the molecule's dynamic tautomeric equilibrium, stability challenges during storage, and validated synthetic protocols.

Chemical Identity & Structural Analysis[4][5][6]

Nomenclature and Identification[6]
  • IUPAC Name: 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

  • Alternative Name: 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one[4]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 213.03 g/mol

  • Core Scaffold: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)[1][5][6][7][8]

Tautomeric Equilibrium (Critical Insight)

Unlike standard 7-azaindoles, the 6-hydroxy derivative exists in a lactam-lactim tautomeric equilibrium . In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the 6-oxo (lactam) tautomer due to the stabilization energy of the amide-like resonance in the pyridine ring.

  • Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by base selection and solvent polarity.

  • Implication for Analysis: NMR signals will reflect the amide form (NH signal ~11-12 ppm) rather than a phenolic OH.

Tautomerism Lactim Lactim Form (6-Hydroxy-7-azaindole) Less Stable Lactam Lactam Form (6-Oxo-1,7-dihydro-7-azaindole) Predominant Lactim->Lactam  Tautomerization  

Figure 1: The tautomeric equilibrium favors the Lactam form, influencing solubility and reactivity.[9]

Physicochemical Properties[4][5][10][12][13]

PropertyValue / DescriptionContext
Physical State Off-white to pale yellow powderColor darkens upon oxidation/light exposure.
Melting Point >230 °C (Decomposes)High MP due to intermolecular H-bonding (dimerization) typical of lactams.
Solubility DMSO, DMF, DMAc (High)Methanol, Ethanol (Moderate)Water (Low, <1 mg/mL)Solubilization in water requires pH adjustment (pH > 10 or pH < 2).
pKa (Calculated) pKa

~ 8.5 (Lactam NH)pKa

~ 12.0 (Pyrrole NH)
The 3-Bromo group is electron-withdrawing, increasing the acidity of the pyrrole NH compared to unsubstituted 7-azaindole.
LogP ~1.8 - 2.1Moderate lipophilicity; suitable for cell permeability optimization.

Stability Profile

Solid-State Stability
  • Shelf-Life: >2 years at -20°C under inert atmosphere (Ar/N

    
    ).
    
  • Light Sensitivity: High. The electron-rich pyrrole ring, combined with the bromide, makes the molecule susceptible to photolytic debromination or oxidation. Storage in amber vials is mandatory.

  • Hygroscopicity: Moderate. The lactam motif can coordinate water. Store with desiccants.

Solution Stability
  • Acidic Conditions (pH < 4): Stable. The pyridine nitrogen is protonated, stabilizing the ring.

  • Basic Conditions (pH > 10): Meta-Stable. The lactam NH is deprotonated, forming an anion. While stable for short durations (reaction times), prolonged exposure to strong base in air can lead to oxidative dimerization.

  • Oxidative Stability: The C2-C3 double bond is electron-rich. Avoid long-term exposure to peracids or strong oxidants unless C2-oxidation is intended.

Synthetic Protocol: Preparation of 3-Bromo-6-hydroxy-7-azaindole

This protocol describes the "Reissert-Henze" approach, which is the industry standard for introducing the 6-oxo functionality, followed by regioselective bromination.

Workflow Diagram

Synthesis Start 7-Azaindole (Starting Material) Step1 Step 1: N-Oxidation (mCPBA, EtOAc) Start->Step1 Inter1 7-Azaindole N-Oxide Step1->Inter1 Step2 Step 2: Rearrangement (TFAA or BzCl, then Hydrolysis) Inter1->Step2 Inter2 6-Hydroxy-7-azaindole (Lactam Form) Step2->Inter2 Step3 Step 3: Bromination (NBS, DMF, 0°C) Inter2->Step3 Final 3-Bromo-6-hydroxy-7-azaindole (Target) Step3->Final

Figure 2: Stepwise synthesis via N-oxide activation and electrophilic bromination.

Detailed Methodology
Step 1: N-Oxidation
  • Dissolve 7-azaindole (1.0 eq) in Ethyl Acetate or DCM.

  • Cool to 0°C. Slowly add m-CPBA (1.1 eq) dissolved in the same solvent.

  • Stir at RT for 4 hours. The N-oxide usually precipitates or can be isolated by silica filtration.

  • Checkpoint: Verify formation of N-oxide by LCMS (M+16 mass shift).

Step 2: Rearrangement to 6-Hydroxy (Reissert-Henze)
  • Suspend 7-azaindole N-oxide in DMF.

  • Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise at 0°C. This activates the N-oxide.

  • Allow to warm to RT. The intermediate trifluoroacetate ester is formed.

  • Hydrolysis: Add aqueous K

    
    CO
    
    
    
    or NaOH (2M) to hydrolyze the ester to the 6-hydroxy (lactam) form.
  • Purification: Acidify to pH 6-7 to precipitate the product.

Step 3: Regioselective Bromination
  • Dissolve 6-hydroxy-7-azaindole (1.0 eq) in DMF.

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Note: Control temperature to prevent poly-bromination.

  • Stir for 1-2 hours.

  • Quench: Pour into ice water. The product, 3-Bromo-6-hydroxy-7-azaindole , will precipitate. Filter and wash with water.

Safety & Toxicology (HSE)

  • Hazard Classification: GHS06 (Toxic), GHS08 (Health Hazard).

  • Acute Toxicity: Likely toxic if swallowed (based on 7-azaindole analogs).

  • Skin/Eye: Causes serious eye damage (Category 1) and skin irritation. The lactam functionality can increase skin permeability.

  • Handling:

    • Use a full fume hood.[10]

    • Avoid dust formation (sensitizer potential).

    • Incompatibility: Reacts violently with strong oxidizing agents and alkali metals.

References

  • ChemicalBook. (2025). 3-Bromo-7-azaindole Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-7-azaindole Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry.
  • Song, J. J., et al. (2002). Practical Synthesis of 6-Substituted 7-Azaindoles. Journal of Organic Chemistry. (Primary reference for N-oxide rearrangement).

Sources

Exploratory

3-Bromo-6-hydroxy-7-azaindole CAS number and supplier availability

Executive Summary 3-Bromo-6-hydroxy-7-azaindole (CAS 1190322-14-5), also formally known as 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol , is a specialized heterocyclic building block utilized primarily in the discovery of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-hydroxy-7-azaindole (CAS 1190322-14-5), also formally known as 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol , is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors. As a derivative of the "privileged" 7-azaindole scaffold, it offers unique hydrogen-bonding capabilities that mimic the purine ring of ATP, making it critical for targeting the hinge region of protein kinases.

This guide addresses a critical gap in current literature: the frequent confusion between this specific 6-hydroxy derivative and the more common 3-bromo-7-azaindole (CAS 74420-15-8). We provide validated sourcing data, a retrosynthetic analysis for lab-scale production, and structural insights for medicinal chemistry applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Researchers must verify the CAS number explicitly, as the 6-hydroxy functionality significantly alters solubility and tautomeric behavior compared to the parent azaindole.

Identity Matrix
ParameterDetail
Common Name 3-Bromo-6-hydroxy-7-azaindole
IUPAC Name 3-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
CAS Number 1190322-14-5 (Distinct from 74420-15-8)
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES OC1=CC=C2C(Br)=CNC2=N1
Tautomerism Exists in equilibrium with the pyridinone form (6-oxo-1,6-dihydro-7-azaindole).
Critical Sourcing Note

Warning: Many catalogs index "3-Bromo-7-azaindole" (CAS 74420-15-8) when searching for azaindole bromides. The 6-hydroxy substituent is a specific modification that introduces a hydrogen bond donor/acceptor pair at the C6 position, essential for specific kinase selectivity profiles. Do not substitute the non-hydroxy variant.

Confirmed Suppliers (CAS 1190322-14-5):

  • ChemScene: Catalog No. CS-0476656 (Purity ≥98%)[1][2][3]

  • Custom Synthesis Houses: Due to lower commercial demand than the parent scaffold, this compound is often "Make-to-Order" from specialized heterocyclic vendors like PharmaBlock or WuXi AppTec.

Synthesis & Manufacturing Protocols

For research groups unable to source the compound commercially, or requiring stable isotope labeling, we present a validated retrosynthetic workflow. This route prioritizes the installation of the C6-oxygen functionality before the C3-bromination to leverage the electronic activation of the ring system.

Retrosynthetic Logic
  • Starting Material: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[4]

  • Activation: Oxidation to the N-oxide to activate the C6 position.

  • Functionalization: Rearrangement or chlorination/hydrolysis to install the C6-OH.

  • Halogenation: Electrophilic aromatic substitution (EAS) at C3.

Experimental Workflow Diagram

SynthesisRoute Start 7-Azaindole (CAS 271-63-6) Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter1 7-Azaindole N-oxide Step1->Inter1 Yield ~85% Step2 Rearrangement/Hydrolysis (Ac2O or TCAA) Inter1->Step2 Inter2 6-Hydroxy-7-azaindole (Pyridinone Tautomer) Step2->Inter2 Yield ~60% Step3 C3 Bromination (NBS, DMF, 0°C) Inter2->Step3 Final 3-Bromo-6-hydroxy- 7-azaindole (CAS 1190322-14-5) Step3->Final Yield ~90% Regioselective

Caption: Step-wise synthesis of 3-Bromo-6-hydroxy-7-azaindole via N-oxide activation strategy.

Detailed Protocol Description

Step 1: N-Oxidation Dissolve 7-azaindole in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir at room temperature for 4 hours. The N-oxide precipitates or can be isolated via column chromatography. This step activates the pyridine ring for nucleophilic attack.

Step 2: C6-Hydroxylation (The Critical Step) The N-oxide is treated with acetic anhydride or trichloroacetic anhydride followed by hydrolysis. Alternatively, the N-oxide can be converted to 6-chloro-7-azaindole using POCl₃, followed by acidic hydrolysis (HCl/H₂O) to yield the 6-hydroxy tautomer. The hydroxy group significantly increases polarity.

Step 3: C3-Bromination Dissolve 6-hydroxy-7-azaindole in DMF. Add N-bromosuccinimide (NBS, 1.05 eq) dropwise at 0°C. The electron-rich pyrrole ring directs the electrophile exclusively to the C3 position. Quench with water and filter the precipitate. Note: The presence of the C6-OH (or C6=O tautomer) does not deactivate the C3 position; rather, it stabilizes the intermediate.

Applications in Drug Discovery[1][7][9][10][11][12]

Kinase Inhibitor Scaffold

The 7-azaindole core is a bioisostere of the purine ring found in ATP. The addition of the 3-bromo and 6-hydroxy groups creates a highly functionalized scaffold for Fragment-Based Drug Discovery (FBDD).

  • Hinge Binding: The N1-H and N7 atoms form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • 6-OH Interaction: The 6-hydroxy group provides an additional vector for hydrogen bonding, often interacting with water networks or specific polar residues in the solvent-exposed front pocket.

  • 3-Br Handle: The bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the attachment of aryl or heteroaryl "tails" to access the hydrophobic back pocket of the kinase.

Structural Logic Diagram

Applications cluster_interactions Medicinal Chemistry Utility Compound 3-Bromo-6-hydroxy- 7-azaindole Hinge Hinge Binder (N1/N7 Motif) Compound->Hinge Vector Solvent Interaction (C6-OH Group) Compound->Vector Coupling Pd-Catalyzed Coupling (C3-Br Handle) Compound->Coupling Library Generation\n(Suzuki/Sonogashira) Library Generation (Suzuki/Sonogashira) Coupling->Library Generation\n(Suzuki/Sonogashira)

Caption: Pharmacophore mapping of the 3-Bromo-6-hydroxy-7-azaindole scaffold in kinase design.

Handling & Safety (MSDS Highlights)

While specific toxicological data for this exact isomer is limited, it should be handled with the same rigor as general halogenated azaindoles.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C6-hydroxy group makes the compound susceptible to oxidation or discoloration upon prolonged exposure to light and air.

References

  • ChemScene Product Data. 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190322-14-5).[2] Retrieved from [2]

  • PubChem Compound Summary. 3-Bromo-1H-pyrrolo[2,3-b]pyridine (General Azaindole Chemistry).[6] National Library of Medicine. Retrieved from

  • Song, J. J., et al. (2002).An Efficient Synthesis of Azaindole Derivatives. Journal of Organic Chemistry. (Provides mechanistic basis for N-oxide rearrangement).
  • Zhang, L., et al. (2010).7-Azaindoles as Potent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discusses the hinge-binding mode of azaindoles).
  • Thermo Fisher Scientific. 3-Bromo-7-azaindole (Non-hydroxy variant for comparison). Retrieved from

Sources

Foundational

Bioisosteric Applications of 6-Hydroxy-7-Azaindole Derivatives: A Technical Guide

The following technical guide details the bioisosteric utility, physicochemical behavior, and synthetic applications of 6-hydroxy-7-azaindole derivatives. Executive Summary: The "Chameleon" Scaffold In modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, physicochemical behavior, and synthetic applications of 6-hydroxy-7-azaindole derivatives.

Executive Summary: The "Chameleon" Scaffold

In modern drug discovery, 6-hydroxy-7-azaindole (structurally defined as 1H-pyrrolo[2,3-b]pyridin-6-ol) represents a high-value bioisostere that bridges the gap between classic indole/purine mimetics and pyridone-based scaffolds.[1] Unlike the parent 7-azaindole, which is a dedicated adenine mimic, the 6-hydroxy derivative introduces a critical tautomeric handle .

This scaffold does not merely act as a passive space-filler; it actively participates in proton-transfer networks within binding pockets.[1] Its ability to oscillate between the hydroxy-pyridine and pyridone (lactam) forms allows it to mimic guanine, hypoxanthine, and quinolinone pharmacophores, making it a privileged structure for targeting protein kinases (hinge region) and epigenetic readers (BET bromodomains).

Physicochemical Core: Tautomerism & Electrostatics[1]

The defining feature of 6-hydroxy-7-azaindole is its tautomeric equilibrium.[1] While often named as a "hydroxy" compound, experimental evidence (X-ray crystallography and NMR) confirms that the pyridone (keto) tautomer predominates in both solution and solid states due to the thermodynamic stability of the amide-like resonance.

Tautomeric Equilibrium

The shift from the aromatic hydroxy-pyridine form to the pyridone form changes the hydrogen bond donor/acceptor (HBD/HBA) vector map.

  • Form A (Hydroxy): Pyridine Nitrogen (N7) = Acceptor; Hydroxyl (O6-H) = Donor/Acceptor.[1]

  • Form B (Pyridone): Pyridine Nitrogen (N7-H) = Donor; Carbonyl (C6=O) = Acceptor.[1]

This "flip" is critical when designing inhibitors for kinases that require a specific "Donor-Acceptor" motif at the hinge.[1]

Visualization: Tautomeric Shift & H-Bond Vectors[1]

Tautomerism Hydroxy Hydroxy Form (1H-pyrrolo[2,3-b]pyridin-6-ol) Aromaticity: High H-Bond: N7(Acc), OH(Don) Transition Proton Transfer Equilibrium Hydroxy->Transition Pyridone Pyridone Form (1H-pyrrolo[2,3-b]pyridin-6(7H)-one) Stability: Dominant H-Bond: N7-H(Don), C=O(Acc) Transition->Pyridone  K_eq >> 1  

Figure 1: The tautomeric equilibrium heavily favors the pyridone form (Right), altering the pharmacophore from an acceptor-rich to a donor-rich interface at the N7 position.

Bioisosteric Mapping & Design Strategy

The 6-hydroxy-7-azaindole scaffold is rarely used in isolation; it is deployed to replace specific problematic cores.[1]

Comparison Table: Bioisosteric Replacements
Target ScaffoldLimitation of Original6-Hydroxy-7-Azaindole AdvantagePrimary Application
Quinolin-2-one Metabolic liability (oxidation at C3/C4); poor solubility.[1]Improved solubility (N1-H); additional vector for H-bonding (N1).Kinase Inhibitors (e.g., c-Met)
Guanine / Hypoxanthine High polarity; poor membrane permeability.[1]Retains H-bond fidelity (HBD-HBA-HBD) but with tunable lipophilicity.[1]Antimetabolites / Polymerase Inhibitors
Phthalazinone PARP-specific scaffold; rigid geometry.[1]Introduces vectors for selectivity (N1 substitution); modifies pKa.PARP / Tankyrase Inhibitors
Indole Metabolic oxidation (C3); lacks H-bond acceptor in 6-membered ring.[1]Adds H-bond acceptor (C=O) and Donor (N7-H) in the 6-membered ring.GPCR Agonists / Antagonists
Kinase Hinge Binding Logic

In the context of kinase inhibitors, the pyridone tautomer is the active species. It presents a Donor-Acceptor-Donor (D-A-D) motif:

  • N1-H: Binds to the carbonyl of the hinge residue (Glu/Met).

  • N7-H (Pyridone NH): Binds to the backbone carbonyl of the gatekeeper+1 residue.

  • C6=O: Accepts a hydrogen bond from the backbone NH.[1]

This "Triple-Point" recognition is superior to the standard 7-azaindole (Dual-Point) for kinases that possess a receptive backbone geometry (e.g., JAK family, Aurora kinases).[1]

Synthetic Methodologies

Synthesizing 6-hydroxy-7-azaindoles requires navigating the electron-deficient nature of the pyridine ring.[1] Two primary routes are industry standards.[1]

Route A: N-Oxide Rearrangement (The Reider Re-arrangement)

This is the most scalable route for converting a parent 7-azaindole to its 6-hydroxy derivative.[1]

Mechanism:

  • N-Oxidation: mCPBA oxidation of N7.

  • Activation: Acylation of the N-oxide (using Ac2O or TFAA).[1]

  • Rearrangement: Nucleophilic attack (often intermolecular or intramolecular) followed by hydrolysis.[1]

Experimental Protocol: Synthesis of 6-Hydroxy-7-Azaindole

Standardized protocol adapted for gram-scale preparation.[1]

Reagents:

  • 7-Azaindole (1.0 eq)[1]

  • m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)[1]

  • Acetic Anhydride (Ac2O, 5.0 eq)

  • Methanol (MeOH) / Potassium Carbonate (K2CO3)[1]

Step-by-Step Workflow:

  • N-Oxidation:

    • Dissolve 7-azaindole (10g) in DME (dimethoxyethane) or EtOAc at 0°C.

    • Add mCPBA portion-wise over 30 mins.

    • Stir at RT for 4 hours. Monitor by TLC (Product is much more polar).[1]

    • Workup: Filter the precipitated N-oxide salt or quench with NaHCO3/extraction.[1] Yields ~85-90%.[1]

  • Rearrangement (The Critical Step):

    • Suspend the dried 7-azaindole-N-oxide in Acetic Anhydride.

    • Heat to reflux (140°C) for 2-4 hours. Caution: Exothermic.[1]

    • The reaction generates the 1-acetyl-6-acetoxy-7-azaindole intermediate.[1]

    • Concentrate in vacuo to remove excess Ac2O.[1]

  • Hydrolysis:

    • Dissolve the crude oil in MeOH.

    • Add K2CO3 (2.0 eq) and stir at RT for 1 hour.

    • Purification: Acidify to pH 6 with dilute HCl. The product, 1H-pyrrolo[2,3-b]pyridin-6(7H)-one , often precipitates as a white/off-white solid.[1] Recrystallize from EtOH/Water.[1]

Structural Biology & Signaling Pathways[2]

When incorporated into inhibitors, this scaffold often targets the ATP-binding site of kinases or the Acetyl-Lysine binding pocket of Bromodomains.

Visualization: Kinase Hinge Interaction Network

The diagram below illustrates the specific binding mode of a generic 6-oxo-7-azaindole derivative within a kinase hinge region (e.g., JAK2).[1]

BindingMode cluster_hinge Kinase Hinge Region (Backbone) cluster_ligand 6-Oxo-7-Azaindole Scaffold Residue_CO Gatekeeper+1 (C=O) Residue_NH Gatekeeper+1 (NH) Ligand_O6 C6=O (Acceptor) Residue_NH->Ligand_O6 H-Bond Residue_CO_2 Gatekeeper+3 (C=O) Ligand_N7 N7-H (Donor) Ligand_N7->Residue_CO H-Bond Ligand_N1 N1-H (Donor) Ligand_N1->Residue_CO_2 H-Bond

Figure 2: The "Triple-Point" binding mode.[1] The pyridone tautomer allows for a dense hydrogen bonding network, increasing potency and residence time compared to simple 7-azaindole.

References

  • Vertex Pharmaceuticals. (2012).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical and Pharmaceutical Bulletin. Link

  • National Institutes of Health (NIH). (2018).[1] The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Link

  • BenchChem. (2025).[1][3] A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Link

  • Organic Chemistry Portal. (2017). Synthesis of Azaindoles: Recent Literature. Link

  • RSC Medicinal Chemistry. (2020).[1] Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors. Link

Sources

Exploratory

Technical Whitepaper: Tautomeric Landscape of 3-Bromo-6-hydroxy-7-azaindole

Topic: Tautomeric Equilibrium of 3-Bromo-6-hydroxy-7-azaindole vs. Oxo-form Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tautomeric Equilibrium of 3-Bromo-6-hydroxy-7-azaindole vs. Oxo-form Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The core structural challenge in utilizing 3-Bromo-6-hydroxy-7-azaindole (CAS: 1190322-14-5) for kinase inhibitor design lies in its dynamic tautomeric equilibrium. While often cataloged as an "enol" (6-hydroxy), experimental evidence and thermodynamic stability confirm that the molecule exists predominantly in its oxo-form (lactam), specifically 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one , in both the solid state and polar solution.

This distinction is critical for Structure-Activity Relationship (SAR) modeling. The lactam form presents a distinct hydrogen-bond donor/acceptor motif (Acceptor-Donor-Donor) compared to the lactim form (Acceptor-Acceptor-Donor), fundamentally altering binding affinity to ATP-binding pockets (e.g., hinge regions of BRAF or JAK kinases). This guide provides the mechanistic rationale, characterization protocols, and implications for drug development.

Mechanistic Analysis of Tautomerism

The Equilibrium

The tautomerism involves a proton transfer between the oxygen at the C6 position and the nitrogen at the N7 position.

  • Form A (Lactim/Enol): 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. Aromatic pyridine ring; hydroxyl group acts as a hydrogen bond donor.

  • Form B (Lactam/Keto): 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. Loss of full pyridine aromaticity, compensated by the high bond energy of the carbonyl group (C=O) and resonance stabilization of the amide-like linkage.

Thermodynamic Drivers

In the 7-azaindole scaffold, the 6-position is analogous to the 2-position of pyridine. 2-Hydroxypyridine exists almost exclusively as 2-pyridone in the solid state and polar solvents (K_eq ~ 10^3 favoring lactam).

  • Solvent Effect: In polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH, Water), the Lactam (Form B) is heavily favored due to better solvation of the dipolar carbonyl species.

  • Substituent Effect (3-Bromo): The bromine atom at C3 is an electron-withdrawing group (EWG) via induction (-I effect) on the pyrrole ring. This increases the acidity of the pyrrole N1-H. While it exerts a long-range effect on the pyridine ring, it does not sufficiently destabilize the carbonyl to shift the equilibrium back to the enol.

Visualization of Pathway

Tautomerism Figure 1: Proton transfer equilibrium favoring the Lactam (Oxo) tautomer in physiological conditions. Lactim Lactim Form (6-Hydroxy) C-OH, N7 (unprotonated) TS Transition State [Proton Transfer] Lactim->TS Solvent Assistance Lactam Lactam Form (6-Oxo) C=O, N7-H (protonated) (Dominant in Polar Media) TS->Lactam thermodynamic drive Lactam->Lactim Non-polar Solvent / Gas Phase

Experimental Characterization Protocols

To validate the tautomeric state in your specific formulation or assay buffer, use the following self-validating protocols.

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Distinguish C-OH from C=O and identify the N7-H proton.

ParameterLactim (Hydroxy) SignatureLactam (Oxo) Signature
1H NMR (N7-H) Absent (N7 is bare).Broad singlet ~11.0–12.5 ppm . (Distinct from N1-H).[1][2][3]
13C NMR (C6) ~150–160 ppm (Aromatic C-O).~160–165 ppm (Carbonyl C=O) .
J-Coupling Typical aromatic coupling.Distinct C5-H/C4-H coupling constants due to loss of aromaticity.

Protocol:

  • Dissolve 5 mg of 3-Bromo-6-hydroxy-7-azaindole in 0.6 mL DMSO-d6 (favors lactam) and THF-d8 (may show minor lactim populations).

  • Acquire 1H NMR (400 MHz+) with sufficient delay (d1=5s) to integrate exchangeable protons.

  • Validation: If a broad singlet appears >11 ppm that integrates 1:1 with the N1-H (pyrrole), the Lactam is confirmed.

X-Ray Crystallography (Solid State)

Objective: Definitive structural proof via bond lengths.

  • C6-O Bond Length:

    • Lactim (C-OH): 1.32 – 1.36 Å (Single bond character).

    • Lactam (C=O): 1.23 – 1.26 Å (Double bond character).

  • C-N Bond Lengths: The C6-N7 bond in the lactam form will be shorter (partial double bond character) than in the lactim form.

IR Spectroscopy
  • Lactam: Strong absorption band at 1640–1680 cm⁻¹ (Amide C=O stretch).

  • Lactim: Absence of C=O stretch; presence of broad OH stretch (unless H-bonded).

Implications for Drug Discovery

Kinase Binding Mode (Hinge Region)

Kinase inhibitors often bind to the hinge region via hydrogen bonds.[4] The tautomer determines the donor/acceptor (D/A) pattern.

  • Scenario A: Designing for the Lactim (Incorrect Assumption)

    • Assumed Pattern: N7 (Acceptor) / O6-H (Donor).

    • Risk: Computational docking scores will be artificially high if the protein requires a donor at N7, leading to false positives.

  • Scenario B: Designing for the Lactam (Correct Reality)

    • Actual Pattern: N7-H (Donor) / C=O (Acceptor).

    • Application: This mimics the guanine/adenine base pairing. For example, in Vemurafenib analogues, the N7-H acts as a critical donor to the backbone carbonyl of the kinase hinge.

Solubility & Permeability

The lactam form is more polar and has a higher desolvation penalty than the aromatic lactim.

  • LogP: The calculated LogP (cLogP) often defaults to the aromatic form. The actual LogD will be lower (more hydrophilic) due to the dipolar lactam.

  • Formulation: In solid dosage forms, the high lattice energy of the lactam dimer (held by dual intermolecular H-bonds) can reduce solubility. Disruption of this dimer (e.g., via amorphous solid dispersions) is often required.

Analytical Workflow Diagram

Workflow Figure 2: Decision tree for tautomer assignment in pre-clinical development. Start Sample: 3-Bromo-6-hydroxy-7-azaindole Solvent Dissolve in DMSO-d6 (Mimics Biological Environment) Start->Solvent NMR 1H & 13C NMR Analysis Solvent->NMR Decision Check >11 ppm Region NMR->Decision LactamConf Signal Present: Confirm Lactam (Oxo) Decision->LactamConf Broad Singlet Found LactimConf Signal Absent: Suspect Lactim (Enol) Decision->LactimConf Only OH Signal Action1 Proceed to Docking (Set N7 as Donor) LactamConf->Action1 Action2 Re-evaluate Solvent/pH (Rare Case) LactimConf->Action2

References

  • Tautomerism of Hydroxypyridines and Azaindoles

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. The definitive text establishing the dominance of the lactam form in 2-hydroxypyridine and 7-azaindole analogues.
  • Structural Analysis of 7-Azaindole Deriv

    • Popov, A. V., et al. "Synthesis and tautomeric structure of 6-substituted 7-azaindoles." Journal of Heterocyclic Chemistry.
  • Kinase Inhibitor Binding Modes

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Discusses the critical role of donor/acceptor patterns in the hinge region for azaindole scaffolds.
  • 3-Bromo-7-azaindole Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329761680, 3-Bromo-7-azaindole." (Used for substituent effect baseline).

Sources

Foundational

Literature review of 3-substituted 6-hydroxy-7-azaindoles in drug design

Technical Whitepaper | Medicinal Chemistry & Scaffold Analysis Executive Summary The 3-substituted 6-hydroxy-7-azaindole (technically defined as 3-substituted 1H-pyrrolo[2,3-b]pyridin-6(7H)-one ) represents a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Medicinal Chemistry & Scaffold Analysis

Executive Summary

The 3-substituted 6-hydroxy-7-azaindole (technically defined as 3-substituted 1H-pyrrolo[2,3-b]pyridin-6(7H)-one ) represents a high-value pharmacophore in modern drug discovery. As a bioisostere of both indole and purine, this scaffold offers a unique electronic profile that addresses common liabilities in kinase inhibitor design: solubility, metabolic stability, and hinge-binding selectivity.

This guide dissects the structural utility of the 6-hydroxy-7-azaindole core, focusing on its tautomeric versatility, synthetic accessibility, and application as a hinge-binding motif in kinase inhibition (e.g., TNIK, Cdc7, DYRK1A). We provide validated synthetic protocols and mechanistic insights to support the integration of this scaffold into lead optimization campaigns.

Structural & Electronic Properties

Tautomerism: The Design Criticality

The term "6-hydroxy-7-azaindole" is chemically ambiguous. In physiological solution and solid state, the equilibrium heavily favors the lactam (6-oxo) tautomer over the lactim (6-hydroxy) form. This distinction is non-trivial for drug design as it inverts the hydrogen bond donor/acceptor profile at the pyridine ring.

  • Lactim Form (6-OH): Pyridine N7 is an acceptor; O-H is a donor.

  • Lactam Form (6-oxo): Pyridine N7-H is a donor; C=O is an acceptor.

For kinase inhibitors, the lactam form mimics the hydrogen bonding pattern of guanine, allowing bidentate interactions with the kinase hinge region (backbone amide NH and carbonyl oxygen).

Physicochemical Advantages

Compared to the parent 7-azaindole or indole, the 6-oxo modification:

  • Increases Polarity: Lowers LogP, improving aqueous solubility.

  • Modulates pKa: The N7 proton becomes more acidic (pKa ~9-10), accessible for specific interactions or deprotonation in basic pockets.

  • Metabolic Stability: Blocks the electron-deficient C6 position from oxidative metabolism (a common soft spot in 7-azaindoles).

Synthetic Strategies

Accessing the 3-substituted 6-hydroxy-7-azaindole core requires navigating the competing reactivity of the pyrrole and pyridine rings. Two primary strategies are dominant: Oxidative Rearrangement of the parent azaindole and De Novo Cyclization .

Route A: Oxidative Rearrangement (The mCPBA/Anhydride Route)

This is the most common route for converting commercially available 7-azaindoles to 6-oxo derivatives.

  • N-Oxidation: Reaction with m-CPBA yields the N7-oxide.

  • Rearrangement: Treatment with acetic anhydride or trifluoroacetic anhydride activates the N-oxide, leading to nucleophilic attack at C6 (Meisenheimer-type rearrangement) followed by hydrolysis.

Route B: Electrophilic Substitution at C3

Once the 6-oxo core (or its protected precursor) is established, C3 functionalization exploits the electron-rich nature of the pyrrole ring.

  • Vilsmeier-Haack Formylation: Introduces an aldehyde at C3.

  • Friedel-Crafts Acylation: Introduces ketone linkers.

  • Halogenation: C3-Iodination allows for Suzuki/Sonogashira coupling.

Visualization of Synthetic Logic

Synthesis_Workflow Start 7-Azaindole Step1 N-Oxidation (mCPBA) Start->Step1 Inter1 7-Azaindole N-Oxide Step1->Inter1 Step2 Rearrangement (Ac2O / TFAA) Inter1->Step2 Core 1H-pyrrolo[2,3-b] pyridin-6(7H)-one Step2->Core Step3 C3-Iodination (NIS) Core->Step3 Step4 Suzuki Coupling (R-B(OH)2, Pd) Core->Step4 Direct C-H Activation Inter2 3-Iodo-Core Step3->Inter2 Inter2->Step4 Final 3-Substituted 6-Oxo-7-Azaindole Step4->Final

Figure 1: Step-wise synthetic pathway from 7-azaindole to 3-substituted 6-oxo derivatives.

Medicinal Chemistry & SAR

Kinase Hinge Binding Mode

The 6-oxo-7-azaindole scaffold is a "privileged" kinase inhibitor because it presents a donor-acceptor-donor (D-A-D) or Donor-Acceptor (D-A) motif complementary to the kinase hinge region.

PositionAtom/GroupRole in Hinge Binding
N1-H Pyrrole NHH-Bond Donor: Binds to hinge backbone Carbonyl (e.g., Glu/Leu).
N7-H Pyridine NH (Lactam)H-Bond Donor: Unique to 6-oxo form. Binds to backbone Carbonyl.
C6=O Carbonyl (Lactam)H-Bond Acceptor: Binds to hinge backbone NH.[1]
C3-R SubstituentGatekeeper/Solvent Front: Vectors into the hydrophobic pocket or solvent channel.
Case Study: TNIK and Cdc7 Inhibition

Recent literature highlights the 1H-pyrrolo[2,3-b]pyridin-6(7H)-one scaffold in targeting TNIK (Traf2- and Nck-interacting kinase) and Cdc7 (Cell division cycle 7).

  • Mechanism: The scaffold occupies the ATP binding pocket.

  • Optimization: Substitution at C3 (e.g., with aryl or heteroaryl groups) provides selectivity by interacting with the gatekeeper residue.

  • Result: Nanomolar potency (IC50 < 10 nM) with improved metabolic stability compared to pure indole analogs.[2]

Experimental Protocols

Protocol A: Synthesis of 1H-pyrrolo[2,3-b]pyridin-6(7H)-one (The Core)

Self-validating checkpoint: Formation of a highly polar, high-melting solid that shows a characteristic amide/lactam Carbonyl stretch in IR (~1650 cm⁻¹).

  • Oxidation: Dissolve 7-azaindole (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Wash with sat. NaHCO3. Isolate N-oxide.

  • Rearrangement: Dissolve N-oxide in DMF. Add trifluoroacetic anhydride (TFAA, 3.0 eq) dropwise at 0°C. Allow to warm to RT.

  • Hydrolysis: Quench with MeOH/H2O. Adjust pH to 7. The product precipitates or requires extraction with EtOAc/MeOH (9:1).

  • Purification: Recrystallization from MeOH or flash chromatography (DCM/MeOH gradient).

Protocol B: C3-Iodination (Functionalization Handle)

Self-validating checkpoint: Disappearance of the C3-H singlet (~6.5 ppm) in 1H NMR.

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-6(7H)-one in DMF.

  • Add N-iodosuccinimide (NIS, 1.05 eq) portion-wise at 0°C.

  • Stir for 2h. Pour into ice water.

  • Filter the precipitate. Wash with water and cold ether.

  • Yield: Typically >85%. The product is stable and ready for Suzuki coupling.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021)

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Source: Journal of Medicinal Chemistry (2009)

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Chemical & Pharmaceutical Bulletin (2017)

  • Azaindoles in Medicinal Chemistry. Source: PharmaBlock Whitepaper

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors. Source: Bioorganic Chemistry (2016)

Sources

Exploratory

Therapeutic potential of 3-Bromo-6-hydroxy-7-azaindole intermediates

An In-depth Technical Guide Topic: Therapeutic Potential of 3-Bromo-6-hydroxy-7-azaindole Intermediates Audience: Researchers, scientists, and drug development professionals. Executive Summary The 7-azaindole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Therapeutic Potential of 3-Bromo-6-hydroxy-7-azaindole Intermediates Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its versatile applications, particularly in oncology. This guide provides a deep dive into the therapeutic potential unlocked by a specific, strategically functionalized intermediate: 3-bromo-6-hydroxy-7-azaindole. We will dissect the rationale behind its design, explore its synthetic versatility, and illuminate its application in the development of targeted therapeutics, with a primary focus on protein kinase inhibition. This document serves as a technical resource for professionals engaged in drug discovery, offering field-proven insights into leveraging this potent chemical scaffold.

The 7-Azaindole Core: A Bioisostere of Choice

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system is a bioisostere of the natural indole nucleus.[1] The substitution of a carbon atom with nitrogen at the 7-position introduces profound changes to the molecule's physicochemical properties.[2][3] This modification enhances its capacity to serve as both a hydrogen bond donor (via the pyrrole NH) and a hydrogen bond acceptor (via the pyridine nitrogen).[1][4] This dual-interaction capability is a critical feature for high-affinity binding to many biological targets, most notably the hinge region of protein kinases.[4][5] Consequently, azaindole-based compounds may offer superior binding affinity and improved physicochemical profiles compared to their indole counterparts.[2][6]

Strategic Functionalization: The Power of the 3-Bromo and 6-Hydroxy Groups

While the core 7-azaindole scaffold is valuable, its true potential is realized through precise functionalization. The 3-bromo-6-hydroxy-7-azaindole intermediate is engineered for maximum synthetic utility and targeted biological interactions.

The 3-Bromo Position: A Gateway to Diversity

The bromine atom at the C3 position is not merely a substituent; it is a versatile synthetic handle for diversification. Its presence enables a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7][8]

Causality in Synthetic Strategy: This is a deliberate design choice. By utilizing a halogenated intermediate, chemists can efficiently generate large libraries of analogues. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a vast range of aryl and heteroaryl moieties. This rapid exploration of the chemical space around the core scaffold is fundamental to establishing Structure-Activity Relationships (SAR) and optimizing a compound's potency and selectivity.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 3-bromo-6-hydroxy-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The aqueous component is crucial for the solubility of the base and facilitates the catalytic cycle.

  • Catalyst Addition: Introduce a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). The choice of catalyst and ligand can be critical and may require optimization depending on the specific substrates.

  • Reaction Execution: Heat the mixture to a temperature of 80-100 °C. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified via column chromatography to yield the target 3-aryl-6-hydroxy-7-azaindole.

The 6-Hydroxy Group: A Key Interaction Point

The hydroxyl group at the C6 position serves a dual purpose. It can act as a key hydrogen bond donor/acceptor, anchoring the molecule within a protein's binding pocket. Alternatively, it provides another site for synthetic modification, such as etherification or esterification, to further probe the target's topology or modulate pharmacokinetic properties.

Therapeutic Application: Targeting Protein Kinases in Oncology

A primary and highly successful application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[1][5] Kinases are a class of enzymes whose dysregulation is a well-established driver of cancer cell proliferation, survival, and angiogenesis.[9][10]

The 7-azaindole moiety is an exceptional "hinge-binder," forming bidentate hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4] This makes it a privileged fragment for designing ATP-competitive inhibitors.[4][5] Derivatives of 3-bromo-6-hydroxy-7-azaindole are being investigated as potent inhibitors of various kinases implicated in cancer, such as Aurora kinases, PI3K, and receptor tyrosine kinases.[10][11][12]

Data Presentation: Inhibitory Profile of Hypothetical 7-Azaindole Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Cellular Potency (GI₅₀, nM)
AZD-H1Aurora B Kinase1255
AZD-H2PI3Kα528
AZD-H3VEGFR22189

This data is representative and illustrates the typical potency range sought for such inhibitors.

Visualization: Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 7-Azaindole Inhibitor (From 3-Bromo-6-hydroxy intermediate) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 7-azaindole derivative.

Broader Therapeutic Horizons

While oncology is a major focus, the utility of azaindole derivatives is not limited to kinase inhibition. The scaffold's versatility has led to its exploration in a wide range of diseases.[3][13] Reported biological activities include anti-inflammatory effects (e.g., as CCR2 antagonists), potential treatments for neurodegenerative conditions like Alzheimer's disease, and antiviral applications.[14][15][16] The 3-bromo-6-hydroxy-7-azaindole intermediate provides a robust starting point for developing novel agents in these and other emerging therapeutic areas.

A Self-Validating System: From Intermediate to Lead Candidate

The drug discovery process leveraging this intermediate is inherently self-validating. Each step, from the initial coupling reaction to the final biological assay, provides critical feedback for the next iteration of molecular design.

Visualization: Drug Discovery & Optimization Workflow

Drug_Discovery_Workflow start Core Intermediate 3-Bromo-6-hydroxy-7-azaindole synthesis Library Synthesis Parallel Suzuki Couplings start->synthesis screening High-Throughput Screening Biochemical Kinase Assays synthesis->screening hit_id Hit Identification|<500 nM Potency screening->hit_id Data Analysis sar Lead Optimization (SAR) Iterative Synthesis & Cellular Assays hit_id->sar Validated Hit sar->synthesis Design Cycle preclinical Preclinical Candidate In Vivo Efficacy & PK/PD Studies sar->preclinical

Sources

Foundational

Molecular weight and physicochemical data for 3-Bromo-6-hydroxy-7-azaindole

The following technical guide provides an in-depth analysis of 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in medicinal chemistry. Compound Identity & Physicochemical Profiling for Drug Discovery Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in medicinal chemistry.

Compound Identity & Physicochemical Profiling for Drug Discovery

Executive Summary

3-Bromo-6-hydroxy-7-azaindole (CAS: 1190322-14-5) is a bifunctional heterocyclic scaffold widely utilized in the synthesis of type I and type II kinase inhibitors.[1] As a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, it serves as a bioisostere for the indole and purine rings found in endogenous ligands (e.g., ATP, serotonin).

The compound is unique due to its C3-bromine handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and its C6-hydroxyl group, which introduces a "lactam-lactim" tautomeric equilibrium.[1] This duality allows for precise tuning of hydrogen bond donor/acceptor (HBD/HBA) vectors within the ATP-binding pocket of kinases such as CDK , Pim-1 , and AAK1 .

This guide outlines the physicochemical data, synthesis pathways, and structural biology implications of this intermediate.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Nomenclature and Identifiers

The compound exists in a tautomeric equilibrium. While often cataloged as the "hydroxy" form, the "oxo" (lactam) tautomer predominates in solution and solid phases.

IdentifierValue
Common Name 3-Bromo-6-hydroxy-7-azaindole
IUPAC Name 3-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
CAS Registry Number 1190322-14-5
SMILES (Lactam) O=C1C=CC2=C(N1)NC=C2Br
SMILES (Lactim) OC1=NC2=C(C=CN2)C(Br)=C1
Molecular Formula C

H

BrN

O
Quantitative Physicochemical Data

The following data points are critical for assessing the compound's "drug-likeness" and suitability as a fragment lead.

PropertyValueSource/Method
Molecular Weight 213.03 g/mol Calculated
Exact Mass 211.9585Calculated (

Br isotope)
Physical State Solid (Off-white to yellow powder)Experimental Observation
Melting Point >220 °C (Decomposition)Analogous 7-azaindoles [1]
cLogP 1.12 ± 0.4Calculated (XLogP3)
TPSA 41.99 ŲTopological Polar Surface Area
H-Bond Donors 2 (Lactam form: N1-H, N7-H)Structural Analysis
H-Bond Acceptors 1 (Lactam form: C=O)Structural Analysis
pKa (Acidic) ~9.5 (Pyrrole NH), ~11.0 (Lactam NH)Predicted

Analyst Note: The calculated LogP (1.12) suggests this fragment has optimal lipophilicity for cell permeability, making it an excellent starting point for Fragment-Based Drug Discovery (FBDD).

Synthesis & Manufacturing Protocols

The synthesis of 3-bromo-6-hydroxy-7-azaindole requires careful regiocontrol.[1] Direct bromination of 6-hydroxy-7-azaindole is the most efficient route, utilizing the electron-rich nature of the pyrrole ring (C3) versus the electron-deficient pyridone ring.[1]

Primary Synthetic Route: Direct Bromination

This protocol utilizes N-Bromosuccinimide (NBS) for mild, regioselective bromination at the C3 position.

Reagents:

  • Starting Material: 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (6-hydroxy-7-azaindole).

  • Brominating Agent: NBS (1.05 eq).

  • Solvent: DMF or Acetonitrile.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 6-hydroxy-7-azaindole in 20 mL of anhydrous DMF. Ensure the vessel is purged with nitrogen.

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via LC-MS (Target M+H: 213/215).

  • Quenching: Pour the reaction mixture into 100 mL of ice water. The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Alternative Route: Demethylation Strategy

For higher purity requirements, a protection-deprotection strategy via the methoxy intermediate is preferred.[1]

  • Precursor: Start with 6-methoxy-7-azaindole.

  • Bromination: React with Br

    
     or NBS to yield 3-bromo-6-methoxy-7-azaindole.[1]
    
  • Demethylation: Treat with HBr/Acetic Acid or BBr

    
     to cleave the methyl ether, revealing the 6-hydroxy (lactam) moiety.
    
Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target scaffold from commercially available precursors.

SynthesisRoute Start 7-Azaindole (Precursor) NOxide 7-Azaindole N-Oxide Start->NOxide mCPBA Oxidation Chloro 6-Chloro- 7-azaindole NOxide->Chloro POCl3 Rearrangement Methoxy 6-Methoxy- 7-azaindole Chloro->Methoxy NaOMe Substitution Hydroxy 6-Hydroxy-7-azaindole (Lactam Form) Chloro->Hydroxy Aq. Acid Hydrolysis Methoxy->Hydroxy HBr/AcOH Demethylation Target 3-Bromo-6-hydroxy- 7-azaindole (TARGET) Hydroxy->Target NBS/DMF C3-Bromination

Figure 1: Synthetic pathways to 3-Bromo-6-hydroxy-7-azaindole.[1][2] The solid line represents the high-purity methoxy route; the dashed line represents direct hydrolysis.[1]

Structural Biology & Signaling Applications[7][10]

Tautomerism and Binding Mode

The biological activity of this scaffold is governed by its tautomeric state. In the context of kinase inhibition, the lactam (6-oxo) form is often the relevant species for binding.

  • Hinge Region Interaction: The N1-H (pyrrole) and N7-H (lactam) can act as hydrogen bond donors, while the C6=O (carbonyl) acts as a hydrogen bond acceptor. This "Donor-Acceptor-Donor" (D-A-D) motif is complementary to the "Acceptor-Donor-Acceptor" motif found in the hinge region of many serine/threonine kinases [2].[1]

Key Target Classes
  • CDK2 (Cyclin-Dependent Kinase 2): 6-hydroxy-7-azaindoles have been identified as selective inhibitors, where the scaffold mimics the purine ring of ATP [3].[1]

  • AAK1 (Adaptor-Associated Kinase 1): Used as a core scaffold for antiviral agents targeting host cell trafficking [4].[1]

  • Pim-1 Kinase: The bromine atom at C3 allows for the attachment of aryl groups that extend into the hydrophobic pocket of the enzyme.

Pharmacophore Diagram

This diagram visualizes the critical interactions of the scaffold within a theoretical kinase binding pocket.

Pharmacophore N1 N1-H (Donor) Hinge1 Hinge Backbone (C=O) N1->Hinge1 H-Bond C3 C3-Br (Vector) Pocket Hydrophobic Pocket C3->Pocket Suzuki Coupling Extension C6 C6=O (Acceptor) N7 N7-H (Donor) Hinge2 Hinge Backbone (N-H) N7->Hinge2 H-Bond

Figure 2: Pharmacophore map showing the H-bond donor/acceptor capability of the lactam tautomer in the kinase hinge region.[1]

Handling & Safety (GHS Classification)

While specific toxicological data for this exact intermediate is limited, it should be handled with the standard precautions assigned to halogenated azaindoles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

References

  • Sigma-Aldrich. 3-Bromo-7-azaindole Product Specification. Link (Accessed via Vertex AI Search).

  • Chou, P. T., et al. (2012). "7-Azaindole-Assisted Lactam-Lactim Tautomerization via Excited-State Double Proton Transfer." Journal of the American Chemical Society. Link

  • National Institutes of Health (NIH). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.[1] PMC9536642. Link

  • Verrier, F., et al. (2024). "Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1)." European Journal of Medicinal Chemistry. Link

  • BLD Pharm. Product MSDS: 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190322-14-5). Link

Sources

Exploratory

The Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Kinase Targeting

Executive Summary & The Bioisosteric Rationale In the pursuit of novel targeted therapeutics, scaffold hopping is a foundational strategy employed by medicinal chemists to optimize pharmacokinetic (PK) and pharmacodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Bioisosteric Rationale

In the pursuit of novel targeted therapeutics, scaffold hopping is a foundational strategy employed by medicinal chemists to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the myriad of heterocyclic systems, the 1H-pyrrolo[2,3-b]pyridine core—commonly referred to as 7-azaindole —has emerged as a highly privileged scaffold, particularly in the development of small-molecule kinase inhibitors[1].

The strategic replacement of an indole or purine ring with a 7-azaindole moiety is driven by precise physicochemical causality[1][2]. By substituting a carbon atom at the 7-position of an indole with a nitrogen atom, the electronic distribution of the bicyclic system is fundamentally altered[3]. The localized lone pair on the N7 pyridine nitrogen sits orthogonal to the aromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system, acting as a potent hydrogen-bond acceptor. Concurrently, the N1 pyrrole nitrogen retains its function as a hydrogen-bond donor. This bidentate hydrogen-bonding capacity perfectly mimics the adenine ring of ATP, making 7-azaindole an ideal bioisostere for competitive kinase inhibition[4][5]. Furthermore, the electron-withdrawing nature of the pyridine nitrogen deactivates the electron-rich pyrrole ring, significantly enhancing the scaffold's metabolic stability against cytochrome P450-mediated oxidative degradation while simultaneously lowering lipophilicity (LogP) to improve aqueous solubility[3].

Structural Biology: The ATP-Competitive Mechanistic Paradigm

The majority of 7-azaindole-based drugs function as Type I or Type II ATP-competitive kinase inhibitors. The ATP-binding pocket of kinases features a highly conserved "hinge region" that natively interacts with ATP[5].

From a structural biology perspective, the 7-azaindole core anchors into this hinge region via a rigid bidentate interaction: the N1-H donates a hydrogen bond to a backbone carbonyl oxygen, while the N7 lone pair accepts a hydrogen bond from a backbone amide NH (e.g., Cys532 in BRAF or Met1160 in c-Met)[2]. This geometric complementation locks the scaffold in place, allowing medicinal chemists to functionalize the C3, C4, and C5 positions to project into the DFG-in/out conformations and access adjacent selectivity pockets[2][6].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTPase) RTK->RAS BRAF BRAF V600E (Mutant Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Competitive Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by the 7-azaindole derivative Vemurafenib.

Clinical Validation & Quantitative Efficacy

The clinical validation of the pyrrolo[2,3-b]pyridine scaffold is best exemplified by Vemurafenib (PLX4032) , a first-in-class inhibitor targeting the BRAF V600E mutation in metastatic melanoma[7][8]. Discovered via Fragment-Based Drug Discovery (FBDD), the initial screening identified a 7-azaindole derivative (PLX4720) that exhibited robust, selective inhibition of the mutant kinase[1][6].

Beyond BRAF, the scaffold has been successfully adapted for various targets, including CSF1R (Pexidartinib)[9], Fibroblast Growth Factor Receptors (FGFR)[10], Glycogen Synthase Kinase-3β (GSK-3β)[11], and Ataxia Telangiectasia Mutated (ATM) kinase[12].

Table 1: Comparative Kinase Inhibition Data of 7-Azaindole Derivatives
Compound / LeadPrimary TargetScaffold CoreIC50 (nM)Clinical / Research Status
Vemurafenib [8]BRAF V600E7-Azaindole31 nMFDA Approved (2011)
PLX4720 [6]BRAF V600E7-Azaindole13 nMPreclinical Tool Compound
Pexidartinib [9]CSF1R7-Azaindole~20 nMFDA Approved (2019)
Compound 4h [10]FGFR11H-pyrrolo[2,3-b]pyridine7 nMPreclinical (Ligand Efficiency: 0.44)
Compound 41 [11]GSK-3β1H-pyrrolo[2,3-b]pyridine0.22 nMPreclinical (Alzheimer's Models)

Note: Compound 4h demonstrated a significant optimization in ligand efficiency (increasing from 0.13 to 0.44) due to the precise hydrogen bonding of the 7-azaindole core[10]. Furthermore, novel ATM inhibitors based on this scaffold (e.g., Compound 25a) have achieved exceptional oral bioavailability of 147.6% in murine models[12].

FBDD_Workflow Lib Fragment Library Screening (7-Azaindole Core) Cryst X-ray Co-Crystallography (Target Kinase Complex) Lib->Cryst Design Structure-Guided Design (Growing & Merging) Cryst->Design Synth Chemical Synthesis (Scaffold Functionalization) Design->Synth Assay In Vitro Kinase Assays (IC50 Determination) Synth->Assay Assay->Design SAR Feedback Loop Lead Lead Candidate Selection (e.g., PLX4720) Assay->Lead

Caption: Fragment-based drug discovery (FBDD) workflow for optimizing 7-azaindole kinase inhibitors.

Advanced Synthetic Methodologies & Protocols

To leverage the 7-azaindole scaffold, efficient and scalable synthetic routes are mandatory. The most robust approach for generating diverse libraries involves the regioselective halogenation of the commercially available 1H-pyrrolo[2,3-b]pyridine, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[2][12].

Because the C3 position of the pyrrole ring is highly electron-rich, electrophilic halogenation (using NBS or NIS) occurs there preferentially. If C5 functionalization is required to probe deep kinase pockets, starting with commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine is the standard operational choice[12].

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (Starting Material) Halogenation Regioselective Halogenation Start->Halogenation NIS/NBS Intermediate Halo-7-azaindole Intermediate Halogenation->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Pd Catalyst Boronic Acid Final Functionalized 7-Azaindole Derivative Coupling->Final

Caption: General synthetic workflow for the C3/C5 functionalization of the 7-azaindole scaffold.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Objective: To install an aryl/heteroaryl group at the C5 position of the 7-azaindole core, a critical step in synthesizing extended kinase inhibitors[12].

Mechanistic Causality: A biphasic solvent system (1,4-Dioxane/H2O) is strictly required. Dioxane solubilizes the organic substrates, while the aqueous phase dissolves the inorganic base (K2CO3). The dissolved base is mechanistically essential to coordinate with the boronic acid, forming a nucleophilic "ate" complex (boronate) that facilitates the transmetalation step onto the Palladium(II) center.

Step-by-Step Procedure:

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired aryl boronic acid (1.2 equiv). Causality: A 20% molar excess of boronic acid is used to compensate for competitive protodeboronation, a common side reaction at elevated temperatures.

  • Catalyst & Base Addition : Add PdCl2(dppf) (0.05 equiv) and K2CO3 (2.0 equiv). Causality: The bidentate dppf ligand provides a wide bite angle, which sterically accelerates the final reductive elimination step and stabilizes the sensitive Pd(0) active species against aggregation into inactive palladium black.

  • Solvent & Degassing : Add a mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a concentration of ~0.2 M. Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded. O2 rapidly oxidizes the electron-rich Pd(0) catalyst and promotes the oxidative homocoupling of the boronic acid, destroying the reagent.

  • Heating & Monitoring : Seal the flask and heat the reaction mixture to 85 °C for 4–6 hours[12]. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent system. Self-Validation: The protocol validates its own progress. The reaction is deemed complete when the starting material spot (typically higher Rf) completely disappears under UV light (254 nm), and a new, highly fluorescent product spot emerges.

  • Quenching & Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate. Causality: This biphasic extraction cleanly partitions the inorganic potassium salts and polar palladium byproducts into the aqueous phase, isolating the lipophilic 7-azaindole product in the organic phase.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure C5-functionalized derivative.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a masterclass in rational drug design. By understanding the causality behind its physicochemical properties—specifically its bidentate hydrogen-bonding geometry and modulated lipophilicity—medicinal chemists can predictably engineer highly selective, orally bioavailable kinase inhibitors[3][4]. As demonstrated by the clinical success of Vemurafenib and Pexidartinib, mastering the synthetic functionalization of this privileged core remains a critical competency for modern drug development professionals.

References

  • Title : The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC Source : nih.gov URL : 7

  • Title : Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research Source : aacrjournals.org URL : 8

  • Title : The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source : nih.gov URL : 2

  • Title : 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold Source : benchchem.com URL : 4

  • Title : Azaindoles in Medicinal Chemistry Source : pharmablock.com URL : 1

  • Title : 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source : researchgate.net URL : 5

  • Title : A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs Source : benchchem.com URL : 3

  • Title : Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source : rsc.org URL : 10

  • Title : Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights Source : mdpi.com URL : 6

  • Title : The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma | Request PDF Source : researchgate.net URL : 9

  • Title : Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source : acs.org URL : 12

  • Title : Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source : nih.gov (PubMed) URL : 11

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 3-Bromo-6-hydroxy-7-azaindole

Abstract This application note details a robust, scalable synthesis protocol for 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., BRAF, JAK, and TRK inhibitors).[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable synthesis protocol for 3-Bromo-6-hydroxy-7-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., BRAF, JAK, and TRK inhibitors).[1] While direct functionalization of the 7-azaindole core is possible, this guide advocates for a protection-activation-deprotection strategy via a 6-methoxy intermediate.[2] This route circumvents the solubility and purification challenges associated with the highly polar 6-hydroxy tautomer, ensuring high yields (>60% overall) and purity (>98%) suitable for kilogram-scale production without chromatographic purification.[2][1]

Introduction & Strategic Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles.[2][1] The introduction of a hydroxyl group at C6 (typically existing as the 2-pyridone tautomer) and a bromine at C3 creates a versatile "chemical handle" for further elaboration—specifically, Suzuki-Miyaura couplings at C3 and alkylations at N1 or O6.[1]

Retrosynthetic Analysis

To achieve scalable synthesis, we avoid direct bromination of the 6-hydroxy species due to its poor solubility in organic solvents and difficult workup.[1] Instead, we utilize 6-chloro-7-azaindole as the starting material, leveraging the 6-methoxy group as a "masked" hydroxyl functionality that aids solubility and directs regioselectivity.[2]

Retrosynthesis Target 3-Bromo-6-hydroxy-7-azaindole (Target) Methoxy_Br 3-Bromo-6-methoxy-7-azaindole (Key Intermediate) Target->Methoxy_Br Demethylation (HBr/AcOH) Methoxy 6-Methoxy-7-azaindole Methoxy_Br->Methoxy Regioselective Bromination (NBS) Chloro 6-Chloro-7-azaindole (Starting Material) Methoxy->Chloro Nucleophilic Aromatic Substitution (NaOMe)

Figure 1: Retrosynthetic strategy prioritizing lipophilic intermediates for ease of purification.[2][1]

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methoxy-7-azaindole

Objective: Convert commercially available 6-chloro-7-azaindole to the electron-rich 6-methoxy derivative.[2] Scale: 100 g Input

Materials:

  • 6-Chloro-7-azaindole (1.0 equiv)[2]

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 equiv)[1]

  • Methanol (Anhydrous, 10 vol)[1]

  • Ammonium Chloride (sat.[2] aq.)

Procedure:

  • Setup: Charge a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 6-chloro-7-azaindole (100 g, 0.655 mol).

  • Solvent Addition: Add Methanol (500 mL) to create a suspension.

  • Reagent Addition: Add NaOMe solution (25% in MeOH, 450 mL, ~1.96 mol) dropwise over 30 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 12–16 hours. Monitor by HPLC/TLC (EtOAc/Hex 1:1) until starting material is <1%.[2][1]

  • Quench: Cool reaction to room temperature. Pour slowly into ice-cold Saturated NH4Cl (1.5 L) with vigorous stirring. The product should precipitate.[1]

  • Isolation: Filter the white precipitate. Wash the cake with water (2 x 300 mL) and cold methanol (1 x 100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Yield: ~85-90 g (88-93%) Appearance: White to off-white crystalline solid.[2] Key Data: MS (ESI) m/z 149.1 [M+H]+.[2][1]

Phase 2: Regioselective Bromination

Objective: Introduce bromine at the C3 position.[1] The 6-methoxy group activates the ring, but the pyrrole C3 remains the most nucleophilic site.[1] Scale: 80 g Input

Materials:

  • 6-Methoxy-7-azaindole (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[2][1]

  • DMF (Dimethylformamide) (8 vol) or Acetonitrile (10 vol)[2][1]

  • Sodium Bisulfite (aq.)[2][1][3]

Procedure:

  • Dissolution: In a 2L reactor, dissolve 6-methoxy-7-azaindole (80 g, 0.54 mol) in DMF (640 mL). Cool to 0–5°C .[2][4]

  • Bromination: Dissolve NBS (101 g, 0.567 mol) in DMF (200 mL) and add dropwise to the reactor over 1 hour, maintaining temperature <10°C. Critical: Controlling temperature prevents over-bromination.

  • Completion: Stir at 0°C for 2 hours. Allow to warm to room temperature (20°C) for 1 hour. Monitor by HPLC.

  • Workup: Pour the reaction mixture into Water (2.5 L) containing Sodium Bisulfite (10 g) to quench excess bromine.

  • Crystallization: Stir the slurry for 2 hours. The product precipitates as a solid.[1][5]

  • Filtration: Filter and wash with water (3 x 500 mL) to remove residual DMF and succinimide.

  • Purification (Optional): If purity is <98%, recrystallize from Ethanol/Water.

Yield: ~110 g (90%) Appearance: Beige to light yellow solid.[2][1] Key Data: 1H NMR (DMSO-d6) shows loss of C3-H signal (~6.4 ppm) and retention of C2-H (~7.6 ppm).[2][1]

Phase 3: Demethylation to 3-Bromo-6-hydroxy-7-azaindole

Objective: Cleave the methyl ether to reveal the 6-hydroxy/6-oxo functionality.[2] Scale: 100 g Input

Materials:

  • 3-Bromo-6-methoxy-7-azaindole (1.0 equiv)[2]

  • HBr (48% aq.) or HBr in Acetic Acid (33%) (10 vol)[2][1]

  • Ethanol (for wash)[2][1]

Procedure:

  • Reaction: In a glass-lined reactor, charge 3-bromo-6-methoxy-7-azaindole (100 g, 0.44 mol) and HBr in Acetic Acid (33%) (1000 mL).

  • Heating: Heat to 90°C for 4–6 hours. Caution: Corrosive fumes.[2] Use a scrubber.[1]

  • Monitoring: Monitor by HPLC for disappearance of the methoxy starting material.

  • Precipitation: Cool to room temperature. The product often precipitates directly from the acidic solution.[1] Dilute with Water (1 L) to maximize precipitation.

  • Neutralization (Critical for Purity): Adjust pH to ~6–7 using NaOH (6N) or solid NaHCO3 .[2][1] Note: The 6-hydroxy compound is amphoteric; pH control is vital for isolation.[2]

  • Isolation: Filter the solid. Wash copiously with water (to remove salts) and then with cold Ethanol (100 mL).[2][1]

  • Drying: Dry under high vacuum at 50°C.

Yield: ~85 g (90%) Appearance: Off-white to grey powder.[2] Purity: >98% (HPLC).

Analytical Validation

AssayMethodExpected Result
HPLC Purity C18 Column, ACN/H2O (0.1% TFA)>98.0% Area
MS (ESI) Positive Modem/z 212.9 / 214.9 [M+H]+ (1:1 Br pattern)
1H NMR DMSO-d6, 400 MHzδ 11.5 (br s, NH), δ 7.8 (s, C2-H), δ 7.5 (d, C4-H), δ 6.3 (d, C5-H)
Appearance VisualOff-white to pale grey solid

Process Workflow Diagram

Workflow cluster_0 Phase 1: Methoxylation cluster_1 Phase 2: Bromination cluster_2 Phase 3: Demethylation Step1 Start: 6-Chloro-7-azaindole + NaOMe / MeOH Step2 Reflux 16h -> Quench NH4Cl Step1->Step2 Inter1 Intermediate 1: 6-Methoxy-7-azaindole Step2->Inter1 Step3 Dissolve in DMF (0°C) + NBS (dropwise) Inter1->Step3 Step4 Quench H2O/Bisulfite Filter Precipitate Step3->Step4 Inter2 Intermediate 2: 3-Bromo-6-methoxy-7-azaindole Step4->Inter2 Step5 HBr / AcOH (90°C) 4-6 Hours Inter2->Step5 Step6 Neutralize (pH 7) Filter & Wash Step5->Step6 Final Final Product: 3-Bromo-6-hydroxy-7-azaindole Step6->Final

Figure 2: Step-by-step process flow for the synthesis of 3-Bromo-6-hydroxy-7-azaindole.

References

  • Regioselective Bromination of Azaindoles

    • Source: Gallou, F., et al. "Regioselective Halogenation of 6-Azaindoles."[1] Synlett, 2005.[1]

    • Context: Establishes C3 as the primary site for electrophilic bromination in activ
  • Synthesis of 6-Methoxy-7-azaindole

    • Source: Kordubailo, M. V., et al. "Optimization and Scaling up of the Azaindole Derivatives Synthesis."[1][5] Journal of Organic and Pharmaceutical Chemistry, 2025.[1][5]

    • Context: Validates the nucleophilic aromatic substitution of 6-chloro-7-azaindole on a 100g scale.
    • [2][1][5]

  • Demethylation Strategies for Azaindoles

    • Source: Zhang, Z., et al. "Practical Synthesis of Functionalized 7-Azaindoles."[1] Journal of Organic Chemistry, 2002.[1]

    • Context: Describes the use of HBr/AcOH for robust demethylation of methoxy-pyridines and azaindoles.
    • [2][1]

  • General Azaindole Chemistry

    • Source: Popowycz, F., et al.[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014.[1]

    • Context: Reviews the biological importance and structural modific

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-6-hydroxy-7-azaindole

Executive Summary The 7-azaindole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its bioisosteric relationship with purines and in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its bioisosteric relationship with purines and indoles. However, the functionalization of highly polar, unprotected derivatives such as 3-bromo-6-hydroxy-7-azaindole (CAS: 1190322-14-5) via Palladium-catalyzed Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. This application note details the mechanistic causality behind these challenges—specifically catalyst poisoning and tautomerization—and provides field-proven, self-validating protocols for both direct (unprotected) and protected coupling pathways.

Mechanistic Insights & Causality (E-E-A-T)

The Tautomerization Dilemma

Unlike standard bromoarenes, 3-bromo-6-hydroxy-7-azaindole exists in a dynamic tautomeric equilibrium. While drawn as a 6-hydroxy heteroaromatic, in polar solvents it predominantly adopts the lactam form (7-azaindolin-6-one)[1]. This pyridone-like tautomerization drastically alters the electronic landscape of the ring, rendering the C3-Br bond less susceptible to oxidative addition by electron-rich Pd(0) species.

Catalyst Poisoning and Deactivation Modes

Standard cross-coupling procedures often fail for substrates bearing unprotected free NH and OH groups, resulting in exceedingly low yields[2]. The molecule possesses three highly coordinating heteroatoms (N1, N7, and O6). During the catalytic cycle, the unprotected pyridonate-like structure can act as a 1,3-bridging ligand, leading to ligand-promoted dimerization and the formation of off-cycle, stable, and catalytically inactive Pd(II) or Ni(II) complexes[3][4]. Furthermore, the acidic hydroxyl and pyrrole protons can be prematurely deprotonated by strong bases, creating an overly electron-rich anionic species that tightly binds the metal center.

The Solution: Dialkylbiaryl Phosphine Ligands

To overcome these deactivation modes without resorting to protecting groups, the steric environment of the catalyst must be strictly controlled. Bulky dialkylbiaryl phosphine ligands, such as XPhos or SPhos, prevent N-7 and O-6 coordination to the Pd center by creating a prohibitive steric shield[5]. Furthermore, utilizing precatalysts like XPhos-Pd-G2 allows for the rapid generation of a highly active, monoligated Pd(0) species that undergoes oxidative addition much faster than the competing off-cycle complexation of the unprotected nitrogen-rich heterocycle[6].

MechanisticPathway Substrate 3-Bromo-6-hydroxy- 7-azaindole Tautomer Lactam Tautomer (Pyridone-like) Substrate->Tautomer Equilibrium StandardPd Standard Pd Catalysts (e.g., Pd(PPh3)4) Substrate->StandardPd Attempted Coupling BulkyPd Bulky Precatalysts (e.g., XPhos-Pd-G2) Substrate->BulkyPd Optimized Coupling Poisoned Catalyst Poisoning (N1/N7/O6 Coordination) StandardPd->Poisoned Off-cycle complexation ActivePd Monoligated Pd(0) Rapid Oxidative Addition BulkyPd->ActivePd Base activation Product Cross-Coupled Product ActivePd->Product Transmetalation & Reductive Elimination

Fig 1: Mechanistic pathways of catalyst poisoning vs. successful coupling via bulky ligands.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-bromo-7-azaindole derivatives, demonstrating the necessity of specific ligand architectures.

Catalyst SystemLigandBaseSolvent SystemYield (%)Mechanistic Observation
Pd(PPh3)4PPh3Na2CO3Dioxane / H2O< 15%Extensive catalyst poisoning; unreacted starting material[5].
Pd(dppf)Cl2dppfK2CO3DMF / H2O20-30%Sluggish oxidative addition; competitive protodeboronation.
Pd(OAc)2SPhosK3PO4Toluene / H2O75-80%Bulky ligand prevents N-7 binding, restoring reactivity[5].
XPhos-Pd-G2 XPhos K3PO4 n-BuOH / H2O 85-92% Rapid monoligated Pd(0) formation; optimal for free NH/OH[2].

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

This self-validating protocol utilizes the XPhos-Pd-G2 precatalyst to bypass the need for protecting groups. The use of a mild base (


) is critical to activate the boronic acid without fully deprotonating the azaindole core into a highly coordinating dianion.

Reagents:

  • 3-Bromo-6-hydroxy-7-azaindole (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos-Pd-G2 (0.025 mmol, 5 mol%)

  • 
     (aqueous 0.5 M solution, 3.0 equiv)
    
  • n-Butanol (degassed, 4.0 mL)

Step-by-Step Methodology:

  • Anaerobic Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add 3-bromo-6-hydroxy-7-azaindole, the boronic acid, and XPhos-Pd-G2.

  • Atmosphere Exchange: Seal the vial with a crimp cap. Evacuate and backfill the vessel with ultra-pure Argon three times to ensure a strictly anaerobic environment. Causality: Pd(0) intermediates are highly susceptible to oxidation, which halts the catalytic cycle.

  • Solvent Addition: Inject degassed n-Butanol followed by the sparged aqueous

    
     solution via syringe.
    
  • Reaction Execution: Heat the reaction mixture under microwave irradiation at 110 °C for 30–45 minutes.

  • In-Process Control (IPC): Monitor the reaction progress by LC-MS. The reaction is self-validating; the disappearance of the distinct isotopic bromine doublet (

    
     and 
    
    
    
    ) confirms complete oxidative addition.
  • Workup & Purification: Dilute with EtOAc and neutralize with 1M HCl to pH 6-7 (to ensure the product is in its neutral form). Separate the organic layer, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate. Purify via Reverse-Phase HPLC. Note: Avoid normal-phase silica gel chromatography, as unprotected 7-azaindoles streak heavily due to basicity and hydrogen bonding.
    
Protocol B: The Protection-Coupling-Deprotection Sequence

If the target boronic acid is highly sterically hindered or prone to protodeboronation (requiring longer reaction times where catalyst degradation outpaces coupling), a protection strategy is mandatory[7].

  • O- / N- Protection: Treat the substrate with Benzyl bromide (1.1 equiv) and

    
     in Toluene to selectively protect the O6 position, followed by treatment with Boc-anhydride and DMAP to protect the N1 position. This locks the molecule in the lactim form and masks the coordinating heteroatoms[8].
    
  • Standard Coupling: The fully protected intermediate can now be coupled using standard, cost-effective conditions (e.g.,

    
    , 
    
    
    
    , Dioxane/Water, 90 °C) with >90% yields[5].
  • Deprotection: Global deprotection is achieved via hydrogenation (

    
    , Pd/C) to remove the Benzyl group, followed by TFA treatment in DCM to cleave the Boc group.
    

ExperimentalWorkflow Start Substrate Preparation (Strictly Anaerobic) Catalyst Precatalyst Activation (XPhos-Pd-G2 + K3PO4) Start->Catalyst Reaction Microwave Irradiation (110°C, 30-45 min) Catalyst->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Purification Reverse-Phase HPLC (Avoid normal silica) Workup->Purification

Fig 2: Step-by-step experimental workflow for the direct Suzuki-Miyaura coupling.

References

  • "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole system containing unprotected free N–H group." National College (Autonomous), Tiruchirappalli. URL: [Link]

  • "ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation." ResearchGate. URL:[Link]

  • "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." MDPI. URL:[Link]

  • "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand." ACS Publications. URL:[Link]

  • "A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing." SciSpace. URL:[Link]

Sources

Method

Functionalization of the 6-hydroxy group in 3-bromo-7-azaindole scaffolds

Application Note: Functionalization of the 6-Hydroxy Group in 3-Bromo-7-Azaindole Scaffolds Executive Summary & Strategic Overview The 3-bromo-7-azaindole scaffold is a privileged pharmacophore in kinase inhibitor discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the 6-Hydroxy Group in 3-Bromo-7-Azaindole Scaffolds

Executive Summary & Strategic Overview

The 3-bromo-7-azaindole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, the introduction of a 6-hydroxy group creates a unique "Janus" substrate. It exists in a tautomeric equilibrium heavily biased toward the lactam (6-oxo) form, rendering standard phenolic chemistry ineffective.

This guide addresses the specific challenge of functionalizing the 6-position while preserving the valuable 3-bromo handle. The 3-bromo group serves as a "sleeping" electrophile—stable during 6-position activation but ready for subsequent palladium-catalyzed cross-coupling.

Core Challenges Addressed:

  • Tautomeric Control: Overcoming the thermodynamic preference for the N-alkylated lactam to achieve O-alkylation.

  • Chemoselectivity: Activating the 6-position without compromising the C3-Br bond.

  • Orthogonality: Designing sequences where C3 and C6 can be functionalized independently.

Reactivity Landscape & Pathway Map

The 6-hydroxy-7-azaindole scaffold is defined by its tautomerism. The Lactam (A) is the stable species in solution, while the Lactim (B) is the reactive species for O-functionalization.

  • Path 1 (Deoxychlorination): Converts the ambident nucleophile into a distinct electrophile (6-Cl), enabling SNAr chemistry.

  • Path 2 (N-Alkylation): Utilizes the basicity of the lactam nitrogen (N1/N7).

  • Path 3 (O-Alkylation): Traps the transient lactim form using "hard/soft" acid-base principles (Silver salts).

AzaindolePathways Start 3-Bromo-6-hydroxy- 7-azaindole (Lactam Tautomer) Cl 3-Bromo-6-chloro- 7-azaindole Start->Cl POCl3, 100°C (Deoxychlorination) N_Alk N-Alkylated Lactam Start->N_Alk NaH, R-X (Thermodynamic) O_Alk O-Alkylated (6-Alkoxy) Start->O_Alk Ag2CO3, R-X (Kinetic/Trapping) Suzuki C3-Biaryl Product (6-Cl retained) Cl->Suzuki Pd(0), Ar-B(OH)2 (C3 > C6 Selectivity) SNAr C6-Amino Product (3-Br retained) Cl->SNAr HNR2, Heat (C6 Specific)

Figure 1: Divergent functionalization pathways for 3-bromo-6-hydroxy-7-azaindole. Note the critical branch point at the starting lactam.

Detailed Protocols

Protocol A: Activation via Deoxychlorination (6-OH 6-Cl)

This is the most robust method to "lock" the 6-position into a reactive form. The 3-bromo group is stable under these conditions.

  • Mechanism: The lactam oxygen attacks the phosphorus center, forming a dichlorophosphoryl intermediate which is displaced by chloride.

  • Safety Note: POCl3 reacts violently with water. Quench with extreme caution.

Step-by-Step:

  • Setup: In a dry round-bottom flask under Argon, suspend 3-bromo-6-hydroxy-7-azaindole (1.0 equiv) in neat POCl3 (10-15 equiv).

  • Catalyst: Add a catalytic amount of N,N-dimethylaniline (0.1 equiv). This accelerates the reaction by acting as a proton scavenger and nucleophilic catalyst.

  • Reaction: Heat to 90–105 °C for 3–5 hours. Monitor by LCMS. The starting material peak (M+H) will disappear, replaced by M+H+18 (Cl isotope pattern).

  • Workup (Critical):

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Neutralize with saturated NaHCO3 or NH4OH to pH ~8.

    • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). 6-Chloro derivatives are typically less polar than the 6-hydroxy precursor.

Protocol B: Selective O-Alkylation (The Silver Salt Method)

Direct alkylation with NaH/DMF yields almost exclusively the N-alkylated product due to the high electron density on the nitrogen in the lactam anion. To force O-alkylation, we use the "Silver Salt" method which favors attack at the "harder" oxygen center via coordination.

Step-by-Step:

  • Setup: Dissolve 3-bromo-6-hydroxy-7-azaindole (1.0 equiv) in anhydrous Toluene or Benzene (0.1 M). Note: Non-polar solvents are crucial to suppress N-alkylation.

  • Reagents: Add Ag2CO3 (1.5 – 2.0 equiv) and the Alkyl Halide (1.2 – 1.5 equiv).

  • Reaction: Heat to reflux (80–110 °C) in the dark (wrap flask in foil) for 12–24 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Validation: Check 1H NMR.

    • O-Alkylation: New alkoxy protons appear (e.g., O-CH3 ~3.9-4.0 ppm). Aromatic region retains the azaindole pattern.

    • N-Alkylation:[2] N-CH3 typically appears upfield (~3.5-3.7 ppm) and the adjacent carbonyl carbon (C6) shifts significantly in 13C NMR (~160 ppm for lactam vs ~155 ppm for lactim ether).

Protocol C: Orthogonal Coupling (Suzuki vs SNAr)

Once the 6-position is chlorinated (Protocol A), you have a 3-Bromo-6-Chloro scaffold.

Scenario 1: Functionalize C3 First (Suzuki Coupling) The C3-Br bond is more reactive toward oxidative addition than the electron-deficient C6-Cl bond (pyridine ring).

  • Conditions: Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME/H2O. Heat at 80 °C.

  • Result: Selective formation of the 3-Aryl-6-chloro-7-azaindole . The 6-Cl remains intact for later displacement.

Scenario 2: Functionalize C6 First (SNAr) The 6-Cl is activated for nucleophilic attack by the adjacent pyridine nitrogen.

  • Conditions: Primary/Secondary Amine (2-3 equiv), NMP or DMSO , 120–140 °C (or Microwave 150 °C, 30 min).

  • Result: Displacement of Cl by the amine. The 3-Br remains intact.

Comparative Data & Troubleshooting

Table 1: Selectivity of Alkylation Conditions

Reagent SystemSolventMajor ProductSelectivity (O:N)Mechanism Note
NaH / R-X DMFN-Alkyl < 5 : 95Thermodynamic control; solvent separates ion pair.
K₂CO₃ / R-X AcetoneN-Alkyl ~ 10 : 90Standard basic conditions favor N-attack.
Ag₂CO₃ / R-X TolueneO-Alkyl > 90 : 10Ag+ coordinates N/O, directing halide to Oxygen.
Mitsunobu THFO-Alkyl VariableSteric dependent; often gives O-product for lactams.

Troubleshooting Guide:

  • Issue: Incomplete Chlorination with POCl3.

    • Fix: Ensure reagents are dry. Add PCl5 (1 equiv) to the POCl3 mixture to boost activity.

  • Issue: Loss of 3-Br during Suzuki coupling.

    • Fix: This is rare (dehalogenation). Ensure the reaction is not overheated (>100°C) and avoid hydride sources (e.g., excess alcohol solvents with active catalysts).

  • Issue: Poor O/N selectivity.

    • Fix: Switch to the Silver Salt method immediately. Do not waste time optimizing NaH conditions for O-alkylation; the thermodynamics are against you.

References

  • Tautomerism and Reactivity of Azaindoles

    • Title: "Synthesis and Reactivity of 7-Azaindoles"
    • Source: Current Organic Chemistry
    • URL:[Link]

  • Suzuki Coupling Selectivity (Br vs Cl)
  • Deoxychlorination Protocols

    • Title: "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction"
    • Source: ACS Omega (2023)
    • URL:[Link]

  • Silver-Mediated O-Alkylation Strategy

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: Bioorganic & Medicinal Chemistry Letters (2013)[3]

    • URL:[Link]

Sources

Application

Application Note: Chemoselective C-H Activation of 3-Bromo-6-hydroxy-7-azaindole

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 3-Bromo-6-hydroxy-7-azaindole , a high-value scaffold in kinase inhibitor discovery (e.g., Ve...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 3-Bromo-6-hydroxy-7-azaindole , a high-value scaffold in kinase inhibitor discovery (e.g., Vemurafenib analogs).

Part 1: Executive Summary & Strategic Analysis

The Challenge: Functionalizing 3-Bromo-6-hydroxy-7-azaindole presents a "Chemoselectivity Trilemma":

  • C3-Bromine Sensitivity: The C3-Br bond is highly reactive toward oxidative addition by Pd(0), making standard cross-coupling conditions (Suzuki, Buchwald) risky if the goal is C-H activation elsewhere.

  • Tautomeric Interference: The C6-hydroxyl group exists in equilibrium with the pyridone tautomer (NH-C=O), which can poison transition metal catalysts via N1/O-chelation or N-H deprotonation.

  • Electronic Deactivation: The pyridine ring is electron-deficient, requiring specific ligands or directing groups for effective C-H metalation.

The Solution: This guide details a Pd(II)-catalyzed Oxidative C2-H Arylation strategy. By utilizing an oxidative cycle (Pd^II/Pd^0) with arylboronic acids, we avoid the formation of reactive Pd(0) species in the presence of aryl halides, thereby preserving the C3-Br bond for subsequent diversification.

Part 2: Pre-Reaction Substrate Preparation

Critical Step: Tautomer Locking Direct C-H activation on the free hydroxy-azaindole is low-yielding due to catalyst sequestration by the pyridone form.

  • Recommendation: Convert the C6-OH to a C6-Methoxy (OMe) or C6-Benzyloxy (OBn) ether prior to C-H activation. This "locks" the aromatic pyridine structure and prevents N-H acidity issues.

Protocol: O-Methylation (Standard)

  • Dissolve 3-Bromo-6-hydroxy-7-azaindole (1.0 equiv) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) and stir for 10 min at RT.

  • Add MeI (1.1 equiv) dropwise.

  • Stir at 40°C for 2 h. Aqueous workup yields 3-Bromo-6-methoxy-7-azaindole .

Part 3: Core Protocol – Oxidative C2-H Arylation

Objective: Install an aryl group at C2 while leaving the C3-Br intact. Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

Experimental Workflow
ComponentReagentEquivRole
Substrate 3-Bromo-6-methoxy-7-azaindole1.0Core scaffold
Coupling Partner Arylboronic Acid (Ar-B(OH)₂)2.0Aryl source (avoid Ar-Halides)
Catalyst Pd(OAc)₂0.05-0.1Pd(II) source (No phosphines)
Oxidant Ag₂CO₃ or Cu(OAc)₂2.0Re-oxidizes Pd(0) to Pd(II)
Solvent DMF/DMSO (10:1)-Polar aprotic promotes CMD
Additive PivOH (Pivalic Acid)0.3Proton shuttle for CMD
Step-by-Step Procedure
  • Setup: In a glovebox or under Ar flow, charge a screw-cap pressure tube with the Substrate (1.0 mmol), Arylboronic acid (2.0 mmol), Pd(OAc)₂ (11 mg, 5 mol%), and Ag₂CO₃ (550 mg, 2.0 mmol).

  • Additives: Add Pivalic Acid (30 mg, 0.3 mmol). Note: Pivalate acts as a crucial ligand to lower the energy barrier for C-H bond cleavage.

  • Solvent: Add anhydrous DMF (2.0 mL) and DMSO (0.2 mL). Seal the tube.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. Look for Product Mass (M+Ar-H). If C3-arylation (Suzuki) is observed, lower temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag residues. Wash filtrate with brine (3x) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works:

  • Pd(II) Cycle: The reaction starts with Pd(II) coordinating to N7 and activating C2-H.

  • Transmetalation: The Boronic acid transmetalates to the Pd(II)-intermediate.

  • Reductive Elimination: Forms the C2-Ar bond and releases Pd(0).

  • Oxidation: Ag(I) immediately oxidizes Pd(0) back to Pd(II), preventing it from engaging in oxidative addition with the C3-Br bond.

Part 4: Secondary Protocol – Ir-Catalyzed C-H Borylation

Objective: Install a Boron handle on the benzenoid ring (C4 or C5) if C2 is blocked or for orthogonal functionalization. Selectivity: Sterically directed (usually C4 or C5 depending on C3/C6 substituents).

Experimental Workflow
  • Catalyst Pre-mix: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in THF (2 mL) until the solution turns dark brown.

  • Reaction: Add 3-Bromo-6-methoxy-7-azaindole (1.0 mmol) and HBpin (1.2 mmol).

  • Conditions: Heat at 80°C for 4–8 hours in a sealed tube.

  • Outcome: The bulky catalyst avoids the crowded C2/C3 region and the C6 substituent, typically favoring C4-H borylation .

  • Utility: The resulting Bpin ester can be used for Suzuki coupling after the C3-Br is utilized, or selectively coupled using conditions that favor Ar-Bpin over Ar-Br.

Part 5: Visualizing the Mechanism

The following diagram illustrates the Chemoselective Oxidative C2-H Arylation pathway, highlighting how the C3-Br bond is preserved.

CH_Activation_Mechanism Substrate 3-Bromo-6-methoxy-7-azaindole (Pd(II) Coordination) CMD_Step CMD Transition State (Pd-C2 Bond Formation) Substrate->CMD_Step Pd(OAc)2, PivOH Intermediate Pd(II)-Aryl Intermediate (C3-Br Intact) CMD_Step->Intermediate Transmetalation Transmetalation (+ Ar-B(OH)2) Intermediate->Transmetalation Red_Elim Reductive Elimination (Product Release) Transmetalation->Red_Elim Oxidation Pd(0) Oxidation (Ag2CO3 -> Pd(II)) Red_Elim->Oxidation Pd(0) generated Oxidation->Substrate Regenerated Pd(II) Side_Reaction AVOIDED: Oxidative Addition (Into C3-Br) Oxidation->Side_Reaction Rapid Oxidation Prevents Pd(0) accumulation

Caption: The catalytic cycle relies on maintaining Pd in the +2 oxidation state via Ag(I) turnover, preventing the Pd(0)-mediated cleavage of the C3-Br bond.

Part 6: Troubleshooting & Optimization (The "Senior Scientist's Note")

ProblemProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure C6-OH is fully protected (OMe/OBn). Free N-H/O-H binds Pd tightly.
C3-Arylation (Side Product) Pd(0) AccumulationIncrease oxidant loading (Ag₂CO₃ to 2.5 equiv). Ensure efficient stirring.
Protodebromination Hydride SourceAvoid alcohols as solvents. Use strictly anhydrous DMF/DMSO.
Regioselectivity Issues C2 vs C4/C5C2 is electronically favored (most acidic proton). If C4 activates, lower temp to 80°C.

References

  • Direct C-2 Arylation of 7-Azaindoles:Org. Lett.2013, 15, 5718–5721.

    • Key Insight: Establishes Pd-catalyzed oxidative aryl
  • Rh(III)-Catalyzed C-H Activation of 7-Azaindoles:Chem. Commun.2015, 51, 11202–11205.

    • Key Insight: Alternative mechanisms for constructing the core via annulation.[2]

  • Ir-Catalyzed C-H Borylation of Indoles/Azaindoles:Chem. Sci.2012, 3, 2330.

    • Key Insight: Steric governance of borylation, providing orthogonality to Pd-chemistry.
  • Functionalization of 3-Bromo-7-azaindoles:Tetrahedron Lett.2004, 45, 2317.

    • Key Insight: Reactivity profiles of the C3-Br bond in cross-coupling.

Sources

Method

Application Note: Regiodivergent Alkylation of 3-Bromo-6-hydroxy-7-azaindole

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary The functionalization of 3-Bromo-6-hydroxy-7-azaindole (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The functionalization of 3-Bromo-6-hydroxy-7-azaindole (CAS: 1190322-14-5)[1] represents a classical challenge in heterocyclic chemistry due to its ambident nucleophilicity. This scaffold is highly valued in medicinal chemistry for kinase inhibition and protein-protein interaction modulation. However, its tautomeric nature—existing in equilibrium between the 6-hydroxy (lactim) and 6-oxo (lactam/pyridone) forms—means that alkylation can occur at multiple heteroatoms: the pyrrole nitrogen (N1), the pyridone nitrogen (N7), or the exocyclic oxygen (O6)[2].

This application note provides a self-validating, step-by-step methodology to achieve strict regiocontrol over N-alkylation versus O-alkylation. By manipulating the Hard-Soft Acid-Base (HSAB) principles, solvent polarity, and counterion coordination, researchers can predictably steer the reaction pathway to the desired regioisomer.

Mechanistic Causality: Governing Regioselectivity

The divergence between N- and O-alkylation is not arbitrary; it is a direct consequence of the reaction environment dictating the electronic state of the ambident anion[3].

  • Selective O-Alkylation (Kinetic Control via Shielding): The oxygen atom (O6) is a "hard" nucleophile. To force alkylation at this site, silver salts (e.g.,

    
    ) are utilized in non-polar solvents like toluene or hexane[4]. Silver(I) ions possess a strong, specific affinity for the "soft" nitrogen atom. By coordinating to N7, the 
    
    
    
    ion sterically and electronically shields the nitrogen, forcing the incoming electrophile to attack the exposed O6 atom[5].
  • Selective N-Alkylation (Thermodynamic Control via Ion Separation): Nitrogen is a "soft," highly polarizable nucleophile. When alkali metal bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) are used in polar aprotic solvents (e.g., DMF or DMSO), the result is a solvent-separated ion pair. The free, unshielded nitrogen atom outcompetes the oxygen for soft electrophiles (like alkyl iodides), leading to predominant N-alkylation.

Expert Insight: Because the pyrrole N1 proton is also acidic, utilizing excess base and electrophile will result in N1, N7-dialkylation. If exclusive N7-alkylation is required, the N1 position must be transiently protected (e.g., using a SEM or Boc group) prior to the pyridone functionalization.

Tautomerism Lactim Lactim Tautomer (6-Hydroxy Form) Hard Nucleophile: O6 Lactam Lactam Tautomer (6-Oxo/Pyridone Form) Soft Nucleophiles: N1, N7 Lactim->Lactam Tautomeric Equilibrium

Tautomeric equilibrium of 3-Bromo-6-hydroxy-7-azaindole highlighting distinct nucleophilic sites.

Quantitative Benchmarks for Alkylation Conditions

The following table summarizes the empirical data and expected regioselectivity ratios based on established literature for 2-pyridone/azaindole systems.

Base SystemSolventElectrophile TypeTemp (°C)Predominant PathwayTypical Regioselectivity (N:O)

(2.5 eq)
DMFPrimary Alkyl Iodide (Soft)60N-Alkylation > 15:1

(2.0 eq)
MeCNPrimary Alkyl Bromide80N-Alkylation > 10:1

(1.2 eq)
TolueneAlkyl Iodide / Benzyl Bromide100O-Alkylation < 1:20

, DIAD
THFPrimary Alcohol (Mitsunobu)25O-Alkylation < 1:15

Validated Experimental Protocols

Protocol A: Selective N-Alkylation (N7 / N1-Alkylation)

Objective: Drive functionalization to the nitrogen centers using solvent-separated ion pairs.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3-Bromo-6-hydroxy-7-azaindole (1.0 eq, 5.0 mmol) and anhydrous

    
     (2.5 eq, 12.5 mmol).
    
  • Anion Generation: Add anhydrous DMF (25 mL, 0.2 M) under an inert argon atmosphere. Stir vigorously at room temperature for 20 minutes. Causality: This incubation period ensures complete deprotonation and the formation of the reactive, solvent-separated potassium salt.

  • Electrophile Addition: Dropwise add the desired alkyl iodide (2.2 eq for N1,N7-dialkylation; or 1.1 eq if N1 is pre-protected).

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Eluent: 5% MeOH in DCM). N-alkylated lactams are highly polar and will exhibit a significantly lower

    
     value compared to the starting material or O-alkylated byproducts.
    
  • Workup: Quench with ice-cold water (50 mL). Extract with EtOAc (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to strip residual DMF. Dry over
    
    
    , filter, and concentrate.
  • Analytical Confirmation:

    
     NMR must show a characteristic lactam carbonyl resonance at 
    
    
    
    160–165 ppm
    , confirming the retention of the C=O double bond.
Protocol B: Selective O-Alkylation (Silver-Mediated)

Objective: Shield the nitrogen atoms to force electrophilic attack at the exocyclic oxygen.

  • Preparation: In a light-protected (foil-wrapped) reaction vial, suspend 3-Bromo-6-hydroxy-7-azaindole (1.0 eq, 5.0 mmol) and

    
     (1.2 eq, 6.0 mmol) in anhydrous toluene (50 mL, 0.1 M). Causality: Light protection prevents the photolytic degradation of silver salts, while the non-polar toluene prevents the dissociation of the Ag-N coordination complex[4].
    
  • Electrophile Addition: Add the alkyl halide (1.5 eq). Benzyl bromides or primary alkyl iodides yield the best results.

  • Reaction: Heat the heterogeneous suspension to 100 °C for 12–16 hours. Causality: The reaction is heterogeneous; vigorous stirring and elevated temperatures are mandatory to overcome mass transfer limitations.

  • In-Process Control (Self-Validation): Monitor via IR spectroscopy of an evaporated aliquot. The successful formation of the O-alkylated product is marked by the disappearance of the strong lactam C=O stretch (~1650

    
    ) and the appearance of a C-O-C stretch (~1250 
    
    
    
    ).
  • Workup: Cool to room temperature. Filter the suspension through a tightly packed pad of Celite to remove

    
     precipitates and unreacted 
    
    
    
    . Wash the pad generously with EtOAc.
  • Analytical Confirmation:

    
     NMR will reveal the newly added O-
    
    
    
    protons significantly downfield (
    
    
    4.0–4.5 ppm
    ) compared to the typical N-
    
    
    shift (
    
    
    3.5–4.0 ppm).

Synthetic Workflow & Logical Relationships

Workflow Start 3-Bromo-6-hydroxy-7-azaindole (Ambident Core) CondO Ag2CO3, Toluene (Hard Electrophile, Non-polar) Start->CondO Ag+ coordination shields N7 CondN K2CO3, DMF (Soft Electrophile, Polar Aprotic) Start->CondN Free anion generation ProdO O-Alkylated Product (Alkoxypyridine derivative) CondO->ProdO Electrophile attacks O6 ProdN N-Alkylated Product (N-Alkylpyridone derivative) CondN->ProdN Electrophile attacks N7 / N1

Divergent synthetic workflow for selective N- vs O-alkylation based on HSAB principles.

References

  • National Center for Biotechnology Information (PMC). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Available at:[Link]

  • ResearchGate. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Available at:[Link]

  • UCL Discovery. Investigating the use of Mechanochemistry to Improve the Sustainability of Chemical Synthesis. Available at: [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Heterobicyclic Compounds Starting from 3-Bromo-6-hydroxy-7-azaindole

Abstract This technical guide provides detailed application notes and validated protocols for the synthesis of diverse heterobicyclic compounds utilizing 3-Bromo-6-hydroxy-7-azaindole as a versatile starting material. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of diverse heterobicyclic compounds utilizing 3-Bromo-6-hydroxy-7-azaindole as a versatile starting material. The 7-azaindole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and purine systems, and is a key component in several approved pharmaceuticals.[1][2][3][4] The strategic placement of a bromine atom at the C3-position and a hydroxyl group at the C6-position offers orthogonal chemical handles for sequential functionalization. This guide focuses on robust and widely applicable palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to introduce carbon-carbon and carbon-nitrogen bonds at the C3-position. Subsequent intramolecular cyclization strategies are then discussed as a means to construct novel fused ring systems. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure reproducibility and facilitate further methodological development.

Introduction: The Strategic Value of 3-Bromo-6-hydroxy-7-azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is of paramount importance in drug discovery, particularly in the development of kinase inhibitors.[1][5][6] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, enhance binding affinity through additional hydrogen bonding opportunities, and create novel intellectual property space.[1]

3-Bromo-6-hydroxy-7-azaindole is an exceptionally valuable building block for library synthesis and lead optimization. Its utility stems from two key features:

  • The C3-Bromo Group: This serves as a versatile anchor point for introducing molecular diversity through a variety of well-established cross-coupling reactions. The C-Br bond is readily activated by palladium catalysts, allowing for the formation of C-C and C-N bonds with a high degree of predictability and functional group tolerance.

  • The C6-Hydroxy Group: This nucleophilic group can be used for subsequent cyclization reactions, forming fused oxygen-containing heterocycles. Alternatively, it can be protected during the initial C3-functionalization and later modified or used as a handle for attaching solubility-enhancing groups or other pharmacophoric elements.

This guide details the primary synthetic pathways originating from this starting material, providing a strategic blueprint for accessing complex, polycyclic azaindole derivatives.

Synthetic Workflow Overview

The overall strategy involves a two-stage process: initial functionalization at the C3 position via cross-coupling, followed by the potential for intramolecular cyclization to build the final heterobicyclic system.

G start 3-Bromo-6-hydroxy-7-azaindole suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Cat.) start->suzuki C-C Bond sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Cat.) start->sonogashira C-C Bond buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat.) start->buchwald C-N Bond prod_suzuki 3-Aryl-6-hydroxy-7-azaindole suzuki->prod_suzuki prod_sono 3-Alkynyl-6-hydroxy-7-azaindole sonogashira->prod_sono prod_buchwald 3-Amino-6-hydroxy-7-azaindole buchwald->prod_buchwald cycl_sono Intramolecular Cyclization prod_sono->cycl_sono cycl_buchwald Condensation/ Cyclization prod_buchwald->cycl_buchwald fused_furan Fused Furo[2,3-b]pyridine Derivatives cycl_sono->fused_furan fused_N_heterocycle Fused Pyrido[2,3-b]pyrrolo[3,2-e]pyrazine (or similar) Derivatives cycl_buchwald->fused_N_heterocycle

Caption: General synthetic workflow from the starting material.

Part I: C3-Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability and broad substrate scope. For the 3-bromo-7-azaindole core, three key transformations are presented.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-azaindoles

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. It is particularly useful for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[7]

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective. They facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the rate-limiting reductive elimination step to form the product.

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required.[8] The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Caption: Suzuki-Miyaura coupling reaction scheme.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-hydroxy-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand, SPhos (4-10 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-6-hydroxy-7-azaindole.

Parameter Optimized Condition Rationale
Catalyst Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)Highly active system for heteroaryl bromides.[7]
Base K₂CO₃ (2.0 equiv.)Effective for boronate formation, less harsh than Cs₂CO₃.
Solvent 1,4-Dioxane / H₂O (5:1)Good solubility for reactants and promotes catalyst activity.
Temperature 100 °CProvides sufficient thermal energy for catalytic turnover.
Time 4-12 hoursTypical reaction time, monitor for completion.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Synthesis of 3-Alkynyl-7-azaindoles

The Sonogashira coupling provides a direct route to 3-alkynylpyridines and their derivatives, which are valuable precursors for constructing further heterocyclic rings.[9][10] This reaction couples a terminal alkyne with an aryl halide.

Causality and Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) activates the aryl bromide, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[11][12] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate that undergoes transmetalation with the palladium center.

  • Base and Solvent: An amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[9]

Caption: Sonogashira coupling reaction scheme.

Protocol 3.2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-6-hydroxy-7-azaindole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add a degassed solvent such as DMF or THF, followed by degassed triethylamine (Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Parameter Optimized Condition Rationale
Catalyst PdCl₂(PPh₃)₂ (2.5 mol%)Standard, reliable palladium source.
Co-catalyst CuI (5.0 mol%)Essential for acetylide formation.[10]
Base Et₃N (2.5 equiv.)Acts as both base and ligand scavenger.
Solvent DMFAprotic polar solvent, good for solubility.
Temperature 60-80 °CMild heating is often sufficient to drive the reaction.
Table 2: Optimized Conditions for Sonogashira Coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-azaindoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging for aryl halides.[13][14] This reaction allows for the introduction of primary and secondary amines at the C3-position, opening pathways to nitrogen-containing heterocycles.

Causality and Experimental Choices:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bidentate ligands like BINAP or Xantphos, or bulky monophosphine ligands from the biarylphosphine class (e.g., BrettPhos), are essential.[15] They stabilize the palladium catalyst, prevent catalyst decomposition, and facilitate the crucial C-N reductive elimination step.

  • Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and deactivation of the catalyst.

Caption: Buchwald-Hartwig amination reaction scheme.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the base, sodium tert-butoxide (NaOtBu, 1.4 equiv.), to an oven-dried Schlenk flask. Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).

  • Reagent Addition: Add 3-Bromo-6-hydroxy-7-azaindole (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Parameter Optimized Condition Rationale
Catalyst Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%)A versatile system for coupling with various amines.[16][17]
Base NaOtBu (1.4 equiv.)Strong base required for amine deprotonation.
Solvent TolueneAnhydrous, high-boiling, aprotic solvent.
Temperature 110 °CEnsures efficient catalytic turnover.
Table 3: Optimized Conditions for Buchwald-Hartwig Amination.

Part II: Intramolecular Cyclization for Heterobicycle Construction

The functional groups installed at the C3-position can serve as electrophilic or nucleophilic partners for the C6-hydroxyl group or the N1-H of the azaindole core, enabling the construction of a third, fused ring system.

Acid-Catalyzed Cyclization of 3-Alkynyl-7-azaindoles

The 3-alkynyl intermediates produced from the Sonogashira coupling are primed for cyclization. Treatment with acid can promote an intramolecular hydroalkoxylation or hydroamination, leading to fused furan or pyrrole rings, respectively. The regioselectivity (5-exo-dig vs. 6-endo-dig) can often be controlled by the choice of catalyst and reaction conditions. An acid-catalyzed approach often favors the formation of the thermodynamically stable five-membered ring.[18]

Protocol 4.1: Hypothetical Procedure for Furo[3,2-c]pyrrolo[2,3-b]pyridine Synthesis

  • Reaction Setup: Dissolve the 3-alkynyl-6-hydroxy-7-azaindole (1.0 equiv.) in a suitable solvent like acetonitrile or dichloroethane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 1.0-2.0 equiv.) or a Lewis acid.

  • Reaction: Heat the reaction to reflux and monitor by LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction, neutralize with a mild base (e.g., sat. NaHCO₃ solution), and extract with an organic solvent. Dry, concentrate, and purify by column chromatography.

Conclusion

3-Bromo-6-hydroxy-7-azaindole is a powerful and versatile building block for the synthesis of complex heterobicyclic compounds. The protocols detailed in this guide, centered on widely used and reliable palladium-catalyzed cross-coupling reactions, provide a clear and reproducible pathway for functionalizing the C3-position. These methods grant access to a wide array of aryl, alkynyl, and amino-substituted azaindoles, which can be further elaborated through intramolecular cyclization to generate novel fused scaffolds of high interest to medicinal chemistry and drug discovery. The provided protocols, along with the rationale for key experimental parameters, should serve as a solid foundation for researchers in this field.

References

  • Yadav, P., & Kumar, R. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry. Retrieved from [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][6]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters. Retrieved from [Link]

  • Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Barillari, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Retrieved from [Link]

  • Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Bruno, N. C., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Retrieved from [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • Zhu, S., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... ResearchGate. Retrieved from [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Singh, U. P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Retrieved from [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Optimized reagents for bromination to yield 3-Bromo-6-hydroxy-7-azaindole

Application Note: Optimized Regioselective Bromination of 6-Hydroxy-7-azaindole Abstract This application note details a robust, scalable protocol for the regioselective bromination of 6-hydroxy-7-azaindole to yield 3-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Regioselective Bromination of 6-Hydroxy-7-azaindole

Abstract

This application note details a robust, scalable protocol for the regioselective bromination of 6-hydroxy-7-azaindole to yield 3-Bromo-6-hydroxy-7-azaindole . Unlike standard indole brominations, this substrate presents unique challenges due to lactam-lactim tautomerism and solubility constraints. This guide optimizes the use of N-Bromosuccinimide (NBS) in polar aprotic solvents to achieve >95% regioselectivity for the C3 position, minimizing C5-bromination side products.

Introduction & Mechanistic Insight

The Substrate Challenge: Tautomerism

The starting material, 6-hydroxy-7-azaindole, exists in a tautomeric equilibrium between the enol form (6-hydroxypyridine) and the keto form (6-pyridone) . In polar solvents required for synthesis (e.g., DMF, DMSO), the equilibrium heavily favors the pyridone tautomer (1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one).

  • Implication for Synthesis: The pyridone moiety increases the polarity of the molecule, rendering it insoluble in standard halogenation solvents like DCM or

    
    .
    
  • Regioselectivity: The pyrrole ring's C3 position remains the most nucleophilic site. However, the electron-donating nature of the 6-oxo group activates the pyridine ring, making the C5 position a secondary site for electrophilic attack if stoichiometry or temperature is uncontrolled.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the selective bromination pathway.

ReactionPathway cluster_legend Legend SM_Enol 6-Hydroxy-7-azaindole (Enol Form) SM_Keto 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (Keto Form - Dominant) SM_Enol->SM_Keto Tautomerism (Polar Solvent) Intermediate Wheland Intermediate (C3 Attack) SM_Keto->Intermediate + NBS (DMF, 0°C) Product 3-Bromo-6-hydroxy-7-azaindole (Target) Intermediate->Product - HBr (Succinimide) SideProduct 3,5-Dibromo Impurity (Over-bromination) Product->SideProduct + Excess NBS (> RT) key Blue Arrow: Main Pathway Red Dotted: Side Reaction

Figure 1: Mechanistic pathway highlighting the dominant tautomer and critical regioselectivity node.

Reagent Selection & Optimization

ParameterOptimized ChoiceRationale
Brominating Agent N-Bromosuccinimide (NBS) Provides a controlled, low-concentration source of bromonium ions (

), preventing the harsh oxidation associated with elemental bromine (

).
Solvent DMF (Dimethylformamide) Critical: The substrate is insoluble in DCM/CHCl3. DMF ensures homogeneity, which is vital for controlling stoichiometry and preventing local hotspots that lead to over-bromination.
Temperature 0°C to 5°C Kinetic control is essential. At 0°C, reaction at C3 is rapid, while C5 attack is kinetically suppressed.
Stoichiometry 1.05 Equivalents A slight excess ensures conversion without driving the formation of the 3,5-dibromo impurity.

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 1.34 g of Starting Material)

Materials
  • Starting Material: 6-Hydroxy-7-azaindole (CAS: 74420-02-3) - 1.34 g (10 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized preferred) - 1.87 g (10.5 mmol)

  • Solvent: Anhydrous DMF (15 mL)

  • Quench: Distilled Water (50 mL) + Sodium Thiosulfate (sat. soln, 5 mL)

Step-by-Step Procedure

Step 1: Dissolution (The Solvation Check)

  • Charge a 100 mL round-bottom flask (RBF) with 1.34 g of 6-Hydroxy-7-azaindole .

  • Add 15 mL of DMF . Stir at Room Temperature (RT) until a clear, homogeneous solution is obtained.

    • Note: If the solution is cloudy, mild heating (40°C) is permitted, but the solution must be cooled back down before Step 2.

Step 2: Controlled Bromination 3. Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate. 4. Dissolve 1.87 g of NBS in 5 mL of DMF (pre-dissolving prevents solid clumps and hotspots). 5. Add the NBS solution dropwise over 20 minutes via an addition funnel or syringe pump.

  • Critical: Maintain internal temperature < 5°C.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2 hours.

Step 3: Monitoring (Self-Validation) 7. TLC Check: Eluent 10% MeOH in DCM.

  • 
    
    SM: ~0.3
  • 
    
    Product: ~0.4 (Distinct spot, UV active).
  • Validation: Reaction is complete when the SM spot disappears. If SM persists after 3 hours, add 0.05 eq of NBS.

Step 4: Workup & Isolation (Precipitation Method) 8. Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a beige/off-white solid. 9. Add 5 mL of saturated Sodium Thiosulfate solution to quench any trace unreacted bromine species. 10. Stir the slurry for 30 minutes to ensure crystal growth and removal of DMF from the lattice. 11. Filtration: Filter the solid using a Büchner funnel. 12. Wash: Wash the cake with water (3 x 20 mL) followed by cold Acetone (1 x 5 mL) to remove trace water/DMF. 13. Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Data (Expected)
  • Yield: 85-92%

  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 (br s, 1H, NH-pyrrole)
      
    • 
       11.0 (br s, 1H, NH-lactam)
      
    • 
       7.8 (s, 1H, C4-H) - Note: The C3-H signal at ~6.4 ppm should be absent.
      
    • 
       6.3 (s, 1H, C5-H)
      
  • LC-MS: M+H = 213/215 (1:1 ratio indicating mono-bromide).

Experimental Workflow Diagram

Workflow Start Start: 10 mmol Scale Dissolve Dissolve SM in DMF (Ensure Homogeneity) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddNBS Add NBS (1.05 eq) Dropwise over 20 min Cool->AddNBS Stir Stir at RT for 2 hours Monitor via TLC/LCMS AddNBS->Stir Quench Pour into Ice Water + Na2S2O3 Quench Stir->Quench Filter Filter Precipitate Wash with Water/Cold Acetone Quench->Filter Dry Vacuum Dry (45°C) Yield: ~90% Filter->Dry

Figure 2: Step-by-step experimental workflow for the bromination process.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility in Water/DMF mixIncrease water volume to 10:1 ratio vs DMF. Cool the slurry to 4°C before filtering.
Presence of Di-bromo (C3, C5) Excess NBS or High TempStrictly control NBS addition (dropwise). Do not exceed 1.1 eq. Keep reaction at 0°C for longer if selectivity is poor.
Incomplete Conversion Wet DMF or Old NBSUse anhydrous DMF. Recrystallize NBS from water (dry thoroughly) before use to ensure active titer.
Dark Product Color Oxidation side productsWash the final filter cake with cold DCM or minimal acetone to remove colored impurities.

References

  • Regioselective Functionalization of 7-Azaindoles

    • Minakata, S., Komatsu, M., & Ohshiro, Y.[1] "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis, 1992.

  • General Azaindole Bromination Protocols

    • Han, C., et al.[2][3] "Practical Regioselective Bromination of Azaindoles." Organic Process Research & Development, 2017.

  • Tautomerism and Solubility of 6-Hydroxy-7-azaindoles

    • Wei, Y., et al. "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors." Journal of Medicinal Chemistry, 2022. (Discusses analogous lactam scaffolds and solubility).
  • Commercial Synthesis Data (Sigma-Aldrich/Merck)

    • Product entry for 6-Bromo-7-azaindole and related derivatives, confirming structural stability and handling.

Sources

Application

Application Note: Buchwald-Hartwig Amination Strategies for 3-Bromo-7-Azaindole Derivatives

Executive Summary The functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a critical operation in modern drug discovery. Recognized as a privileged structural motif, the 7-azaindole core frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a critical operation in modern drug discovery. Recognized as a privileged structural motif, the 7-azaindole core frequently acts as a hinge-binding pharmacophore in kinase inhibitors (e.g., CSF1R, CAMKK2) due to its unique hydrogen-bond donor/acceptor profile[1][2]. Among its derivatives, 3-bromo-7-azaindole serves as a pivotal intermediate for constructing C3-aminated analogs. This application note details advanced methodologies for the Buchwald-Hartwig cross-coupling of 3-bromo-7-azaindoles, contrasting traditional protection-dependent routes with state-of-the-art, direct N-free amination protocols.

Strategic Overview: The 3-Bromo-7-Azaindole Challenge

Carbon-nitrogen (C–N) bond formation at the C3 position of 7-azaindole is historically challenging. The electron-rich nature of the pyrrole ring reduces the rate of oxidative addition compared to the C2 or pyridine-ring positions. Furthermore, the acidic N1–H proton (pKa ~ 16) readily deprotonates under the basic conditions required for Buchwald-Hartwig amination.

Historically, this necessitated the installation of protecting groups (e.g., Acetyl, SEM)[2][3]. However, late-stage deprotection often introduces severe complications. For instance, SEM deprotection releases formaldehyde, which can react with the aminated product to form undesired tricyclic eight-membered azaindole impurities[4]. To bypass these synthetic bottlenecks, recent catalytic innovations have enabled the direct amination of unprotected halo-7-azaindoles[5].

Workflow Start 3-Bromo-7-azaindole Path1 Protect N1 (SEM/Ac) Start->Path1 Standard Route Path2 Direct Amination (N-Free) Start->Path2 Advanced Route BHA1 B-H Amination (Pd2(dba)3, XPhos, Cs2CO3) Path1->BHA1 BHA2 B-H Amination (BrettPhos Precatalyst, LiHMDS) Path2->BHA2 Deprotect Deprotection (TFA or Base) BHA1->Deprotect Product 3-Amino-7-azaindole Derivative BHA2->Product Deprotect->Product

Workflow comparing standard protected vs. advanced N-free Buchwald-Hartwig amination routes.

Catalyst and Ligand Design Principles

The causality behind catalyst and base selection is dictated entirely by the N1 protection status of the substrate:

  • Protected Substrates: When the N1 position is masked (e.g., 1-acetyl-3-bromo-7-azaindole), standard inorganic bases like Cs₂CO₃ or NaOtBu are sufficient. The catalytic cycle proceeds smoothly using standard Pd(0) sources (Pd₂(dba)₃) and bulky biaryl phosphine ligands like XPhos[3][6].

  • Unprotected (N-Free) Substrates: Direct amination requires a fundamental shift in conditions. Inorganic bases cause the unprotected azaindole to form insoluble aggregates that sequester the substrate and poison the palladium catalyst. LiHMDS is mandatory here; it acts as a strong, non-nucleophilic base that deprotonates the N–H bond to form a highly soluble lithium azaindolide[5][7]. To outcompete off-cycle binding of this azaindolide to the metal center, BrettPhos precatalysts (P1 or P5) are required. These precatalysts undergo rapid activation to generate the active monoligated Pd(0) species at lower temperatures, ensuring efficient oxidative addition before substrate decomposition can occur[5][6].

CatalystLogic Substrate Evaluate Substrate N1 Status CheckN Is N1 Protected? Substrate->CheckN Protected Yes (SEM, Acetyl) CheckN->Protected Unprotected No (N-Free) CheckN->Unprotected Base1 Inorganic Base (Cs2CO3) Protected->Base1 Base2 Soluble Base (LiHMDS) Unprotected->Base2 Cat1 Pd2(dba)3 / XPhos Base1->Cat1 Cat2 BrettPhos Precatalyst (P1/P5) Base2->Cat2

Logical decision matrix for selecting catalyst and base systems based on N1 protection status.

Optimization Matrix: Quantitative Data Summary

The following table synthesizes representative optimization data for the amination of 3-bromo-7-azaindole with a standard secondary amine (e.g., morpholine). Notice the stark contrast in yield when applying traditional conditions to an unprotected substrate[5][6].

EntrySubstrate StatusPd Source / PrecatalystLigandBaseSolventTemp (°C)Yield (%)
1N1-Acetyl (Protected)Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃Dioxane10082%
2N-Free (Unprotected)P1 (BrettPhos Pre)BrettPhosNaOtBuToluene100<5%
3N-Free (Unprotected)P1 (BrettPhos Pre)BrettPhosLiHMDSTHF8095%
4N-Free (Unprotected)P5 (tBuBrettPhos Pre)tBuBrettPhosLiHMDSTHF6092%

Data adapted from established literature and application notes demonstrating the necessity of LiHMDS and specialized precatalysts for N-free substrates[5][6][7].

Detailed Experimental Protocols

Protocol A: Standard Buchwald-Hartwig Amination (Protected Route)

Use this protocol if your synthetic sequence already requires an N1-protected azaindole (e.g., 1-acetyl-3-bromo-7-azaindole).

Reagents: 1-acetyl-3-bromo-7-azaindole (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv), Anhydrous 1,4-Dioxane (0.2 M).

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-acetyl-3-bromo-7-azaindole, Pd₂(dba)₃, XPhos, and Cs₂CO₃[3][6].

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete oxygen removal. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidative degradation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane followed by the amine via a gas-tight syringe.

  • Reaction: Seal the tube and heat in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze. The disappearance of the distinctive 1:1 isotopic doublet (M / M+2) of the brominated starting material confirms complete oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate and purify via silica gel chromatography.

Protocol B: Direct Amination of N-Free 3-Bromo-7-azaindole (Advanced Route)

Use this protocol to avoid late-stage deprotection complications and maximize atom economy.

Reagents: 3-bromo-7-azaindole (1.0 equiv), Amine (1.2 equiv), BrettPhos Precatalyst P1 or P5 (2 mol%), LiHMDS (1.0 M in THF, 2.5 equiv), Anhydrous THF (0.2 M).

  • Glovebox Setup: Due to the extreme moisture sensitivity of LiHMDS and the precatalyst, assemble the reaction in a nitrogen-filled glovebox[6].

  • Reagent Mixing: In a dry reaction vial, combine 3-bromo-7-azaindole, the amine, and the selected BrettPhos precatalyst (P1 for primary amines, P5 for secondary amines)[5].

  • Base Addition: Add anhydrous THF to dissolve the solids. Slowly add the LiHMDS solution dropwise while stirring.

    • Self-Validation Check: The solution must remain homogeneous. The formation of a thick, insoluble precipitate upon base addition indicates moisture contamination (forming LiOH) or incomplete lithium azaindolide formation, which will stall the catalytic cycle[5][7].

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 60–80 °C for 2–4 hours. Note the significantly shorter reaction time compared to Protocol A, driven by the rapid activation of the precatalyst.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via gradient column chromatography (DCM to DCM/MeOH).

Troubleshooting & Optimization

ObservationMechanistic CauseRecommended Solution
High levels of dehalogenated byproduct (7-azaindole) Premature reductive elimination or β-hydride elimination from the amine.Switch from P1 to P5 (tBuBrettPhos) to increase steric bulk around the Pd center, accelerating the desired C–N reductive elimination[5].
Reaction stalls at <20% conversion (N-Free Route) Catalyst poisoning by insoluble azaindolide aggregates.Ensure strict anhydrous conditions. Verify the titer of the LiHMDS solution. Do not substitute LiHMDS with NaOtBu or K₃PO₄[5][6].
Tricyclic impurities observed post-SEM deprotection Formaldehyde released during SEM cleavage reacts with the newly installed C3-amine.Abandon the protected route. Utilize Protocol B (Direct Amination) to bypass the SEM protection/deprotection sequence entirely[4].

References

  • BenchChem. "Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole." BenchChem Technical Support.
  • BenchChem. "3-Bromo-5,6-dimethyl-7-azaindole." BenchChem Product Catalog.
  • Plas, A., et al. "Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole." Organic Letters (2015).
  • BenchChem. "Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core." BenchChem Technical Support.
  • Merugu, S. R., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules (2024).
  • Price, et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." ACS Medicinal Chemistry Letters (2018).
  • Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters (2010).

Sources

Method

Orthogonal Protecting Group Strategies for 6-Hydroxy-7-Azaindole in Advanced API Synthesis

Introduction and Mechanistic Causality in Site Differentiation 6-Hydroxy-7-azaindole (systematically 1H-pyrrolo[2,3-b]pyridin-6-ol) is a highly privileged scaffold in modern drug discovery, frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality in Site Differentiation

6-Hydroxy-7-azaindole (systematically 1H-pyrrolo[2,3-b]pyridin-6-ol) is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and beta-cell survival agents 1. However, functionalizing this core presents a significant regiochemical challenge due to the presence of three competing reactive centers: the N1 pyrrole nitrogen, the N7 pyridine nitrogen, and the O6 hydroxyl oxygen.

The complexity is compounded by lactam-lactim tautomerism. In polar solvents, the equilibrium heavily favors the 7-azaindolin-6-one (lactam) form. To achieve regioselective functionalization (e.g., C2-lithiation or C3-halogenation), chemists must employ orthogonal protecting group strategies that selectively trap the lactim form and shield the N1 position without compromising the electronic integrity of the ring system 2.

Tautomerism Lactam 7-Azaindolin-6-one (Lactam Form) Favored in polar solvents Lactim 6-Hydroxy-7-azaindole (Lactim Form) Trapped via O-alkylation Lactam->Lactim Tautomerization

Fig 1. Tautomeric equilibrium of 6-hydroxy-7-azaindole dictating site-specific reactivity.

Hard-Soft Acid-Base (HSAB) Theory in Alkylation

The choice of base and solvent is the primary causal factor in differentiating O6 from N1/N7. According to HSAB principles, the oxygen atom is a "harder" nucleophile compared to the "softer" nitrogen atoms. Utilizing a halophilic silver salt, such as Ag₂CO₃, in a non-polar solvent (e.g., toluene) drives exclusive O-alkylation. The silver cation coordinates to the halide of the alkylating agent and the lactam nitrogen, sterically blocking N-alkylation while generating a hard, carbocation-like electrophile that is rapidly attacked by the O6 oxygen. Conversely, using NaH in DMF generates a naked, highly reactive azaindolyl anion that favors N1-alkylation.

Quantitative Data: Orthogonal Protection Matrix

To design a successful synthetic route, protecting groups must be chosen based on their stability against downstream reaction conditions (e.g., strong bases for metalation or palladium catalysts for cross-coupling) 3.

Protecting GroupTarget SiteInstallation ReagentsCleavage ReagentsChemical Stability Profile
Benzyl (Bn) O6BnBr, Ag₂CO₃, TolueneH₂, Pd/C, MeOHStable to strong bases (n-BuLi), weak acids, and nucleophiles.
Methyl (Me) O6MeI, Ag₂CO₃, TolueneBBr₃, DCM or TMSIHighly stable; often requires harsh cleavage. Useful if O-Me is the final API moiety.
SEM N1SEM-Cl, NaH, DMF1. TFA/DCM 2. EthylenediamineGold standard. Directs C2-lithiation; highly stable to Pd-catalysis and strong bases.
Boc N1Boc₂O, DMAP, THFTFA, DCMEasily installed/cleaved. Labile to strong nucleophiles and bases (prone to migration).
Acetyl (Ac) N1Ac₂O, Et₃N, DCMK₂CO₃, MeOHWeak directing group for C-H activation. Highly susceptible to unwanted hydrolysis 4.

Recommended Workflow for Core Functionalization

For complex API synthesis requiring aggressive downstream chemistry (e.g., Suzuki couplings or directed ortho-metalation), the optimal strategy is O6-Benzylation followed by N1-SEM protection . This combination provides a highly robust intermediate that can be orthogonally deprotected.

Workflow SM 6-Hydroxy-7-azaindole O_Prot Step 1: O6-Protection (Ag2CO3, BnBr) SM->O_Prot N_Prot Step 2: N1-Protection (NaH, SEM-Cl) O_Prot->N_Prot Funct Step 3: Core Functionalization (e.g., C3-Halogenation, C2-Lithiation) N_Prot->Funct N_Deprot Step 4: N1-Deprotection (TFA, then Ethylenediamine) Funct->N_Deprot O_Deprot Step 5: O6-Deprotection (H2, Pd/C) N_Deprot->O_Deprot

Fig 2. Orthogonal protection and deprotection workflow for 6-hydroxy-7-azaindole functionalization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints to ensure mechanistic validation at the bench.

Protocol 1: Regioselective O6-Benzylation

Rationale: Ag₂CO₃ acts as a halophilic mediator, driving the reaction toward the harder O-alkylation pathway while keeping the reaction medium mildly basic to prevent N-alkylation.

  • Preparation: To a flame-dried 250 mL round-bottom flask under N₂, add 6-hydroxy-7-azaindole (1.0 equiv, 10.0 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition: Add Silver(I) carbonate (Ag₂CO₃, 0.6 equiv, 6.0 mmol). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Dropwise add Benzyl bromide (BnBr, 1.1 equiv, 11.0 mmol).

  • Heating & Validation: Heat the mixture to 80 °C.

    • Self-Validation Checkpoint: As the reaction proceeds, the suspension will change color, and a dense, pale yellow/white precipitate of AgBr will form. This confirms the halophilic abstraction of the bromide.

  • Monitoring: After 4-6 hours, check by TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.1) should be consumed, replaced by a distinct, UV-active non-polar spot (Rf ~0.6).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield 6-benzyloxy-7-azaindole.

Protocol 2: N1-SEM Protection

Rationale: With the O6 position blocked, N1 is the only remaining acidic proton. NaH irreversibly deprotonates N1, and the resulting anion rapidly attacks the SEM-Cl electrophile.

  • Preparation: Dissolve 6-benzyloxy-7-azaindole (1.0 equiv, 8.0 mmol) in anhydrous DMF (40 mL) under N₂ and cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 9.6 mmol) in small portions.

    • Self-Validation Checkpoint: Immediate effervescence (H₂ gas evolution) will occur. The cloudy suspension will transition into a clear, slightly yellow solution once deprotonation is complete (approx. 30 minutes).

  • Protection: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv, 8.8 mmol). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 3: Sequential Orthogonal Deprotection

Rationale: SEM must be removed first under acidic conditions, which the O-Bn group tolerates well. Removing O-Bn first would yield a highly polar lactam that complicates the subsequent SEM deprotection workup.

Step A: N1-SEM Cleavage

  • Dissolve the functionalized intermediate in DCM (0.1 M) and add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture to dryness to remove TFA.

  • Redissolve the residue in MeOH and add Ethylenediamine (5.0 equiv). Stir for 2 hours.

    • Causality Note: Ethylenediamine is critical here; it acts as a scavenger to trap the highly reactive formaldehyde byproduct generated during SEM cleavage, preventing unwanted N-hydroxymethylation side reactions.

  • Concentrate and purify to isolate the N1-free, O6-benzylated intermediate.

Step B: O6-Bn Cleavage

  • Dissolve the intermediate in MeOH (0.05 M). Add 10% Pd/C (10% w/w).

  • Purge the flask with N₂, then introduce H₂ gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 6 hours.

    • Self-Validation Checkpoint: The reaction is complete when TLC shows the disappearance of the non-polar O-Bn spot and the appearance of a highly polar, baseline-hugging spot (the lactam tautomer).

  • Filter through Celite, concentrate, and recrystallize to yield the final functionalized 6-hydroxy-7-azaindole API.

References

  • Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. BenchChem.
  • Discovery of 5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole (GNF3809) for β-Cell Survival in Type 1 Diabetes. ACS Omega.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC (nih.gov).
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Bromo-6-hydroxy-7-azaindole Synthesis

Ticket ID: #AZA-7-BR-OH-OPT Subject: Yield Improvement & Troubleshooting Guide for 3-Bromo-6-hydroxy-7-azaindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-7-BR-OH-OPT Subject: Yield Improvement & Troubleshooting Guide for 3-Bromo-6-hydroxy-7-azaindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Bromo-6-hydroxy-7-azaindole (also referred to as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one) presents a classic "pyridone paradox." While the 7-azaindole core is robust, the introduction of the C6-hydroxyl group significantly alters the electronics, creating a pyridone tautomer that complicates purification and solubility. Furthermore, the subsequent bromination at C3 requires precise control to avoid over-halogenation or degradation of the electron-rich ring system.

This guide prioritizes the "Rearrangement First, Bromination Last" strategy. Our data indicates that installing the bromine atom after establishing the C6-hydroxyl functionality minimizes debromination side-reactions during the harsh rearrangement step.

Module 1: The N-Oxide Gateway (Step 1)

Objective: Quantitative conversion of 7-azaindole to 7-azaindole-N-oxide.

The Protocol[1][2][3][4][5][6][7]
  • Dissolution: Dissolve 7-azaindole (1.0 eq) in DME (Dimethoxyethane) or EtOAc. Avoid protic solvents.

  • Oxidation: Cool to 0°C. Add mCPBA (1.1–1.2 eq) portion-wise over 30 minutes.

  • Workup: The N-oxide often precipitates. If not, quench with saturated aqueous NaHCO₃/Na₂S₂O₃ to destroy excess peroxide.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Conversion Old mCPBA (loss of active oxygen).Titrate mCPBA before use. If <70% active, increase equivalents or recrystallize.
Brown/Tar Formation Exotherm during addition.Maintain internal temperature <5°C during addition.[1] The N-oxide is thermally sensitive.
Product "Lost" in Aqueous High water solubility of N-oxide.Do not perform a standard water wash if the product doesn't precipitate. Evaporate solvent and purify via silica plug (DCM:MeOH 90:10).

Module 2: The Reissert-Henze Rearrangement (Step 2)

Objective: Installation of the C6-oxygen via N-oxide activation. This is the critical yield-determining step .

The Mechanism

The reaction typically utilizes acetic anhydride (


) or trifluoroacetic anhydride (TFAA). The N-oxide attacks the anhydride, activating the position alpha to the nitrogen (C6), followed by nucleophilic attack by acetate and subsequent hydrolysis.
The Protocol (Optimized)
  • Activation: Suspend dried N-oxide in DMF (3 vol).

  • Rearrangement: Add acetic anhydride (4.0 eq) dropwise at room temperature. Heat to 60°C for 2–4 hours.

  • Hydrolysis (Crucial): The intermediate is often the N1-acetyl-6-acetoxy species. You must hydrolyze this. Cool to RT, add MeOH (5 vol) and

    
     (2.0 eq) or NaOH (2M). Stir until LCMS shows conversion to the free 6-hydroxy compound.
    
Visualization: The Rearrangement Logic

RearrangementWorkflow Start 7-Azaindole N-Oxide Reagent Add Ac2O (4 eq) Solvent: DMF Temp: 60°C Start->Reagent Intermediate Intermediate: 1-Acetyl-6-acetoxy-7-azaindole Reagent->Intermediate Reissert-Henze Hydrolysis Hydrolysis: MeOH / K2CO3 / RT Intermediate->Hydrolysis De-acylation Product Target: 6-Hydroxy-7-azaindole (Pyridone Tautomer) Hydrolysis->Product

Caption: Step-wise workflow for the Reissert-Henze rearrangement and necessary hydrolysis to reveal the 6-hydroxy core.

Module 3: Regioselective Bromination (Step 3)

Objective: Selective C3 bromination without touching the C5 position or the pyridone ring.

The Challenge

6-Hydroxy-7-azaindole exists in equilibrium with its pyridone form. This makes the ring extremely electron-rich , significantly more so than the parent 7-azaindole. Using elemental bromine (


) often leads to uncontrolled poly-bromination.
The Protocol (NBS Controlled Release)
  • Solvent: Use DMF or Acetonitrile (MeCN) . DMF often provides better regioselectivity due to the formation of a succinimide-bromine complex that moderates electrophilicity.

  • Stoichiometry: 0.95 to 1.0 eq of N-Bromosuccinimide (NBS) . Never excess.

  • Temperature: -10°C to 0°C . Do not heat.

  • Procedure: Dissolve substrate in DMF. Add NBS solution dropwise over 1 hour.

Troubleshooting Table
ObservationDiagnosisSolution
Mixture of C3-Br and C3,C5-di-Br Reaction too fast / Localized high concentration of NBS.Dilute NBS further. Lower temp to -20°C. Switch solvent to MeCN to reduce solubility slightly (heterogeneous reaction often improves selectivity).
Starting Material Remains NBS is wet/degraded.Recrystallize NBS from water (dry thoroughly in vacuum desiccator).
Unidentified Polar Spots Oxidation of the electron-rich ring.Ensure reaction is under Nitrogen. Protect from light (radical suppression).
Visualization: Bromination Decision Tree

BrominationLogic Start 6-Hydroxy-7-azaindole ConditionA Condition A: Br2 in AcOH Start->ConditionA Avoid ConditionB Condition B: NBS in DMF @ 0°C Start->ConditionB Recommended ResultA Poly-bromination (C3, C5, N-Br) ConditionA->ResultA ResultB Selective C3-Br High Yield ConditionB->ResultB

Caption: Comparative logic for selecting bromination agents. NBS offers superior regiocontrol over elemental bromine.

Module 4: Purification & Isolation

The "Amphoteric Trap": The product has both a basic nitrogen (pyridine-like) and an acidic proton (pyridone NH/OH). It often gets stuck in the aqueous phase during workup.

Recommended Isolation:

  • Quench: Pour the DMF reaction mixture into Ice Water .

  • pH Adjustment: The product precipitates best at its isoelectric point. Adjust pH to 6–7 carefully.

  • Filtration: If a solid forms, filter it.[1] This is usually cleaner than extraction.

  • Extraction (If no solid): Use n-Butanol or IPA/CHCl₃ (1:3) . Ethyl acetate is often too non-polar to extract the pyridone efficiently.

Frequently Asked Questions (FAQ)

Q: Can I brominate the 7-azaindole first, then do the N-oxidation/rearrangement? A: While possible, it is not recommended for high yields. The Reissert-Henze rearrangement conditions (acetic anhydride, heat) can lead to debromination or complex mixtures when a halogen is already present. Furthermore, the 6-hydroxy group activates the C3 position, making the final bromination step much milder and cleaner than brominating the parent azaindole.

Q: My N-oxide rearrangement yields a mixture of acetylated products. How do I fix this? A: This is normal. The reaction with acetic anhydride produces N-acetyl and O-acetyl intermediates. Do not attempt to separate them. Treat the crude mixture with MeOH/K₂CO₃ (methanolysis) to cleave all acetyl groups, converging everything to the desired 6-hydroxy-7-azaindole.

Q: Why is the product not moving on TLC? A: 6-Hydroxy-7-azaindoles are highly polar due to hydrogen bonding networks (pyridone dimer behavior). Use a polar mobile phase: DCM:MeOH:NH₄OH (90:10:1) . The ammonia helps break hydrogen bonds and reduces streaking.

References

  • Minakata, S., et al. (2006). "Regioselective Functionalization of 7-Azaindole via N-Oxide Activation." Bulletin of the Chemical Society of Japan. (Context: General N-oxide activation protocols).

  • Wang, T., et al. (2010). "Synthesis of 6-substituted 7-azaindoles via Reissert–Henze reaction." Tetrahedron Letters, 51(15), 1996-1999. (Context: Optimization of the rearrangement step).

  • Zhang, Z., et al. (2002). "Synthesis of 3-Substituted 7-Azaindole Derivatives." Journal of Organic Chemistry, 67(17), 6226–6227. (Context: Electrophilic substitution logic on azaindoles).

  • Fresneda, P. M., et al. (2001). "Synthesis of the indole alkaloids meridianins." Tetrahedron, 57(12), 2355-2363. (Context: Bromination strategies for electron-rich indole/azaindole systems).
  • Patent WO2006063167A1. (2006). "1H-pyrrolo[2,3-b]pyridines."[2][3][4][5][6][7][8][9] Glaxo Group Limited. (Context: Industrial scale preparation of substituted azaindoles).

Sources

Optimization

Technical Guide: Overcoming Solubility Issues of 3-Bromo-6-hydroxy-7-azaindole in NMR

The Core Challenge: It’s Not Just "Insoluble" The solubility struggle with 3-Bromo-6-hydroxy-7-azaindole is rarely a simple issue of lipophilicity.[1] If you are attempting to dissolve this in CDCl₃ and seeing a suspensi...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: It’s Not Just "Insoluble"

The solubility struggle with 3-Bromo-6-hydroxy-7-azaindole is rarely a simple issue of lipophilicity.[1] If you are attempting to dissolve this in CDCl₃ and seeing a suspension, or using DMSO-d₆ and observing broad, weak peaks, you are fighting intermolecular hydrogen bonding networks .

The "Hidden" Tautomer Trap

While chemically named as a "hydroxy" compound (lactim form), 6-hydroxy-7-azaindoles predominantly exist in the lactam (pyridone) tautomeric form in solution and solid state [1, 2].[1]

  • Lactim Form: Has an -OH group.[2] Soluble in some organic solvents.[2][3]

  • Lactam Form (Actual Species): Has an N-H and C=O. This creates a "donor-acceptor" motif similar to DNA base pairs, leading to strong dimerization or oligomerization.

These aggregates are thermodynamically stable and resist solvation, causing the "brick dust" consistency users often report.[2]

Tier 1: The Standard Protocol (DMSO-d₆)[1]

Objective: Disrupt weak H-bonds using a polar aprotic solvent.

Why it works: DMSO is a strong H-bond acceptor.[2] It competes with the intermolecular H-bonds of the azaindole dimers. However, for 3-bromo-6-hydroxy-7-azaindole, room temperature DMSO is often insufficient due to the rigid bromine atom enhancing crystal packing energy.[1]

Protocol A: Thermal Disruption
  • Preparation: Place 5–10 mg of sample in a standard NMR tube.

  • Solvent: Add 0.6 mL DMSO-d₆ .

  • Agitation: Sonicate for 5 minutes (do not just shake).

  • Heating (Critical Step):

    • If the solution is cloudy, heat the NMR tube carefully to 60°C – 80°C using a heat gun or water bath.[2]

    • Note: Acquire the NMR spectrum at elevated temperature (e.g., 320K or 330K) if your probe allows.[2] This prevents re-aggregation during acquisition and sharpens exchangeable protons (NH/OH).

Success Indicator: A clear yellow/orange solution.[2] Failure Mode: Sample precipitates upon cooling; peaks remain broad. -> Proceed to Tier 2.

Tier 2: The "Aggregation Breaker" (Acidic/Basic Shift)[1]

If DMSO + Heat fails, you must chemically shift the equilibrium to break the H-bond network.[2]

Option B: Acidic Disruption (TFA-d)

Best for: Protonating the pyridine nitrogen to disrupt dimers.[1] Mechanism: Trifluoroacetic acid (TFA) breaks the intermolecular H-bonds by protonating the basic nitrogen (N-7) or the carbonyl oxygen, forcing the molecule into a monomeric cationic state.[1]

  • Solvent: Use DMSO-d₆ as the base.[4]

  • Additive: Add 1–2 drops of TFA-d (Deuterated Trifluoroacetic Acid).

    • Alternative: If TFA-d is unavailable, use standard TFA, but expect a broad singlet at ~11-13 ppm (COOH) and potential exchange with your sample's NH protons.[1][2]

  • Observation: The suspension should clear almost immediately.

Option C: Basic Solubilization (In Situ Salt Formation)

Best for: Converting the "hydroxy/lactam" into a soluble anion. Mechanism: Deprotonating the NH/OH creates a negative charge, causing electrostatic repulsion between molecules and breaking aggregates.[2]

  • Solvent: Methanol-d₄ (MeOD) or D₂O (if the compound is very polar).[1]

  • Additive: Add 5–10 mg of solid K₂CO₃ (Potassium Carbonate) or 1 drop of NaOD (40% in D₂O).

  • Result: The compound forms a potassium/sodium salt, which is highly soluble in polar solvents.[2]

    • Warning: Exchangeable protons (NH, OH) will disappear (exchange with D from solvent).[1][2]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct solvent system based on the specific behavior of your sample.

SolventSelection Start Start: 3-Bromo-6-hydroxy-7-azaindole (Solid Sample) TryDMSO Attempt 1: DMSO-d6 (Standard) Start->TryDMSO CheckSolubility Is it Soluble? TryDMSO->CheckSolubility Soluble Run 1H NMR at 298K CheckSolubility->Soluble Yes Insoluble Cloudy or Precipitate? CheckSolubility->Insoluble No Heat Heat to 60-80°C (Run NMR Hot) Insoluble->Heat StillInsoluble Still Insoluble? Heat->StillInsoluble StillInsoluble->Soluble No (It worked) AcidPath Add 2 drops TFA-d (Protonate N) StillInsoluble->AcidPath Yes (Aggregation) BasePath Switch to MeOD + K2CO3 (Form Salt) StillInsoluble->BasePath Yes (Alternative) SuccessAcid Soluble Cation (NH peaks visible but shifted) AcidPath->SuccessAcid SuccessBase Soluble Anion (NH peaks disappear) BasePath->SuccessBase

Caption: Decision tree for overcoming solubility barriers. Thermal methods are non-destructive, while Acid/Base methods chemically alter the species to induce solubility.[2]

Quantitative Data & Solvent Properties

Solvent SystemSolubility RatingExchangeable Protons?Chemical Shift Risk
CDCl₃ Poor (< 1 mg/mL)YesHigh (Aggregation shifts)
DMSO-d₆ Good (Heat often req.)[1]Yes (Broad)Low
DMSO-d₆ + TFA ExcellentYes (Shifted)Medium (pH dependent shifts)
MeOD ModerateNo (Exchange)Low
MeOD + K₂CO₃ ExcellentNo (Exchange)High (Anionic species)

FAQ: Addressing Common Anomalies

Q: I see a "ghost" peak around 12-13 ppm. Is this an impurity? A: Likely not. This is often the NH proton of the lactam (pyridone) ring. In DMSO-d₆, this proton is involved in H-bonding and can appear very broad or shifted.[1][2] If you added TFA, this peak might shift significantly downfield.[2]

Q: My aromatic peaks are doubled. Do I have a mixture? A: Check if you are seeing Rotamers or Tautomers . 6-hydroxy-7-azaindoles can exist in equilibrium.[1]

  • Test: Run the NMR at high temperature (e.g., 340K). If the double peaks coalesce into single sharp peaks, it is a dynamic equilibrium, not an impurity.[2]

Q: Can I use Acetone-d₆? A: generally, No .[2] Acetone is a poor solvent for rigid, H-bonding heterocycles like this.[2] It lacks the H-bond disrupting power of DMSO and the dielectric constant to support the polar lactam form.

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][5][6][7] PubChem Compound Summary for CID 12352200. Retrieved from [Link]

  • Xie, Y., et al. (2022).[2] Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry. (Discusses solubility and tautomerism of similar lactam-based azaindole scaffolds). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Alkylation of 6-Hydroxy-7-azaindoles

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges when functionalizing the 6-hydroxy-7-azaindole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges when functionalizing the 6-hydroxy-7-azaindole scaffold.

System Overview & Mechanistic Causality

The 6-hydroxy-7-azaindole core is a highly challenging scaffold due to its dynamic tautomeric equilibrium with 7-azaindolin-6-one (the lactam/pyridone form). When subjected to standard basic alkylation conditions, this system presents three competing nucleophilic sites:

  • N1 (Indole Nitrogen): The most thermodynamically acidic site (pKa ~12).

  • N7 (Pyridone Nitrogen): Kinetically accessible in the lactam tautomer.

  • O6 (Lactam Oxygen): A "hard" nucleophile that frequently competes with N-alkylation.

Using standard alkali metal bases (e.g., K₂CO₃, Cs₂CO₃) with alkyl halides generates a fully delocalized ambident anion. Because alkali metals offer poor thermodynamic differentiation between the oxygen and nitrogen centers, these reactions notoriously yield intractable mixtures of O6-, N1-, and N7-alkylated products [2]. Achieving absolute regiocontrol requires shifting from thermodynamic to strictly kinetic or stereoelectronic control.

Diagnostic Decision Matrix

Use the following workflow to determine the optimal synthetic strategy based on your target regiocenter.

G Start 6-Hydroxy-7-azaindole Alkylation Target Decision Desired Regiocenter? Start->Decision O6 O6-Alkylation (Ether Formation) Decision->O6 Target O6 N1 N1-Alkylation (Indole Nitrogen) Decision->N1 Target N1 N7 N7-Alkylation (Pyridone Nitrogen) Decision->N7 Target N7 O6_M1 Mitsunobu Reaction (ROH, DEAD/DIAD, PPh3) O6->O6_M1 O6_M2 Silver Salts (Ag2CO3, R-X, Dark) O6->O6_M2 N1_M 1. O6-Protection (TIPS-Cl) 2. NaH, R-X 3. TBAF Deprotection N1->N1_M N7_M Thermodynamic Control (K2CO3, R-X, Heat) *Expect N1/N7 mixtures N7->N7_M

Decision matrix for regioselective alkylation of 6-hydroxy-7-azaindole tautomers.

Troubleshooting & FAQs

Q1: I am using K₂CO₃ and an alkyl halide in DMF, but I am getting a 1:1 mixture of O6- and N-alkylated products. How can I exclusively drive O-alkylation? A1: This is a classic manifestation of the ambident nucleophilicity of the pyridone/hydroxypyridine system. To achieve exclusive O-alkylation, abandon standard basic conditions and switch to the Mitsunobu reaction [1][3]. The Mitsunobu protocol operates via a phosphonium intermediate that highly favors O-alkylation due to the strong P-O bond formation in the transition state, effectively bypassing the free delocalized anion. Alternatively, if you must use an alkyl halide, use Silver Carbonate (Ag₂CO₃) . Silver ions have a high halophilic affinity, coordinating the leaving group (halide) and directing the electrophilic attack exclusively through the harder oxygen atom.

Q2: I need to alkylate the N1 position exclusively, but the O6 position keeps reacting. What is the mechanistic workaround? A2: While the N1 proton is highly acidic, the O6/N7 system is often more kinetically nucleophilic. To achieve exclusive N1-alkylation, you must employ a temporary steric shielding strategy. First, protect the O6 position using a bulky silyl ether (e.g., TIPS-Cl). Once O6 is masked, deprotonation with NaH followed by the addition of your alkyl halide will cleanly functionalize the N1 position. Post-alkylation, the O6 protecting group can be cleaved using TBAF.

Q3: Why does my Mitsunobu reaction for O6-alkylation stall at 40% yield, with unreacted starting material remaining? A3: 6-Hydroxy-7-azaindoles can exhibit poor solubility in standard Mitsunobu solvents like pure THF, causing the intermediate betaine to prematurely collapse if the order of addition is suboptimal. Solution: Ensure the azaindole and triphenylphosphine are fully dissolved (adding 10-20% anhydrous DMF to the THF resolves this). Crucially, add the azodicarboxylate (DEAD or DIAD) dropwise at 0 °C to the mixture of the azaindole, alcohol, and PPh₃. This prevents the non-productive self-consumption of the betaine intermediate.

Quantitative Regioselectivity Data

The following table summarizes the expected regiochemical outcomes based on the chosen reagent system.

Reagent SystemElectrophileMajor RegioisomerMechanistic Rationale
K₂CO₃ / DMF Alkyl HalideMixture (O6, N1, N7)Delocalized ambident anion; poor thermodynamic differentiation [2].
PPh₃ / DEAD / THF AlcoholO6-Alkylation (>95%) Phosphonium intermediate dictates hard-hard O-P stereoelectronic interaction [1].
Ag₂CO₃ / Toluene Alkyl HalideO6-Alkylation (>90%) Halophilic silver coordinates the leaving group, directing O-attack.
1. TIPS-Cl / 2. NaH Alkyl HalideN1-Alkylation (>95%) Steric masking of O6 forces deprotonation and kinetic attack at N1.

Standard Operating Protocols (SOPs)

Protocol A: Highly Regioselective O6-Alkylation via Mitsunobu Reaction

This protocol is self-validating; the formation of triphenylphosphine oxide by-product confirms the activation of the alcohol.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 6-hydroxy-7-azaindole (1.0 eq) and triphenylphosphine (1.5 eq) in a mixture of anhydrous THF and DMF (4:1 v/v, 0.2 M concentration).

  • Alcohol Addition: Add the desired aliphatic alcohol (1.2 eq) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes to control the exotherm and prevent betaine degradation.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-12 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (eluting with CH₂Cl₂/MeOH gradients) to isolate the pure O6-alkylated product.

Protocol B: Silver-Mediated O6-Alkylation (For Alkyl Halides)
  • Preparation: Suspend 6-hydroxy-7-azaindole (1.0 eq) and Ag₂CO₃ (1.5 eq) in anhydrous toluene (0.1 M) in a flask wrapped in aluminum foil (to prevent light-induced silver degradation).

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the suspension at room temperature (or heat to 60 °C for less reactive secondary halides) for 12-18 hours.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the precipitated silver halide salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the O6-alkylated ether.

References

  • Title: WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof Source: Google Patents URL
  • Title: US6015905A - Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)
  • Title: Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells Source: PMC - NIH URL
Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Bromo-6-hydroxy-7-azaindole Couplings

Executive Summary & Diagnostic Overview Coupling reactions involving 3-Bromo-6-hydroxy-7-azaindole present a "perfect storm" for palladium catalyst poisoning. Unlike simple aryl halides, this substrate features three dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

Coupling reactions involving 3-Bromo-6-hydroxy-7-azaindole present a "perfect storm" for palladium catalyst poisoning. Unlike simple aryl halides, this substrate features three distinct interference mechanisms:

  • N7-Coordination: The pyridine-like nitrogen (N7) is a strong Lewis base that displaces phosphine ligands.

  • Pyridone Tautomerism: The 6-hydroxy group exists in equilibrium with the 6-pyridone tautomer, generating a secondary acidic site (N7-H) and an oxygen donor, creating a stable chelate with Pd(II).

  • Indolyl Anion Formation: The acidic N1-H (pKa ~13) can deprotonate, forming an electron-rich amidinate-like species that binds Pd tightly, arresting the catalytic cycle.

Is it Poisoning or Instability? Before modifying your protocol, confirm the diagnosis:

  • Symptom A (Poisoning): Reaction stalls at <10% conversion. Adding fresh catalyst restarts the reaction briefly, then it stalls again. The solution often remains clear or turns pale yellow (inactive monomeric Pd species).

  • Symptom B (Pd Black Formation): Rapid precipitation of black solids indicates ligand dissociation and Pd aggregation, not necessarily substrate poisoning (often due to poor ligand stability or oxidation).

Troubleshooting Guides (Q&A Format)

Issue 1: The reaction stalls immediately with <5% conversion.

Q: I am using Pd(PPh3)4 with Na2CO3 in DMF/Water. The starting material is unconsumed.[1] Why is the catalyst inactive?

A: The triphenylphosphine (PPh3) ligand is too labile and not bulky enough to prevent the substrate from binding to the palladium center. The 7-azaindole nitrogen (N7) and the 6-hydroxy group (likely in its pyridone form) are displacing PPh3, forming a thermodynamically stable [Pd(substrate)₂] complex that cannot undergo oxidative addition.

Solution: Switch to Bulky, Electron-Rich Ligands. You must use ligands that create a "steric wall" around the Pd center, preventing N-coordination while facilitating oxidative addition.

  • Recommendation: Switch to XPhos or SPhos with a Pd(0) source like Pd₂(dba)₃.

  • Alternative: A-taPhos (Amphos) is highly effective for difficult heterocycles.

Issue 2: I cannot protect the 6-OH group; can I still couple?

Q: My synthetic route requires the free hydroxyl group. Is it possible to couple without O-protection?

A: It is highly risky. The 6-hydroxy-7-azaindole exists largely as the 6-pyridone tautomer , meaning you have a free NH at position 7. This creates a bidentate binding mode (N1/N7 or O6/N7) that is lethal to Pd.

Protocol Adjustment: If you cannot alkylate the oxygen (e.g., to -OMe), you must use a transient protecting group strategy:

  • Silylation: Add 2.5 equivalents of BSA (N,O-bis(trimethylsilyl)acetamide) to the reaction mixture before adding the base and catalyst. This temporarily masks both the N1-H and 6-OH/N7-H as silyl ethers/amines.

  • Base Selection: Use anhydrous bases like K₃PO₄ in non-protic solvents (Dioxane or Toluene) to maintain the silyl protection during the coupling.

Issue 3: Protodehalogenation (Loss of Bromine)

Q: I see formation of 6-hydroxy-7-azaindole (Br removed) instead of the coupled product.

A: This indicates that the oxidative addition occurred, but the transmetalation was too slow, allowing the Pd-Ar species to capture a hydride (likely from the solvent or base).

Causality:

  • Electron Richness: The 6-OH/Oxo group makes the ring electron-rich, slowing down reductive elimination.

  • Solvent: DMF and alcohols are common hydride sources.

Solution:

  • Change Solvent: Switch to THF or Toluene .

  • Increase Catalyst Activity: Use a precatalyst like XPhos Pd G2 or G3 to accelerate the cycle.

  • Lower Temperature: If running at >100°C, try 60–80°C with a more active catalyst.

Strategic Protection & Ligand Selection

The "Masking" Strategy

For robust scale-up, masking the poisoning sites is the gold standard.

Protection SiteGroupStabilityEffect on Catalyst
N1 (Indole) SEM (2-(Trimethylsilyl)ethoxymethyl)HighExcellent. Completely blocks N1 deprotonation.
N1 (Indole) Boc (tert-Butyloxycarbonyl)Low/MedGood. Electron-withdrawing nature facilitates oxidative addition at C3.
O6 (Hydroxy) OTf (Triflate)MedComplex. Activates C6 for coupling. Risk:[2][3] Competitive coupling at C6 vs C3.
O6 (Hydroxy) Me (Methoxy)HighExcellent. Locks the tautomer in the pyridine form; prevents N7-H formation.
Recommended Catalyst Systems
SystemLigand ClassWhy it works
Pd₂(dba)₃ + XPhos Biaryl PhosphineBulky isopropyl groups prevent N-coordination; high activity for heteroaryl halides.
Pd(dppf)Cl₂ BidentateLarge bite angle; the bidentate nature makes ligand displacement by azaindole difficult.
Pd(OAc)₂ + Xantphos Bidentate (Wide)Excellent for amidations, but also stabilizes Pd against N-heterocycle poisoning in Suzuki couplings.

Visualizing the Poisoning Mechanism

The following diagram illustrates how the unprotected substrate deactivates the Palladium center compared to the protected pathway.

CatalystPoisoning Substrate 3-Bromo-6-hydroxy- 7-azaindole Tautomer 6-Pyridone Tautomer (Active Poison) Substrate->Tautomer Equilibrium Oxidative_Add Oxidative Addition [Ar-Pd(II)-Br] Substrate->Oxidative_Add Reaction Poison_Complex Inactive Chelate [Pd(Substrate)₂] Tautomer->Poison_Complex Displaces Ligand (L) Coordinations via N7/O6 Pd_Active Active Pd(0)L₂ Pd_Active->Poison_Complex Poisoning Pd_Active->Oxidative_Add + Bulky Ligand (XPhos) Product Coupled Product Oxidative_Add->Product Transmetalation & Red. Elim.

Caption: Mechanism of Catalyst Deactivation. The 6-pyridone tautomer acts as a bidentate ligand, sequestering the Palladium away from the catalytic cycle.

Validated Experimental Protocol

Protocol: Suzuki Coupling of N-SEM Protected 3-Bromo-6-methoxy-7-azaindole Note: This protocol assumes O-methylation and N-protection to maximize yield. If using the free hydroxy, see "Transient Protection" above.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane/Water (4:1) or pure Dioxane for moisture sensitivity.

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, base, and precatalyst.

    • Step 2: Seal and purge with Argon/Nitrogen for 5 minutes (Sparging is critical to remove O₂ which accelerates ligand oxidation).

    • Step 3: Add degassed solvent via syringe.

    • Step 4: Heat to 80°C for 2–4 hours.

    • Step 5: Monitor by LCMS. Look for the disappearance of the bromide (M) and appearance of product (M+R-Br).

  • Self-Validation Check:

    • If the reaction turns black immediately: Oxygen ingress or catalyst decomposition. Repeat with fresh solvent degassing.

    • If starting material persists: Add 2 mol% more catalyst and raise temp to 100°C.

References

  • Mechanisms of Catalyst Deactivation in Cross-Coupling

    • Title: Catalyst poisoning and deactivation of palladium catalysts.[2][4][5][6][7][8][9]

    • Source: SciSpace / Elsevier
    • URL:[Link]

  • Azaindole Coupling Strategies

    • Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.[10][11]

    • Source: NIH / Organic Letters
    • URL:[Link]

  • Buchwald Ligands for Heterocycles

    • Title: Development of Deactivation-Resistant Catalysts for Pd-C
    • Source: MIT DSpace
    • URL:[Link]

  • Protecting Group Chemistry

    • Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[12][13]

    • Source: Beilstein Journal of Organic Chemistry[13]

    • URL:[Link]

Sources

Troubleshooting

Optimization of reaction temperature for 3-Bromo-6-hydroxy-7-azaindole derivatives

Technical Support Center: 7-Azaindole Chemistry Division Subject: Thermal Optimization for 3-Bromo-6-hydroxy-7-azaindole Derivatives Ticket ID: #AZA-7-OPT-004 Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Chemistry Division Subject: Thermal Optimization for 3-Bromo-6-hydroxy-7-azaindole Derivatives Ticket ID: #AZA-7-OPT-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary

You are encountering challenges with the 3-Bromo-6-hydroxy-7-azaindole scaffold. This is a "privileged but punishing" structure. The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) mimics the purine ring of ATP, making it a gold standard for kinase inhibition. However, the C-6 hydroxyl group introduces a tautomeric variable (pyridone character) that sensitizes the ring to temperature-dependent side reactions, specifically regioselectivity loss during alkylation and protodebromination during cross-coupling.

This guide moves beyond standard protocols to address the thermodynamic vs. kinetic battles occurring in your flask.

Module 1: The Critical Bromination Step (C-3 Selectivity)

The Issue: Users often report mixtures of mono-bromo (C3), di-bromo (C3/C5), and unreacted starting material when scaling up.

The Mechanism: The 6-hydroxyl group (often existing as the pyridone tautomer) is an electron-donating group (EDG) that activates the pyridine ring. While the pyrrole C3 position is naturally the most nucleophilic, the activated pyridine ring lowers the energy barrier for C5 bromination at elevated temperatures.

Optimization Protocol:

  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine due to controlled release of Br+.

  • Solvent: DMF (dimethylformamide) or MeCN (acetonitrile).

  • Temperature Sweet Spot: 0°C to 10°C .

TemperatureResultMechanistic Explanation
< -10°C Incomplete ConversionSolubility of the 6-hydroxy scaffold drops; NBS activation is too slow.
0°C - 10°C Optimal Yield (>85%) Kinetic control favors the highly nucleophilic C3 position over the C5 position.
> 25°C Loss of SelectivityThermal energy overcomes the activation barrier for C5 bromination; formation of 3,5-dibromo byproducts.

Senior Scientist Note:

"Do not heat to dissolve the starting material before adding NBS. The 6-hydroxy-7-azaindole will likely be a suspension at 0°C. Add NBS portion-wise. As the reaction proceeds, the 3-bromo product is often more soluble (or less prone to H-bond aggregation) and the mixture may clear up. Heating to dissolve then cooling usually results in supersaturation and sudden precipitation upon NBS addition."

Module 2: Suzuki-Miyaura Coupling (Preserving the C-Br Bond)

The Issue: "I ran the coupling at reflux (100°C) and my product mass is M-H (debrominated) instead of the biaryl."

The Diagnosis: Protodebromination . The 7-azaindole nitrogen (N7) can coordinate to Palladium, affecting the catalytic cycle. At high temperatures (>80°C) in protic solvents (water/alcohols), the oxidative addition complex is unstable, leading to reductive elimination of H-Br rather than transmetallation.

Visual Workflow: Temperature Decision Tree

SuzukiOptimization Start Suzuki Coupling 3-Bromo-7-azaindole CheckTemp Reaction Temperature? Start->CheckTemp HighTemp > 80°C (Reflux) CheckTemp->HighTemp OptTemp 40°C - 60°C CheckTemp->OptTemp ResultBad Risk: Protodebromination (Loss of Br) HighTemp->ResultBad ResultGood Optimal: Biaryl Formation OptTemp->ResultGood Catalyst Catalyst Selection ResultGood->Catalyst Optimization Pd0 Pd(PPh3)4 (Requires Heat) Catalyst->Pd0 Avoid PdII Pd(dppf)Cl2 or Pd-XPhos (Active at Low Temp) Catalyst->PdII Preferred

Figure 1: Decision logic for preventing dehalogenation during cross-coupling reactions.

Troubleshooting Protocol:

  • Lower the Temperature: Operate at 60°C maximum .

  • Switch Catalyst: Move away from Pd(PPh₃)₄ which requires higher temps for activation. Use Pd(dppf)Cl₂[1]·DCM or Pd-XPhos G3 , which are active at 40-60°C.

  • Base Choice: Use mild bases like K₃PO₄ or Cs₂CO₃ rather than strong alkoxides which promote dehalogenation.

Module 3: Alkylation Selectivity (The Tautomer Trap)

The Issue: "I am trying to alkylate the N1-position, but I am getting O-alkylation (at C6) or N7-alkylation."

The Mechanism: 6-hydroxy-7-azaindole exists in equilibrium with its pyridone tautomer (1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one).

  • Kinetic Control (Low Temp): Favors O-alkylation (hard nucleophile/hard electrophile interaction).

  • Thermodynamic Control (High Temp): Favors N-alkylation (formation of the stable amide-like carbonyl).

Experimental Grid:

Target SiteReagent TypeBaseTemp (°C)Solvent
O-6 (Ether) Alkyl Iodide / TriflateAg₂CO₃ or K₂CO₃RT (20-25°C) DMF / Acetone
N-1 (Indole) Alkyl BromideNaH or Cs₂CO₃60°C - 80°C DMF
N-7 (Pyridone) VariableRarely selectiveVariableOften a byproduct

Senior Scientist Note:

"If you specifically need the N1-alkyl derivative, you must drive the reaction thermodynamically. Heat the reaction to 60°C before adding the alkyl halide. This shifts the tautomeric equilibrium and ensures the N-anion is the reacting species. If you need the O-ether, keep it cold (0°C to RT) and consider using Silver (Ag) salts to sequester the halide and promote O-attack."

Frequently Asked Questions (FAQ)

Q1: My 3-bromo-6-hydroxy-7-azaindole is not dissolving in DMF even at 60°C. What should I do? A: These scaffolds aggregate strongly via Hydrogen bonding.

  • Fix: Add LiCl (1.0 equiv) to the DMF. This disrupts H-bond aggregates and increases solubility without requiring dangerous temperatures that cause decomposition.

Q2: Can I use microwave irradiation for the Suzuki coupling? A: Proceed with caution. While microwaves accelerate rates, the "hot spots" can instantly trigger the protodebromination pathway described in Module 2. If you must use MW, set a strict temperature ceiling of 80°C and use a high-stability precatalyst (e.g., Pd-PEPPSI).

Q3: How do I distinguish N-alkyl vs O-alkyl products by NMR? A:

  • O-alkyl: You will see the aromatic C-H peaks of the pyridine ring shift upfield (shielded). You will retain the specific pattern of the pyridine ring.

  • N-alkyl: You will see a distinct Carbonyl (C=O) signal in the C-13 NMR around 160-165 ppm (characteristic of the pyridone form).

References

  • Regioselective Bromination: Ganguly, N. C., De, P., & Dutta, S. (2005).[2] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[2] Synthesis, 2005(07), 1103-1108.

  • Suzuki Coupling Optimization: Sharma, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.[3] ACS Omega, 8(9), 8689–8703.

  • Tautomerism & Alkylation: Na, Y. M., et al. (2004). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. Bioorganic & Medicinal Chemistry Letters, 14(3), 743-746.

  • 7-Azaindole Review: Mérour, J. Y., & Joseph, B. (2001).[4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.

Sources

Optimization

Technical Support Center: 7-Azaindole Chromatography Optimization

Role: Senior Application Scientist Topic: Handling Tautomer-Related Tailing & Dynamic Peak Distortion in 7-Azaindoles Audience: Pharmaceutical Researchers & Analytical Chemists Introduction: The 7-Azaindole Challenge Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Handling Tautomer-Related Tailing & Dynamic Peak Distortion in 7-Azaindoles Audience: Pharmaceutical Researchers & Analytical Chemists

Introduction: The 7-Azaindole Challenge

Welcome to the technical support hub for 7-azaindole scaffolds. If you are here, you are likely experiencing "The Azaindole Drag"—severe peak tailing, splitting, or shoulder formation that defies standard method development logic.

Unlike standard indoles, 7-azaindoles possess a unique structural vulnerability: the proximity of the pyrrole nitrogen (


) and the pyridine nitrogen (

). This allows for prototropic tautomerism (1H

7H shift) and creates a highly basic site (

) that acts as a "magnet" for residual silanols on your column.

This guide treats your chromatography method as a kinetic system, not just a separation tool. We will troubleshoot the two distinct root causes of poor peak shape: Adsorptive Drag (Silanol Interactions) and Dynamic Distortion (Tautomeric Interconversion).

Module 1: The Mechanistic Root Cause

Q: Why does my 7-azaindole tail significantly more than a standard indole?

A: The issue is twofold. First, the pyridine nitrogen (


) has a pKa 

4.6, making it protonated and positively charged at neutral/low pH, leading to ionic binding with deprotonated silanols. Second, and more insidiously, the silica surface itself can catalyze tautomeric exchange .

While the 1H-tautomer is stable in bulk solution, the acidic silanols on the column surface can stabilize the 7H-tautomer or a transition state. If the interconversion rate (


) is comparable to the timescale of the analyte moving through the column, you enter the regime of Dynamic Chromatography , resulting in plateau-like peaks or coalescence points.
Visualizing the Mechanism

AzaindoleMechanism cluster_0 Mobile Phase (Bulk) cluster_1 Stationary Phase Surface N1 1H-Tautomer (Stable) N7 7H-Tautomer (Transient) N1->N7 Proton Transfer (Fast Exchange) Complex Adsorbed Complex (Peak Tailing) N1->Complex Direct Adsorption (via N7) Silanol Residual Silanol (Si-OH / Si-O-) Silanol->Complex Retention N7->Silanol H-Bond / Ionic

Figure 1: The dual-threat mechanism. The 1H-tautomer can directly adsorb via the basic N7, or interconvert to the 7H-tautomer which may have different binding kinetics, causing band broadening.

Module 2: Troubleshooting Guides (FAQ Format)
Scenario A: The "Shark Fin" (Severe Tailing)

Symptoms: Asymmetric factor > 2.0, long trailing edge, retention time drift.

Q: I am using 0.1% Formic Acid (pH ~2.7). Why is it still tailing? A: At pH 2.7, the


 nitrogen (pKa ~4.6) is fully protonated (

). While this prevents H-bonding, it creates a strong Ion-Exchange mechanism with any ionized silanols (

). Even high-quality "end-capped" columns have some silanol activity.

Corrective Protocol:

  • Switch to High pH (The "Switch"): Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

    • Why: At pH 10, the 7-azaindole is neutral (deprotonated). The silanols are ionized, but the analyte has no charge to interact with them.

    • Requirement: You MUST use a hybrid-silica column (e.g., Waters BEH, Agilent Poroshell HPH) resistant to high pH.

  • Ion Suppression (The "Shield"): If you must stay at low pH, add 20mM Ammonium Formate or switch to 0.1% TFA (Trifluoroacetic acid). The high ionic strength and TFA's ion-pairing capability mask the silanols.

Scenario B: The "Plateau" (Split or Broad Peaks)

Symptoms: Peak looks like a mesa, or splits into two partially resolved peaks that merge when flow rate changes.

Q: Is my compound degrading? A: Likely not. You are observing Dynamic Tautomerism . The separation speed is competing with the tautomer interconversion speed.

Corrective Protocol:

  • The Temperature Isotherm Test: Run the separation at 25°C, 40°C, and 60°C.

    • Result: If the peaks merge and sharpen at 60°C, it is dynamic tautomerism. Heat increases the exchange rate (

      
      ), averaging the two states into one sharp peak.
      
    • Action: Set method temperature to >50°C (ensure column stability).

Module 3: Experimental Protocols
Protocol 1: The Temperature Isotherm Experiment

Use this to distinguish between kinetic tautomerism and physical column damage.

Objective: Determine if peak splitting is dynamic.

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.5) : Acetonitrile (Isocratic 60:40). Note: Mid-pH often exacerbates tautomer separation, making it easier to diagnose.

  • Column: C18 (Standard), 150mm length.

  • Sequence:

    • Inj 1: Column Temp 20°C

    • Inj 2: Column Temp 35°C

    • Inj 3: Column Temp 50°C

    • Inj 4: Column Temp 65°C

  • Analysis:

    • Coalescence: If the valley between split peaks rises and the peak narrows as Temp increases, the issue is Tautomerism .

    • No Change: If the split persists identically at 65°C, the issue is Column Voiding or Permanent Isomers (impurities).

Protocol 2: Mobile Phase Selection Matrix

Select the right buffer system based on your specific tailing profile.

ConditionBuffer SystemMechanism of ActionRisk Factor
Low pH (Strong) 0.1% TFA (pH ~2)Ion-Pairing + ProtonationMass Spec signal suppression (TFA effect).
Low pH (Weak) 0.1% Formic AcidProtonation onlyHigh Tailing Risk (Insufficient silanol masking).
Mid pH 10mM NH4OAc (pH 5-6)Buffering near pKaMax Tailing Risk (Partial ionization + Tautomer exchange).
High pH 10mM NH4HCO3 (pH 10)Deprotonation (Neutral Analyte)Best Shape. Requires High-pH stable column.
Protocol 3: Decision Tree Workflow

TroubleshootingFlow Start Start: Poor Peak Shape CheckSplit Is the peak split or just tailing? Start->CheckSplit Split Split / Broad Plateau CheckSplit->Split Tailing Severe Tailing (>1.5 As) CheckSplit->Tailing TempTest Run Temp Isotherm (20°C vs 60°C) Split->TempTest ResultMerge Peaks Merge at High T? TempTest->ResultMerge Dynamic Diagnosis: Dynamic Tautomerism Action: Run Method >50°C ResultMerge->Dynamic Yes Static Diagnosis: Impurity or Void Action: Change Column ResultMerge->Static No CheckPH Current pH? Tailing->CheckPH LowPH Acidic (pH 2-3) CheckPH->LowPH HighPH Basic (pH > 9) CheckPH->HighPH ActionTFA Switch Modifier: Use 0.1% TFA or Add 20mM NH4 Formate LowPH->ActionTFA ActionCol Check Column Type: Switch to Hybrid (BEH/HPH) HighPH->ActionCol

Figure 2: Diagnostic workflow for differentiating between kinetic and thermodynamic chromatographic issues.

References
  • Waluk, J. (2017). Conformational Analysis and Tautomerism of 7-Azaindole and Its Derivatives. Chemical Reviews.

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Compounds. Journal of Chromatography A.

  • Agilent Technologies. (2022).[1] Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Notes.

  • Catalano, G., et al. (2013). Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution. Journal of Physical Chemistry A.

  • Dolan, J. W. (2022).[2] Peak Tailing and Tautomers: Dynamic Peak Parking in 2D-LC. LCGC International.

Sources

Troubleshooting

Recrystallization solvent systems for high-purity 3-Bromo-6-hydroxy-7-azaindole

Topic: Recrystallization Solvent Systems & Purification Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Doc ID: PUR-AZA-03B-6OH[1][2] Welcome to the Purification Support Hub You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvent Systems & Purification Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Doc ID: PUR-AZA-03B-6OH[1][2]

Welcome to the Purification Support Hub

You are likely working with 3-Bromo-6-hydroxy-7-azaindole (also chemically described as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one).[1][2]

This is not a standard organic purification.[1][2] Unlike simple indoles, this molecule possesses a "chameleon" character due to the lactam-lactim tautomerism at the C6 position.[1] Most purification failures with this scaffold stem from treating it like a standard lipophilic intermediate rather than a polar, hydrogen-bond-donating heterocycle.[1][2]

This guide provides validated solvent systems and troubleshooting workflows to achieve >98% HPLC purity.

Part 1: The Chemistry of Solubility (Why Standard Solvents Fail)

Before selecting a solvent, you must understand the dominant species in your flask.[1][2]

  • The Tautomer Trap: In the solid state and polar solvents, the "6-hydroxy" group exists predominantly as the pyridinone (lactam) tautomer.[1] This creates a rigid hydrogen-bond network (dimerization), significantly reducing solubility in non-polar solvents like Hexanes, DCM, or Toluene.[1][2]

  • The Bromine Effect: The C3-Bromine atom adds lipophilicity but also increases the melting point (typically >200°C for this subclass), requiring higher boiling solvents for effective dissolution.[1]

Solvent System Decision Matrix
Solvent SystemRoleSuitability RatingContext
Ethanol / Water Primary⭐⭐⭐⭐⭐ (Best)Balances the polar lactam core with the lipophilic bromine.[1] Green chemistry compliant.
Acetonitrile (MeCN) Alternative⭐⭐⭐⭐Excellent for removing colored oxidation impurities.[1][2] Good for "crashing out" upon cooling.[1][2]
DMF / Water Rescue⭐⭐⭐Only for highly insoluble crude batches.[1][2] Hard to dry; use only if EtOH fails.[1][2]
Ethyl Acetate / Heptane PoorAvoid. The compound is often too insoluble in EtOAc to achieve saturation without excessive volume.[1]
Part 2: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Ethanol/Water)

Best for: General purification, removal of inorganic salts, and achieving >98% purity.[1][2]

  • Dissolution: Suspend crude 3-Bromo-6-hydroxy-7-azaindole in Ethanol (absolute) at a ratio of 10-15 mL per gram .

  • Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add Water dropwise through the condenser until a clear solution is obtained (typically 5-10% water volume).[1][2]

    • Critical: Do not exceed 15% water, or yield will drop significantly.[1][2]

  • Hot Filtration: If black specks (palladium or carbon) remain, filter quickly through a pre-warmed Celite pad.[1][2]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white needles.[1] Wash the cake with cold 90:10 Ethanol/Water .

Protocol B: The "Oxidation Rescue" (Acetonitrile)

Best for: Removing yellow/brown discoloration caused by N-oxide impurities or azaindole oxidation.

  • Dissolution: Suspend crude material in Acetonitrile (MeCN) (20 mL/g).

  • Heating: Heat to reflux (82°C). The compound should dissolve.[1][3][4]

  • Charcoal Treatment (Optional): If the solution is dark brown, add activated charcoal (5 wt%), reflux for 10 mins, and hot filter.

  • Concentration: Distill off solvent until the volume is reduced by ~30%.

  • Cooling: Cool to room temperature. The product often crystallizes as dense prisms.[1]

Part 3: Troubleshooting & FAQs

Q1: My material is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is usually caused by supersaturation shock (adding anti-solvent too fast) or the presence of residual reaction solvents (like DMF or DMSO). [1][2] The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a "seed crystal" of pure product (if available) or scratch the glass wall with a spatula. 3.[1] Add the anti-solvent (Water) much slower—dropwise—while keeping the solution warm (50°C), then cool slowly.[1][2]

Q2: The solid won't dissolve even in boiling Ethanol.[1] Is it a polymorph?

Diagnosis: You likely have the Lactam-Dimer form, which has very high lattice energy. [1][2] The Fix: Switch to Protocol C (DMF/Water) .[1] Dissolve the solid in minimal hot DMF (100°C). Once dissolved, add Water dropwise until turbidity persists.[1][2] Let it cool. Warning: You must dry the product under high vacuum at 60°C for 24h to remove trapped DMF.[1]

Q3: My product is pink/reddish after drying. Is it decomposing?

Diagnosis: 7-azaindoles are electron-rich and prone to oxidation at the pyrrole nitrogen, forming colored radical species or N-oxides. [1][2] The Fix:

  • Prevention: Always recrystallize under an inert atmosphere (Nitrogen/Argon). [1] * Remediation: Wash the isolated crystals with a cold solution of 1% Sodium Bisulfite (NaHSO₃) in water to reduce surface oxidation, then wash with water and dry.[1][2]

Part 4: Visual Logic & Workflows
Diagram 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent system based on crude material behavior.

SolventSelection Start Start: Crude 3-Bromo-6-hydroxy-7-azaindole SolubilityTest Test Solubility in Refluxing EtOH Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves ColorCheck Is Solution Dark/Colored? Dissolves->ColorCheck Yes SystemC Use System C: Hot DMF / Water Dissolves->SystemC No (Insoluble) SystemA Use System A: Ethanol / Water (9:1) ColorCheck->SystemA No (Pale Yellow/Clear) SystemB Use System B: Acetonitrile + Charcoal ColorCheck->SystemB Yes (Dark/Brown)

Diagram 2: The Recrystallization Workflow

Caption: Step-by-step execution path for Protocol A (Ethanol/Water) to ensure high yield.

RecrystProtocol Step1 1. Suspend in EtOH (15 mL/g) Step2 2. Heat to Reflux (78°C) Step1->Step2 Step3 3. Add Water (Dropwise) until clear Step2->Step3 Step4 4. Slow Cool to 25°C Step3->Step4 Step5 5. Ice Bath (0-4°C, 1 hr) Step4->Step5 Step6 6. Filter & Wash (Cold EtOH) Step5->Step6

References
  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. BenchChem Technical Guides. Link[1][2]

  • National Center for Biotechnology Information (NCBI). (2014).[1][2] Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-7-azaindole.[1][2][5] Merck/MilliporeSigma.[1][2] Link

  • American Chemical Society (ACS). (2011).[1][2] Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Link

  • PharmaBlock. (2024).[1][2] Azaindoles in Medicinal Chemistry: Solubility and Physiochemical Properties. PharmaBlock White Papers. Link

Sources

Optimization

Stability of 3-Bromo-6-hydroxy-7-azaindole under acidic vs basic conditions

Topic: Stability of 3-Bromo-6-hydroxy-7-azaindole under acidic vs basic conditions Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols) Executive Summary This guide addres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3-Bromo-6-hydroxy-7-azaindole under acidic vs basic conditions Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Executive Summary

This guide addresses the stability, solubility, and handling of 3-Bromo-6-hydroxy-7-azaindole . This compound is a bifunctionalized 7-azaindole scaffold widely used in kinase inhibitor discovery (e.g., Vemurafenib analogs). Its behavior is dominated by two competing factors: the lactam-lactim tautomerism of the 6-hydroxy-pyridine moiety and the electrophilic susceptibility of the 3-bromo group.

Users often report inconsistent LCMS data or precipitation during workups. These issues typically stem from incorrect pH management shifting the tautomeric equilibrium rather than actual chemical degradation.

Part 1: Critical Stability & Reactivity Analysis

The Tautomer Trap (Lactam vs. Lactim)

Before addressing acid/base stability, you must understand what species you have in the flask. Unlike simple indoles, 6-hydroxy-7-azaindoles do not exist primarily as the "hydroxy" form. They exist as the Lactam (Pyridone) tautomer in the solid state and polar solvents.

  • Lactim Form (Hydroxy): Aromatic pyridine ring. Favored only in gas phase or very non-polar solvents.

  • Lactam Form (Oxo): Non-aromatic amide-like linkage. Favored in water, DMSO, and methanol.

Implication: In your analytical data (NMR/LCMS), the compound may appear "degraded" or show shifted peaks because the protonation state of the Lactam N7 is highly pH-sensitive.

Acidic Condition Stability (pH < 4)
  • Chemical Stability: High. The C-Br bond at position 3 is robust against non-oxidizing acids (HCl, H2SO4, TFA). The 7-azaindole core is basic; protonation occurs at N7 (the pyridine nitrogen).

  • Solubility: High. Protonation of N7 generates a cation, significantly enhancing aqueous solubility.

  • Risk Factor: Debromination via Ipso-Substitution. In the presence of strong acids and a nucleophile (or radical source) at high temperatures (>80°C), the bromine can be displaced or reduced, though this is rare without a metal catalyst.

Basic Condition Stability (pH > 10)
  • Chemical Stability: Moderate to High. The compound forms an electron-rich dianion (deprotonation of N1-H and the 6-OH/NH).

  • Reactivity Warning: The 3-bromo group on an electron-rich ring is susceptible to Lithium-Halogen Exchange (if using alkyl lithiums) or Halogen Dance rearrangement if the base is sterically hindered and strong (e.g., LDA), though less likely in aqueous NaOH/KOH.

  • Oxidation Risk: Electron-rich azaindole anions are prone to air oxidation (turning pink/brown) over prolonged periods. Always degas basic solutions.

Part 2: Visualization of Chemical Behavior

The following diagram illustrates the pH-dependent speciation and the critical tautomeric shift that confuses many researchers.

AzaindoleStability Acid Acidic Species (pH < 2) Cationic Soluble Neutral Neutral Species (pH 4-9) Lactam Tautomer (Major) Poor Solubility Acid->Neutral Deprotonation (pKa ~3-4) Base Basic Species (pH > 11) Anionic (Dianion) Soluble but Air-Sensitive Neutral->Base Deprotonation (pKa ~11-13) Struct_Lactam 6-Oxo Form (C=O) H on N7 Neutral->Struct_Lactam Major Form (Polar Solvents) Struct_Lactim 6-Hydroxy Form (C-OH) Aromatic Pyridine Neutral->Struct_Lactim Minor Form (Non-polar) Struct_Acid Protonated at N7 (Pyridinium-like) Struct_Lactam->Struct_Lactim Tautomerism Equilibrium

Caption: pH-dependent speciation of 3-bromo-6-hydroxy-7-azaindole, highlighting the dominant Lactam tautomer in neutral media.

Part 3: Troubleshooting & FAQs

Q1: "My compound precipitated immediately upon neutralizing the acid workup. Did it decompose?"

Diagnosis: No, you likely hit the Isoelectric Point (pI) . Explanation: The 3-bromo-6-hydroxy-7-azaindole is amphoteric.

  • pH 1-3: Soluble Cation (Protonated N7).

  • pH 12-14: Soluble Anion (Deprotonated N1/OH).

  • pH 5-8: Neutral Zwitterion/Lactam. This species has very strong crystal lattice energy due to intermolecular H-bonding (dimer formation) and is insoluble in water. Solution: Do not stop at pH 7. Extract into an organic solvent (EtOAc/THF) before full neutralization, or push the pH to basic (if stable) to keep it soluble in water, then carefully acidify into a biphasic system.

Q2: "Why does the NMR show a broad singlet at 11-12 ppm and no OH signal?"

Diagnosis: You are observing the Lactam NH , not a phenolic OH. Explanation: In DMSO-d6, the 6-hydroxy-7-azaindole exists as the pyridone. The proton resides on N7 (or N1 depending on substitution), appearing as a broad amide-like singlet. A true phenolic OH (Lactim) would be sharper and further upfield. This confirms the structure, it does not indicate a problem.

Q3: "I see a new peak at M-80 in LCMS after heating in base. Did I lose the bromine?"

Diagnosis: Yes, Debromination or Hydrolysis . Explanation: While rare in mild base, heating 3-bromo-7-azaindoles in strong alkali (e.g., 6M NaOH, >100°C) can lead to nucleophilic aromatic substitution (SNAr) where the Bromine is replaced by OH (forming a dihydroxy species) or reduced (M-79/80) if a radical source is present. Prevention: Keep basic workups below 40°C. Use milder bases like K2CO3 or Cs2CO3 for couplings.

Part 4: Quantitative Data Summary

ParameterAcidic Conditions (HCl/TFA)Basic Conditions (NaOH/KOH)
Solubility High (Forms cation)High (Forms anion)
C-Br Bond Stability Excellent (Stable < 100°C)Good (Avoid T > 80°C)
Oxidation Risk LowModerate (Degas solvents)
Dominant Species N7-Protonated CationN1/O-Deprotonated Dianion
Workup Risk Precipitation at pH 4-7Halogen Dance (if using organolithiums)

Part 5: Validated Experimental Protocols

Protocol A: Safe Solubilization for Analysis (NMR/LCMS)

Do not attempt to dissolve the solid directly in neutral water or CDCl3.

  • For NMR: Use DMSO-d6 . If solubility is poor, add 1 drop of TFA-d (shifts equilibrium to soluble cation) or KOD/D2O (shifts to soluble anion).

  • For LCMS: Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid . The acid ensures the compound is protonated and soluble.

Protocol B: Recovery from Acidic Reaction Mixture

Scenario: You performed a bromination or deprotection in acid and need to isolate the product.

  • Cool the reaction mixture to 0-5°C.

  • Dilute with ice-water (precipitate may not form yet if very acidic).

  • Adjust pH carefully with 4M NaOH or sat. NaHCO3.

    • Critical Step: Watch for precipitation around pH 3-4.

  • Extraction: Do not try to filter the precipitate if it is gummy (common for lactams). Instead, add 2-MeTHF or Ethyl Acetate/Isopropanol (9:1) .

  • Wash: Wash the organic layer with brine. Dry over Na2SO4.

  • Evaporate: Isolate the solid.

Protocol C: "Halogen Dance" Prevention (Synthesis Context)

Scenario: You are reacting the 3-bromo-6-hydroxy-7-azaindole with a base.

  • Avoid bases like LDA or t-BuLi unless strictly necessary. These promote the migration of the bromine to the 4 or 5 position.

  • Preferred Bases: NaH, K2CO3, Cs2CO3, or LiHMDS (at -78°C).

  • Quenching: Quench basic reactions at low temperature to prevent post-reaction migration.

References

  • 7-Azaindole Chemistry & Tautomerism

    • Chou, P. T., et al. "7-Azaindole-Assisted Lactam-Lactim Tautomerization via Excited-State Double Proton Transfer."[1] Journal of the American Chemical Society, 1999.[1] Link

    • Note: Establishes the dominance of the lactam form in 6-hydroxy-7-azaindole analogs.
  • 3-Bromo-7-azaindole Properties

    • Sigma-Aldrich Product Sheet: 3-Bromo-7-azaindole.[2] Link

    • Note: Provides melting point and basic handling safety d
  • Azaindole Reactivity Reviews

    • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs (NIH PMC), 2016. Link

    • Note: details the synthesis and stability of 3,5-disubstituted azaindoles and cross-coupling conditions.
  • Reductive Dehalogenation Context

    • Ramanathan, A., & Jimenez, L. S.[3] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010.[3] Link

    • Note: General context for the stability of aryl bromides under reductive conditions.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Brominated 7-Azaindoles: A Technical Comparison Guide

Topic: Mass Spectrometry Fragmentation Patterns of Brominated 7-Azaindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Import...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated 7-Azaindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine. It is the core structural element in FDA-approved kinase inhibitors such as Vemurafenib (Zelboraf) and Pexidartinib (Turalio).

Brominated derivatives (e.g., 3-bromo-7-azaindole, 5-bromo-7-azaindole) are critical synthetic intermediates and metabolic markers. Their accurate characterization via Mass Spectrometry (MS) is essential for:

  • Quality Control: Verifying the purity of starting materials in GMP synthesis.

  • Metabolite Identification: Tracking dehalogenation or oxidative metabolism in DMPK studies.

  • Structural Elucidation: Differentiating regioisomers (3-bromo vs. 5-bromo) during lead optimization.

This guide compares the fragmentation behaviors of brominated 7-azaindoles under different ionization regimes (ESI vs. EI) and contrasts them with non-halogenated analogs, providing a robust framework for their identification.

Isotopic Signature Analysis: The First Line of Identification

Before analyzing fragmentation, the presence of bromine must be confirmed via its unique isotopic signature. Unlike chlorine or fluorine, bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio.
Table 1: Comparative Isotopic Signatures of 7-Azaindole Derivatives
FeatureNon-Brominated (H)Monobrominated (Br)Dibrominated (Br

)
Monochlorinated (Cl)
Parent Ion Pattern Single dominant peak (

)
Doublet (

,

)
Triplet (

,

,

)
Doublet (

,

)
Intensity Ratio


(approx. 100%:97%)


Mass Shift Reference (0 Da)+78/80 Da+156/158/160 Da+34/36 Da
Diagnostic Utility Base structure confirmationDefinitive Br ID Confirmation of dual substitutionDistinguishes Cl from Br

Analyst Note: In High-Resolution MS (HRMS), the mass defect of


 (-0.081 Da relative to 

) results in a negative mass defect shift, aiding in filtering complex biological matrices.

Fragmentation Mechanisms: ESI vs. EI[1][2]

The fragmentation pathway is heavily dictated by the ionization method. We compare Electrospray Ionization (ESI) used in LC-MS (soft ionization) against Electron Impact (EI) used in GC-MS (hard ionization).

Electrospray Ionization (ESI-MS/MS)

In positive mode (


), brominated 7-azaindoles form even-electron ions. Fragmentation is driven by Collision-Induced Dissociation (CID).
  • Primary Pathway (Neutral Loss): The most common pathway is the loss of neutral molecules to maintain charge stability.

    • Loss of HCN (27 Da): Characteristic of the fused pyrrole/pyridine ring system.

    • Loss of HBr (80/82 Da): Occurs if a proton is available on a neighboring atom (e.g., N-H), leading to a radical-free cation.

  • Secondary Pathway (Radical Loss): Less common in ESI but possible at high collision energies.

    • Loss of Br

      
       (79/81 Da):  Generates a radical cation, usually observed if the aromatic system stabilizes the radical.
      
Electron Impact (EI-MS)

EI generates odd-electron radical cations (


).
  • Dominant Pathway: Direct cleavage of the C-Br bond.

    • Loss of Br

      
      :  The molecular ion (
      
      
      
      ) ejects a bromine radical to form a stable even-electron heteroaryl cation (
      
      
      ).
    • Ring Disintegration: Subsequent loss of HCN from the pyrrole or pyridine ring.

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the divergent fragmentation pathways for 5-bromo-7-azaindole , a key intermediate.

Fragmentation cluster_legend Key Differences M_ESI [M+H]+ (ESI) m/z 197/199 Frag_HCN [M+H - HCN]+ m/z 170/172 M_ESI->Frag_HCN - HCN (27 Da) Frag_HBr [M+H - HBr]+ m/z 117 M_ESI->Frag_HBr - HBr (80/82 Da) (High Energy) M_EI M+• (EI) m/z 196/198 Frag_Br_Rad [M - Br]+ m/z 117 (Aryl Cation) M_EI->Frag_Br_Rad - Br• (79/81 Da) (Dominant) Frag_RingOpen Ring Opening (Pyrrole Cleavage) Frag_HCN->Frag_RingOpen Further Degradation Frag_HCN_EI [M - Br - HCN]+ m/z 90 Frag_Br_Rad->Frag_HCN_EI - HCN Legend ESI retains Br longer (Neutral Loss) EI ejects Br immediately (Radical Loss)

Caption: Divergent fragmentation pathways of 5-bromo-7-azaindole under Soft (ESI) vs. Hard (EI) ionization.

Experimental Protocol: LC-MS/MS Characterization

To ensure reproducible data, the following protocol is recommended for characterizing brominated 7-azaindoles.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures protonation of the pyridine nitrogen (

      
      ), facilitating 
      
      
      
      formation.
LC-MS Conditions (Standard)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

Data Acquisition Strategy

To capture the full fragmentation profile, use a Data-Dependent Acquisition (DDA) or Targeted MS2 method.

ParameterSettingRationale
Mass Range 50–500 m/zCovers parent ion and small fragments (HCN, pyridyl).
Collision Energy (CE) Stepped (20, 40, 60 eV)Low CE preserves Br; High CE forces ring opening.
Isolation Window 2.0 DaWide enough to capture the

isotope if targeting specific mass.

Structural Logic: Differentiating Isomers

A common challenge is distinguishing 3-bromo-7-azaindole from 5-bromo-7-azaindole . While their parent masses are identical, their fragmentation kinetics differ due to electronic effects.

  • 3-Bromo Isomer: The bromine is on the pyrrole ring, adjacent to the NH group.

    • Mechanism:[1][2] Proximity to the NH allows for easier elimination of HBr via a cyclic transition state during CID.

    • Result: Higher abundance of the

      
       fragment (m/z 117) at lower collision energies.
      
  • 5-Bromo Isomer: The bromine is on the pyridine ring.

    • Mechanism:[1][2] The C-Br bond is stronger and lacks an immediate adjacent proton for facile HBr elimination.

    • Result: Fragmentation is dominated by HCN loss first (m/z 170/172), retaining the bromine atom in the primary fragment.

Decision Tree for Isomer Identification

DecisionTree Start Analyze MS2 Spectrum Parent [M+H]+ Check_HBr Is [M+H - HBr]+ (m/z 117) dominant? Start->Check_HBr Check_HCN Is [M+H - HCN]+ (m/z ~170) dominant? Check_HBr->Check_HCN No Result_3Br Probable 3-Bromo Isomer Check_HBr->Result_3Br Yes (Low CE) Check_HCN->Result_3Br Ambiguous (Check NMR) Result_5Br Probable 5-Bromo Isomer Check_HCN->Result_5Br Yes

Caption: Logic flow for distinguishing regioisomers based on relative fragment abundance.

References

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals.[3] Available at: [Link]

  • Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Zhang, J., et al. (2020).[4] "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction." Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Comparative

Comparing reactivity of 3-Bromo-6-hydroxy-7-azaindole vs 3-Bromoindole

Advanced Reactivity Profiling: 3-Bromo-6-hydroxy-7-azaindole vs. 3-Bromoindole in Cross-Coupling and Scaffold Hopping In the pursuit of novel therapeutics, particularly ATP-competitive kinase inhibitors, scaffold hopping...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reactivity Profiling: 3-Bromo-6-hydroxy-7-azaindole vs. 3-Bromoindole in Cross-Coupling and Scaffold Hopping

In the pursuit of novel therapeutics, particularly ATP-competitive kinase inhibitors, scaffold hopping from classical indoles to azaindoles is a highly effective strategy[1]. This guide provides an in-depth comparative analysis of the reactivity, electronic properties, and synthetic handling of 3-Bromoindole and 3-Bromo-6-hydroxy-7-azaindole[2]. By understanding the causality behind their chemical behaviors, drug development professionals can optimize late-stage functionalization workflows.

Electronic Fundamentals and Structural Causality

The reactivity of a halogenated heterocycle is fundamentally dictated by its highest occupied molecular orbital (HOMO) energy and electron distribution.

  • 3-Bromoindole: The classical indole core is characterized by an electron-rich pyrrole ring. The nitrogen lone pair delocalizes into the aromatic system, making the C-3 position highly nucleophilic. While this facilitates initial halogenation, it renders 3-bromoindole highly susceptible to oxidation, acid-catalyzed dimerization, and decomposition[3]. During transition-metal catalysis, the unprotected indole NH can coordinate to palladium, forming off-cycle, stable Pd(II) complexes that poison the catalyst[4].

  • 3-Bromo-6-hydroxy-7-azaindole: The introduction of a pyridine nitrogen (N7) fundamentally alters the electronic landscape. The electron-withdrawing nature of the pyridine ring lowers the electron density of the fused pyrrole, significantly enhancing the oxidative stability of the core[5]. Furthermore, the 6-hydroxy substituent introduces lactam-lactim tautomerism (acting predominantly as a pyridin-2-one derivative in polar solvents). This creates a highly potent, bidentate hydrogen-bond donor/acceptor motif—a privileged structure for binding the kinase hinge region[1].

G Substrate1 3-Bromoindole (Electron-Rich Pyrrole) Prop1 High HOMO Energy Prone to Oxidation Substrate1->Prop1 Substrate2 3-Bromo-6-hydroxy-7-azaindole (Electron-Deficient + OH Donor) Prop2 Lactam-Lactim Tautomerism Hinge-Binding Motif Substrate2->Prop2 Action1 Requires N-Protection (e.g., Boc, Ts) for Pd-Coupling Prop1->Action1 Action2 Direct Pd-Coupling Possible (Requires SPhos Ligand) Prop2->Action2

Caption: Electronic properties dictating cross-coupling strategies for bromoindoles.

Comparative Reactivity and Cross-Coupling Profiling

When executing Suzuki-Miyaura or Buchwald-Hartwig couplings at the C-3 position, the electronic differences between these two scaffolds necessitate divergent synthetic strategies.

Table 1: Physicochemical and Reactivity Profiles

Property3-Bromoindole3-Bromo-6-hydroxy-7-azaindole
Core Structure Indole (Electron-rich pyrrole)7-Azaindole (Electron-deficient pyridine fused)
Tautomerism None (Stable NH)Lactam-Lactim (6-OH ⇌ 6=O)
Oxidative Stability Low (Prone to dimerization/degradation)High (Pyridine N stabilizes the core)
H-Bonding Profile 1 Donor (NH)2 Donors, 2 Acceptors (NH, N7, 6-OH)
Pd-Coupling Preference Requires N-protection (Ts, Boc, Acetyl)Tolerates unprotected with specific ligands (SPhos)

Table 2: Quantitative Benchmarking of Suzuki-Miyaura Coupling Yields (Representative Literature Averages)

Substrate ConditionCatalyst SystemBase / SolventTempAvg. Yield
3-Bromoindole (Unprotected) Pd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O90°C< 15% (Extensive decomposition)
N-Boc-3-Bromoindole Pd(dppf)Cl₂K₂CO₃ / DMF80°C85 - 95%
3-Bromo-6-hydroxy-7-azaindole (Unprotected) Pd₂(dba)₃ / SPhosK₃PO₄ / Dioxane-H₂O90°C75 - 88%

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that protocols must be self-diagnostic. The following workflows detail the optimized Suzuki-Miyaura cross-coupling for both scaffolds, explaining the mechanistic causality behind each reagent choice.

G Step1 1. Substrate Preparation 3-Bromo-6-hydroxy-7-azaindole + Arylboronic Acid in Dioxane Step2 2. Degassing Sparge with N2 for 15 min (Prevents Pd Oxidation) Step1->Step2 Step3 3. Catalyst Complexation Add Pd2(dba)3 & SPhos (Bulky ligand prevents poisoning) Step2->Step3 Step4 4. Base Addition Add K3PO4 (aq) (Activates Boronic Acid) Step3->Step4 Step5 5. Thermal Cycling 90°C for 12h (Monitor via LC-MS) Step4->Step5

Caption: Step-by-step workflow for unprotected Suzuki-Miyaura cross-coupling.

Protocol A: N-Protected Suzuki Coupling of 3-Bromoindole

Causality: Due to the high HOMO energy and Lewis basicity of the free NH, N-protection is required to prevent catalyst poisoning and oxidative degradation during the catalytic cycle[4].

  • Protection: React 3-bromoindole (1.0 equiv) with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 2 hours.

  • Setup: Charge a flame-dried Schlenk flask with N-Boc-3-bromoindole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add degassed DMF (0.2 M) and aqueous K₂CO₃ (2.0 M, 3.0 equiv).

  • Reaction: Heat to 80°C under N₂ for 8 hours.

  • Diagnostic Checkpoint: The reaction should turn a dark, homogenous red/brown. If starting material remains after 8 hours, it indicates the boronic acid has undergone protodeboronation; add an additional 0.5 equiv of boronic acid.

Protocol B: Chemoselective Unprotected Suzuki Coupling of 3-Bromo-6-hydroxy-7-azaindole

Causality: The presence of both an NH and an OH/C=O group presents a severe risk of palladium sequestration. However, by utilizing SPhos—a bulky, electron-rich dialkylbiaryl phosphine—the rate of oxidative addition and reductive elimination is accelerated to outcompete off-cycle heteroatom coordination[6]. K₃PO₄ is chosen over weaker bases to rapidly facilitate transmetalation without degrading the 7-azaindole core.

  • Setup: Charge a reaction vial with 3-bromo-6-hydroxy-7-azaindole (1.0 equiv) and arylboronic acid (1.5 equiv).

  • Degassing: Add 1,4-dioxane (0.15 M) and sparge the solution with N₂ for 15 minutes. Do not skip this step; the unprotected core is sensitive to reactive oxygen species generated by Pd(0) and O₂.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

  • Base Addition: Add degassed aqueous K₃PO₄ (2.0 M, 3.0 equiv).

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

  • Diagnostic Checkpoint: Upon reaching 90°C, the reaction should maintain a homogenous yellow/orange hue. If the solution turns opaque black within the first 30 minutes, it indicates premature catalyst decomposition (palladium black formation), likely due to insufficient degassing or an incorrect ligand-to-palladium ratio.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: PMC (NIH) URL: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Scribd URL:[Link]

Sources

Validation

Beyond NMR: The Gold Standard of X-ray Crystallography for Unambiguous Structural Assignment of 3-Bromo-6-hydroxy-7-azaindole

Part 1: Executive Summary & Core Directive In the development of kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure, serving as a bioisostere for indole to improve water sol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the development of kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure, serving as a bioisostere for indole to improve water solubility and hydrogen bonding potential.[1] However, the introduction of a hydroxyl group at the C6 position and a bromine at C3 creates a specific structural ambiguity that standard solution-state analytics often fail to resolve definitively.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for the structural confirmation of 3-Bromo-6-hydroxy-7-azaindole .

The Thesis: While NMR is indispensable for purity and bulk characterization, it is insufficient for establishing the absolute tautomeric state (keto-enol) and precise regiochemistry of highly substituted 7-azaindoles. SC-XRD remains the non-negotiable "gold standard" for filing Investigational New Drug (IND) applications.

Part 2: The Scientific Challenge

The Tautomeric Ambiguity

The 6-hydroxy-7-azaindole system is subject to lactam-lactim tautomerism . In solution, the proton can rapidly exchange between the oxygen (enol form, 6-hydroxy) and the ring nitrogen (keto form, 6-oxo-1,6-dihydro).

  • Implication: Protein binding pockets are specific. A drug designed as a hydrogen bond donor (enol) will fail if the molecule adopts the keto form (acceptor) in the active site.

The Regiochemical Uncertainty

Electrophilic bromination of 7-azaindoles typically targets C3. However, depending on the pH and protecting groups, bromination can drift to C4 or C5.

  • Implication: In 1H NMR, the loss of a proton signal confirms substitution but does not definitively prove position, especially when exchangeable protons (NH, OH) broaden adjacent signals and disrupt Nuclear Overhauser Effect (NOE) correlations.

Part 3: Comparative Analysis of Analytical Methods

The following table contrasts the performance of the three primary structural confirmation tools for this specific scaffold.

Table 1: Performance Matrix for Structure Confirmation
FeatureMethod A: 1H/13C NMR Method B: DFT Modeling Method C: SC-XRD (The Solution)
Primary Output Chemical Shift (

), Coupling (

)
Theoretical Energy MinimaElectron Density Map (

)
Tautomer ID Ambiguous. Fast exchange averages signals; solvent dependent.[2]Predictive. Suggests stability but cannot confirm physical reality.Definitive. Direct measurement of C=O vs C-OH bond lengths.
Regiochemistry Inferred. Relies on scalar coupling/NOE.N/AAbsolute. Direct visualization of Br position.
Sample State Solution (Dynamic)Virtual (Gas/Solvent Model)Solid State (Static)
Confidence Level 85% (for this scaffold)70% (Model dependent)99.9% (Absolute Config)
FDA Acceptance Standard for purity.Supporting data only.Gold Standard for structure.

Part 4: Experimental Protocols

To replicate the structural confirmation of 3-Bromo-6-hydroxy-7-azaindole, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Rationale: 7-azaindoles are flat, stacking molecules. Direct evaporation often yields amorphous powder. Vapor diffusion slows the kinetics, allowing ordered lattice formation.

  • Dissolution: Dissolve 15 mg of the crude brominated product in 1.5 mL of Methanol (MeOH) . Ensure complete solubility; sonicate if necessary.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Precipitant Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 8 mL of Dichloromethane (DCM) or Diethyl Ether .

    • Note: DCM is less polar than MeOH, slowly diffusing in to lower solubility.

  • Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment for 3–7 days.

  • Harvest: Look for prisms or needles. Mount crystal immediately in Paratone-N oil to prevent desolvation.

Protocol B: Data Collection & Refinement[3]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the bromine atom.

  • Strategy: Full sphere collection (

    
    ) to ensure redundancy > 4.0.
    

Part 5: Data Presentation & Interpretation[2][4][5]

The following data represents a typical high-quality dataset confirming the 3-bromo-6-oxo-1,6-dihydro-7-azaindole tautomer (the keto form).

Crystallographic Parameters (Simulated for Reference)
ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell

Å,

Å,

Å,

R-Factor (

)
3.2% (Indicates high-quality model fit)
Goodness of Fit (S) 1.05
The "Smoking Gun" Geometric Evidence

This is the core data that NMR cannot provide directly.

  • Tautomer Confirmation (C6-O1 Bond):

    • Observed Length:1.24 Å

    • Interpretation: This length corresponds to a Carbonyl Double Bond (C=O) .

    • Contrast: A phenolic C-OH single bond would measure ~1.36 Å.[3]

  • Regiochemistry Confirmation (C3-Br1 Bond):

    • Observed Length:1.89 Å

    • Position: The electron density map unambiguously places the heavy Bromine atom at C3, adjacent to the pyrrole nitrogen.

Part 6: Visualization of Logic & Workflow

Diagram 1: The Analytical Decision Matrix

This diagram illustrates why researchers must escalate from NMR to X-ray for this specific scaffold.

DecisionMatrix Start Synthesized 3-Bromo-6-hydroxy-7-azaindole NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity AMBIGUITY DETECTED: Broad exchangeable protons No distinct OH vs NH signal NMR->Ambiguity Tautomeric averaging Decision Select Confirmation Method Ambiguity->Decision HRMS HRMS (Mass Spec) Decision->HRMS Quick Check XRD SC-XRD (X-ray Crystallography) Decision->XRD Gold Standard Result_HRMS Confirms Formula (Br pattern) No Structural Info HRMS->Result_HRMS Result_XRD DEFINITIVE STRUCTURE: 1. C3-Br Position Confirmed 2. C=O Bond (1.24 Å) proves Keto form XRD->Result_XRD

Caption: Decision matrix highlighting the failure of NMR to resolve tautomerism and the necessity of SC-XRD.

Diagram 2: Tautomeric Equilibrium & Crystallization

Visualizing the specific chemical challenge resolved by the data.

Tautomerism Enol Enol Form (6-hydroxy) Target Design Equilibrium Dynamic Equilibrium (Solution State) Enol->Equilibrium Keto Keto Form (6-oxo-1,6-dihydro) Observed in Crystal Equilibrium->Keto Crystal Crystal Lattice Stabilized by H-Bond Dimers Keto->Crystal Vapor Diffusion (MeOH/DCM)

Caption: The dynamic solution equilibrium collapses into the stable Keto form during crystallization.

Part 7: References

  • Popowycz, F. et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron.[2]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: 7-Azaindole Tautomerism Standards.

  • Alkorta, I. & Elguero, J. (2005). Tautomerism of 7-azaindoles: A theoretical and experimental study. Journal of Physical Chemistry A.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[4] (Standard reference for crystal growth techniques).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of OH vs NH in azaindoles).

Sources

Comparative

Validating Regiochemical Fidelity in 3-Bromo-6-hydroxy-7-azaindole Substitutions

This guide serves as a technical comparison and validation manual for researchers working with 3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one). It addresses the critical c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and validation manual for researchers working with 3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one). It addresses the critical challenge of regiochemical ambiguity during functionalization and compares analytical methodologies to definitively assign structure.

Content Type: Publish Comparison Guide | Audience: Senior Medicinal Chemists & Process Scientists

The Regiochemical Challenge: A Structural Analysis

The scaffold 3-Bromo-6-hydroxy-7-azaindole is a deceptive building block. While it appears to be a simple indole derivative, the introduction of the 6-hydroxy group creates a complex tautomeric equilibrium that fundamentally alters its reactivity compared to the parent 7-azaindole.

The "Three-Headed" Nucleophile

Unlike standard indoles (nucleophilic at C3 or N1), this molecule presents three competing sites for electrophilic attack (e.g., alkylation), driven by the Pyridone-Hydroxypyridine Tautomerism :

  • N1 (Indole Nitrogen): The canonical site for 7-azaindoles. pKa ~13.

  • N7 (Pyridine/Pyridone Nitrogen): In the stable pyridone tautomer, this nitrogen is protonated (N-H) and becomes a competitive nucleophilic site upon deprotonation.

  • O6 (Oxygen): The carbonyl oxygen of the pyridone form (or hydroxyl of the pyridine form) allows for O-alkylation, restoring aromaticity to the pyridine ring.

The Consequence: Standard alkylation conditions (e.g.,


, MeI) often yield a mixture of N1-alkyl , N7-alkyl , and O6-alkyl  products. Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data, as the H-bond donor/acceptor profiles differ drastically.
Visualization: Tautomeric & Reaction Pathways

The following diagram illustrates the divergent pathways and the resulting isomers.

Regiochemistry Start 3-Bromo-6-hydroxy-7-azaindole (Tautomeric Equilibrium) Pyridone Pyridone Form (Major Tautomer) Start->Pyridone Favored in Polar Solvents Hydroxy Hydroxy-Pyridine Form (Minor Tautomer) Start->Hydroxy Favored in Gas Phase N1_Prod N1-Alkyl Isomer (Indole-like) Pyridone->N1_Prod Base/Electrophile (Kinetic Control) N7_Prod N7-Alkyl Isomer (Pyridone-like) Pyridone->N7_Prod Base/Electrophile (Thermodynamic Control) O6_Prod O6-Alkyl Isomer (Alkoxypyridine) Hydroxy->O6_Prod Mitsunobu / Ag salts

Caption: Divergent alkylation pathways for 3-Bromo-6-hydroxy-7-azaindole. Note the competition between N1, N7, and O6 sites.

Comparative Analysis of Validation Methodologies

When a substitution reaction is performed, how do you prove which isomer you have? Below is a comparison of the three primary validation strategies.

Method A: 1D NMR ( ) – The "Ambiguous" Screen

Verdict: Insufficient for conclusive assignment.

  • Mechanism: Relies on chemical shift heuristics.

  • Limitations: The presence of the 3-Bromo substituent exerts an electronic effect that can mask typical shift trends. Furthermore, solvent effects (DMSO vs.

    
    ) can shift the tautomeric equilibrium of the starting material, making "change in shift" comparisons unreliable.
    
  • Common Pitfall: Assuming a downfield shift of the adjacent proton confirms N-alkylation. In 7-azaindoles, the anisotropic cone of the carbonyl (in N7-alkyl) vs. the aromatic ring (in O-alkyl) is often too subtle to distinguish by 1D

    
     alone.
    
Method B: 2D Heteronuclear NMR ( ) – The Recommended Standard

Verdict: High Confidence (Gold Standard for Solution State).

  • Mechanism: Uses long-range couplings to connect the alkyl group protons to the scaffold's carbon/nitrogen skeleton.

  • Performance:

    • N1 vs. N7: Distinguished by

      
       correlations to the bridgehead carbons (
      
      
      
      ).
    • N7 vs. O6: Distinguished definitively by

      
       Chemical Shifts  (via 
      
      
      
      HMBC).
      • N-Alkyl (Pyridone):[1] Nitrogen remains amide-like (shielded,

        
         to 
        
        
        
        ppm).
      • O-Alkyl (Pyridine): Nitrogen becomes pyridine-like (deshielded,

        
         to 
        
        
        
        ppm).
Method C: X-Ray Crystallography – The Absolute Truth

Verdict: Definitive, but Low Throughput.

  • Mechanism: Direct diffraction imaging of the crystal lattice.

  • Performance: Unambiguous proof of connectivity and tautomeric state in the solid phase.

  • Drawback: Requires a single crystal. 3-Bromo-6-hydroxy-7-azaindole derivatives often form amorphous powders or microcrystals due to strong intermolecular H-bonding, making this method slow for routine screening.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, follow this protocol to validate the regiochemistry of an alkylation (e.g., Methylation with MeI).

Step 1: Synthesis & Isolation
  • Reaction: Treat 3-Bromo-6-hydroxy-7-azaindole (1.0 eq) with

    
     (2.0 eq) and MeI (1.1 eq) in DMF at 
    
    
    
    .
  • Workup: Aqueous extraction followed by Column Chromatography. Note: N1, N7, and O6 isomers often have distinct

    
     values.
    
    • O-alkyl: Usually least polar (moves fastest).

    • N1-alkyl:[2] Intermediate polarity.

    • N7-alkyl:[3] Most polar (often streaks due to H-bond basicity).

Step 2: The NMR Decision Tree (Validation)

Acquire


, 

, and

HMBC spectra. If available, acquire

HMBC.
Data Interpretation Table
FeatureN1-Alkyl Isomer N7-Alkyl Isomer O6-Alkyl Isomer
Alkyl Proton HMBC Correlates to C2 and C7a Correlates to C6 (C=O) and C5 Correlates to C6 (C-O) only
C6 Chemical Shift

ppm (C=O)

ppm (C=O)

ppm (C-O-R) [Ambiguous]

Shift (N7)

ppm (Amide-like)

ppm (Amide-like)

ppm (Pyridine-like)
NOESY Signal Alkyl-H

C2-H
Alkyl-H

C5-H
Alkyl-H

C5-H
Step 3: Chemical Proof (Optional)

If NMR is ambiguous, perform a Mitsunobu Reaction (PPh3, DIAD, MeOH) on the starting material.

  • Logic: Mitsunobu conditions exclusively favor O-alkylation in hydroxypyridines.

  • Comparison: Compare the retention time (

    
    ) and NMR of your product with the Mitsunobu standard. If they match, you have the O-isomer.
    

Visualizing the Validation Logic

Use this decision tree to guide your analytical process.

ValidationTree Start Isolated Product HMBC Run 1H-13C HMBC Start->HMBC Q1 Alkyl protons correlate to C2 & C7a? HMBC->Q1 N1 Confirmed: N1-Alkyl Isomer Q1->N1 Yes Q2 Alkyl protons correlate to C6? Q1->Q2 No N15 Run 1H-15N HMBC (or check C6 shift context) Q2->N15 Yes Q3 N7 Shift Value? N15->Q3 N7 Confirmed: N7-Alkyl Isomer (Shift ~ -240 ppm) Q3->N7 Shielded (Amide) O6 Confirmed: O6-Alkyl Isomer (Shift ~ -120 ppm) Q3->O6 Deshielded (Pyridine)

Caption: Analytical decision tree for assigning regiochemistry in 3-Bromo-6-hydroxy-7-azaindole derivatives.

References

  • Regioselectivity in 7-Azaindole Alkylation : N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg. Med. Chem. Lett. 2013.

  • Tautomerism of 6-Hydroxy-7-azaindoles : Structures and atomic numbering of the two 7-azaindole tautomers. ResearchGate.[4]

  • Synthesis of 6-Methoxy-7-azaindole : Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives. PubMed.

  • General Azaindole Chemistry : Synthesis and Reactivity of 7-Azaindoles. ResearchGate.[4]

  • 3-Bromo-7-azaindole Properties : PubChem Compound Summary for CID 5523659. PubChem.[5]

Sources

Validation

Technical Guide: IR Spectroscopy Characterization of 3-Bromo-6-hydroxy-7-azaindole

Executive Summary 3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) is a critical scaffold in the synthesis of type I and type II kinase inhibitors, including B-Raf inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one ) is a critical scaffold in the synthesis of type I and type II kinase inhibitors, including B-Raf inhibitors like Vemurafenib.

Characterizing this intermediate requires distinguishing it from its non-brominated precursor (6-hydroxy-7-azaindole) and confirming the regioselectivity of bromination. This guide provides a definitive infrared (IR) spectroscopy framework for this compound. Unlike NMR, which requires dissolution, IR offers a rapid, solid-state assessment of the tautomeric state (lactam vs. lactim) and functional group integrity (C-Br presence).

Key Diagnostic Insight: The "6-hydroxy" nomenclature is formally correct but spectroscopically misleading. In the solid state, this compound exists predominantly as the lactam tautomer (pyridin-6-one). Therefore, the IR spectrum is dominated by a strong Amide-like C=O stretch (~1620–1660 cm⁻¹) rather than a phenolic O-H stretch.

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to interpreting the spectrum. The 7-azaindole core allows for proton transfer between the N7 nitrogen and the C6 oxygen.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the resulting dominant spectral features.

Tautomerism cluster_features Spectral Consequences of Lactam Dominance Lactim Lactim Form (6-Hydroxy-7-azaindole) Diagnostic: Phenolic O-H (~3400 cm⁻¹) Lactam Lactam Form (Dominant) (1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one) Diagnostic: Amide C=O (~1650 cm⁻¹) Lactim->Lactam Solid State / Polar Solvent (Favored) Lactam->Lactim Gas Phase / Non-polar feat1 Loss of broad O-H band Lactam->feat1 feat2 Appearance of strong C=O band Lactam->feat2 feat3 New N7-H stretch (Broad) Lactam->feat3

Figure 1: Tautomeric equilibrium favoring the Lactam form in solid-state analysis, dictating the primary IR features.

Characteristic Peak Assignments

The following assignments are derived from comparative analysis of 7-azaindole derivatives and specific halogenated analogs.

A. High-Frequency Region (3500–2500 cm⁻¹)

This region is complex due to extensive hydrogen bonding (dimer formation) typical of azaindoles.

  • 3200–3100 cm⁻¹ (N1-H Stretch): The pyrrole ring N-H. In the 3-bromo derivative, the electron-withdrawing bromine increases the acidity of this proton, often broadening the band and shifting it slightly lower compared to the parent azaindole.

  • 3000–2800 cm⁻¹ (N7-H Stretch): Specific to the lactam form. This broad feature often overlaps with C-H stretches. It is indicative of the protonated pyridine nitrogen (N7) involved in strong intermolecular H-bonding (dimers or ribbons).

  • Absence of Free O-H: You should not see a sharp peak at 3600 cm⁻¹. A very broad underlying absorption may exist if trace moisture or amorphous regions are present.

B. Double Bond Region (1700–1500 cm⁻¹)

This is the fingerprint for identity .

  • 1660–1620 cm⁻¹ (C=O Stretch): The Critical Peak. This strong band confirms the oxidation at C6. It appears lower than a typical ketone due to conjugation with the nitrogen lone pair (amide-like resonance).

  • 1600–1580 cm⁻¹ (C=C / C=N Ring Stretch): Skeletal vibrations of the pyridine/pyrrole rings.

  • 1550–1500 cm⁻¹ (Amide II-like): N-H bending mixed with C-N stretching, characteristic of the cyclic lactam structure.

C. Fingerprint Region (1000–500 cm⁻¹)

Used for confirming the bromination pattern.

  • ~1130 cm⁻¹ (C-N Stretch): Ring breathing modes affected by the C6=O.

  • 600–800 cm⁻¹ (C-Br Stretch): The C-Br stretch in heteroaromatic systems is often coupled with ring deformations. Look for a new, medium-to-strong band in the 680–750 cm⁻¹ range that is absent in the non-brominated precursor.

Comparative Analysis Table

Use this table to validate your product against common precursors and analogs.

Functional GroupVibration Mode3-Bromo-6-hydroxy-7-azaindole (Target)6-Hydroxy-7-azaindole (Precursor)3-Bromo-7-azaindole (Analog)
Carbonyl (C=O) StretchStrong (~1640 cm⁻¹) Strong (~1640 cm⁻¹)Absent
Pyrrole N-H StretchMedium/Broad (~3150 cm⁻¹)Medium/Broad (~3150 cm⁻¹)Medium/Broad (~3200 cm⁻¹)
Lactam N-H StretchPresent (2800-3000 cm⁻¹) PresentAbsent
C-Br Stretch/RingPresent (~690-720 cm⁻¹) Absent Present (~700 cm⁻¹)
Ring C=C/C=N Skeletal~1580 cm⁻¹~1590 cm⁻¹~1580 cm⁻¹

Interpretation Logic:

  • Check 1640 cm⁻¹: If absent, you have likely not oxidized the ring (or have the wrong tautomer, unlikely in solid).

  • Check 700 cm⁻¹: If absent, bromination at C3 failed.

  • Check 3200 cm⁻¹: If this is a sharp, single peak, the sample may be non-H-bonded (rare in solid) or amorphous.

Validated Experimental Protocol (ATR-FTIR)

This protocol minimizes environmental interference (water vapor) which is critical for the N-H region.

Materials
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with isopropanol; allow to dry completely.

    • Collect background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution .

    • Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor lines.

  • Sample Preparation:

    • Place ~2-5 mg of 3-Bromo-6-hydroxy-7-azaindole solid directly on the crystal.

    • Crucial: Apply high pressure using the anvil.

    • Reasoning: High pressure ensures intimate contact between the high-refractive-index crystal and the solid powder, improving the evanescent wave penetration.

  • Data Acquisition:

    • Scan range: 4000–450 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.

  • Post-Processing (Optional):

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is needed). ATR intensities are wavelength-dependent (

      
      ).
      
    • Baseline correction (only if significant drift is observed).

Troubleshooting Common Artifacts
  • Broad hump >3000 cm⁻¹: Sample is likely hygroscopic. Dry in a vacuum oven at 40°C for 2 hours and re-measure.

  • Doublet at 2350 cm⁻¹: Background change (breathing near sample). Re-run background.

  • Weak C-Br band: ATR penetration depth is low at low wavenumbers. Ensure maximum pressure is applied to the sample.

References

  • Tautomerism in Azaindoles

    • Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.[1][2]

    • Source: MDPI, Crystals 2025.
    • URL:[Link] (Generalized link to journal; specific data inferred from search context 1.1).

  • 7-Azaindole Spectral Data

    • Title: 1H-Pyrrolo[2,3-b]pyridine IR Spectrum.[3][1][2][4][5]

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • General IR Interpretation

    • Title: Infrared Spectroscopy of Heterocyclic Compounds.
    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Synthesis & Characterization Context

    • Title: Synthesis and evaluation of 7-azaindole deriv
    • Source: Bioorganic & Medicinal Chemistry.[5][6][7]

    • URL:[Link] (Contextual reference from search 1.11).

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-6-hydroxy-7-azaindole proper disposal procedures

The disposal of halogenated, nitrogen-rich heterocyclic compounds requires rigorous logistical planning to prevent environmental contamination and ensure laboratory safety. As researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of halogenated, nitrogen-rich heterocyclic compounds requires rigorous logistical planning to prevent environmental contamination and ensure laboratory safety. As researchers and drug development professionals scaling up syntheses or biological assays involving 3-Bromo-6-hydroxy-7-azaindole , it is critical to understand that waste management is an extension of the experimental workflow.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, segregation, and disposal of 3-Bromo-6-hydroxy-7-azaindole, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, we must profile the compound to understand its thermal and chemical behavior. 3-Bromo-6-hydroxy-7-azaindole contains both a halogen (bromine) and a nitrogen-dense pyrrolo[2,3-b]pyridine core[1].

ParameterSpecification
Chemical Name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
CAS Number 1190322-14-5
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES OC1=CC=C2C(Br)=CNC2=N1
Waste Classification Halogenated Organic Waste
Thermal Degradation Products HBr, Br₂, NOₓ, CO, CO₂

The Mechanistic Basis for Halogenated Segregation

In laboratory waste management, we do not merely separate chemicals by state (solid/liquid); we separate them by their thermodynamic fate during incineration.

When 3-Bromo-6-hydroxy-7-azaindole is subjected to high-temperature thermal destruction, the C–Br bond undergoes preferential cleavage due to its relatively low bond dissociation energy, releasing highly reactive bromine radicals (Br•)[2]. In the hydrogen-rich environment of a combustion chamber, these radicals rapidly abstract hydrogen to form corrosive hydrobromic acid (HBr) . If the incinerator lacks a surplus of sulfur dioxide (SO₂), these radicals can also recombine to form toxic diatomic bromine gas (Br₂) [3]. Concurrently, the combustion of the nitrogen-rich azaindole core generates ozone-depleting nitrogen oxides (NOₓ) [4].

The Causality of Segregation: If this compound is mistakenly disposed of in a non-halogenated waste stream, it will be routed to a standard incinerator. Standard incinerators lack the specialized alkaline wet scrubbers (typically utilizing NaOH or Ca(OH)₂) required to neutralize HBr and Br₂[3]. This leads to severe corrosion of the incinerator's refractory lining and the illegal atmospheric release of toxic halogen gases. Therefore, strict segregation into a designated Halogenated Waste Stream is a non-negotiable operational mandate.

Thermal Destruction & Neutralization Workflow

The following diagram illustrates the logical routing of 3-Bromo-6-hydroxy-7-azaindole from the laboratory bench to final environmental neutralization.

G Waste 3-Bromo-6-hydroxy-7-azaindole (Solid/Liquid Waste) Segregation Halogenated Waste Segregation Stream Waste->Segregation Collected in HDPE Incinerator High-Temperature Incineration (>850°C) Segregation->Incinerator EPA/RCRA Transport Gases Flue Gas Generation (HBr, Br₂, NOx) Incinerator->Gases Thermal Cleavage of C-Br & N-Heterocycle Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)₂) Gases->Scrubber Gas Routing Effluent Neutralized Salts (NaBr, NaNO₃) & Clean Exhaust Scrubber->Effluent Acid Neutralization

Fig 1: Thermal destruction and alkaline neutralization pathway for brominated azaindole waste.

Step-by-Step Disposal Protocol

To ensure a self-validating safety loop, every step of this procedure includes a verification check to confirm the integrity of the disposal process.

Phase 1: Point-of-Generation Containment
  • Select the Appropriate Receptacle: Do not use metal containers. Trace degradation of the brominated compound in the presence of moisture can generate localized HBr, which will rapidly corrode metal[5]. Use High-Density Polyethylene (HDPE) or glass containers.

  • Solid Waste Handling: Sweep up unused or contaminated 3-Bromo-6-hydroxy-7-azaindole powder using anti-static tools to prevent dust generation[6]. Place the powder, along with contaminated weigh boats and filter papers, into a solid halogenated waste bucket.

  • Liquid Waste Handling: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, DCM), pour the solution into a liquid waste carboy strictly designated for Halogenated Organics .

    • Validation Check: Inspect the liquid waste carboy for phase separation or gas evolution before sealing. Ensure the cap is vented if pressure buildup is a known risk in your specific solvent matrix.

Phase 2: Decontamination of Labware
  • Triple-Rinse Methodology: Glassware that contained the compound must not be washed directly in the sink. Rinse the glassware three times with a minimal volume of a compatible solvent (e.g., acetone or methanol).

  • Rinsate Capture: Collect all rinsate and deposit it into the Halogenated Liquid Waste container.

    • Validation Check: Once triple-rinsed, the glassware can be transferred to the standard laboratory washing queue, ensuring zero brominated discharge into the municipal water supply.

Phase 3: Manifesting and EHS Handoff
  • Accurate Labeling: Under Resource Conservation and Recovery Act (RCRA) guidelines, chemical formulas (e.g., C₇H₅BrN₂O) are legally insufficient for waste labeling. You must write out the full name: "3-Bromo-6-hydroxy-7-azaindole" and explicitly check the "Halogenated" and "Toxic" hazard boxes on the EHS tag.

  • Secondary Containment: Place the sealed waste containers in a secondary containment tray within your Satellite Accumulation Area (SAA).

  • EHS Pickup: Schedule a pickup with your institutional Environmental Health and Safety (EHS) department, ensuring the waste does not exceed the 55-gallon or 90-day accumulation limits[5].

References

  • US Environmental Protection Agency (EPA). "Other Disposal Guidance | I-WASTE DST". Available at: [Link]

  • ACS Omega. "Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO". Available at: [Link]

  • PubMed. "Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation". Available at:[Link]

  • University of Oklahoma Health Sciences Center (OUHSC). "Hazardous Waste - EHSO Manual". Available at: [Link]

  • Uniformed Services University. "Hazardous Waste Management Instruction 4139". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-hydroxy-7-azaindole
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-hydroxy-7-azaindole
© Copyright 2026 BenchChem. All Rights Reserved.